molecular formula C9H11NO2 B146674 Methyl N-methylanthranilate CAS No. 85-91-6

Methyl N-methylanthranilate

Numéro de catalogue: B146674
Numéro CAS: 85-91-6
Poids moléculaire: 165.19 g/mol
Clé InChI: GVOWHGSUZUUUDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl N-methylanthranilate is a methyl ester resulting from the formal condensation of the carboxy group of N-methylanthranilic acid with methanol. It has a role as a fungal metabolite, a plant metabolite and an animal metabolite. It is a benzoate ester, a methyl ester, a secondary amino compound and a substituted aniline. It is functionally related to a N-methylanthranilic acid.
Methyl 2-(methylamino)benzoate has been reported in Glycine max, Citrus reticulata, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-(methylamino)benzoate
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InChI

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
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InChI Key

GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=CC=C1C(=O)OC
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID1052581
Record name Methyl N-methylanthranilate
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Molecular Weight

165.19 g/mol
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Physical Description

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma
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Boiling Point

256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg
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Flash Point

91 °C
Record name METHYL N-METHYLANTHRANILATE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

1.120 @ 15 °C, 1.124-1.132
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Color/Form

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER

CAS No.

85-91-6
Record name Methyl N-methylanthranilate
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Melting Point

18.5-19.5 °C, 19 °C
Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Foundational & Exploratory

Methyl N-methylanthranilate CAS number 85-91-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl N-methylanthranilate (CAS 85-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 85-91-6) is an aromatic compound with significant applications in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its core properties, synthesis, analytical methods, and safety profile. It is a benzoate (B1203000) ester and a secondary amino compound, functionally related to N-methylanthranilic acid.[1] Known for its characteristic grape-like and mandarin orange peel-like odor, it is a component of various essential oils but is also produced synthetically.[1] This document consolidates key technical data, presents experimental protocols, and visualizes complex workflows to support research and development activities.

Chemical and Physical Properties

This compound is a pale yellow liquid that may solidify at cooler temperatures, exhibiting a bluish fluorescence.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 85-91-6[4][5]
Molecular Formula C₉H₁₁NO₂[1][5][6][7]
Molecular Weight 165.19 g/mol [1][6]
Appearance Pale yellow to amber clear liquid to solid[3][4]
Odor Fruity, musty, sweet, neroli, powdery, phenolic, wine-like; orange and mandarin peel-like[1]
Melting Point 17-19 °C[1][5][]
Boiling Point 256-258 °C[1][5][]
Density 1.126 g/mL at 25 °C[1][5][]
Flash Point >102.6 °C (>230 °F)[1][5]
Refractive Index n20/D 1.579 - 1.581[1][]
Solubility Insoluble in water; slightly soluble in glycerol; soluble in oils and miscible with ethanol, DMSO, and diethyl ether.[6][9][6][9]
Vapor Pressure 2.74 Pa at 25 °C[1]
LogP (Octanol/Water) 2.81 - 3.084 at 25 °C[1][10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • NMR Spectroscopy: 1H NMR and 13C NMR spectral data are available and have been cataloged in spectral databases.[6][9]

  • Infrared (IR) Spectroscopy: IR spectral data has been collected and is available for reference.[6][9]

  • Mass Spectrometry (MS): Mass spectral data is available, aiding in molecular weight determination and structural elucidation.[6]

  • UV Spectroscopy: UV spectral data has also been recorded.[9]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[2] This process is favored for its high yield and purity.[2][11]

Experimental Protocol: Reductive Alkylation of Methyl Anthranilate

This protocol is based on a method described in U.S. Patent 4,633,009.[2]

Materials:

  • Methyl anthranilate

  • Ethyl acetate (B1210297)

  • 5% Palladium on carbon catalyst

  • 37% aqueous formaldehyde solution

  • Hydrogen gas

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

Procedure:

  • In a pressure reactor (e.g., a 2 L Parr pressure reactor), combine methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), and 5% palladium on carbon catalyst (30 g).[2]

  • Cool the mixture to 5 °C.

  • Add 37% aqueous formaldehyde solution (160 mL, 2.12 mol) to the cooled mixture.[2]

  • Pressurize the reactor with hydrogen to an initial pressure of 50 psig and maintain continuous stirring.[2]

  • Continue the reaction at 25 °C until hydrogen uptake ceases (approximately 6 hours).[2]

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic components.[2]

  • Separate the organic layer and wash it with a saturated sodium chloride solution (100 mL).[2]

  • Dry the organic layer.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by distillation to yield this compound as a colorless liquid. The expected boiling point is 130°-133° C at 12 mmHg.[2]

Expected Yield: Approximately 85-96.5% of the theoretical yield, with a purity of 97-99% as determined by GLC.[2]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product MA Methyl Anthranilate Reactor Pressure Reactor (5°C -> 25°C, 50 psig) MA->Reactor FA Formaldehyde FA->Reactor H2 Hydrogen Gas H2->Reactor PdC Pd/C Catalyst PdC->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Wash Washing & Drying Filtration->Wash Filtrate Distillation Vacuum Distillation Wash->Distillation Crude Product Product This compound Distillation->Product Purified Product

Synthesis workflow for this compound.

Analytical Methods

The quantification and identification of this compound in various matrices, such as flavorings and fragrances, are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information. A typical workflow involves sample preparation, injection into the GC system for separation, and detection by a mass spectrometer.

Liquid Chromatography (LC): For non-volatile samples or when derivatization is not desired, liquid chromatography can be employed. A method for determining methyl anthranilate in beverages uses a C18 column with a mobile phase of acetonitrile (B52724) and potassium phosphate (B84403) buffer, with UV detection.[12] This methodology can be adapted for this compound.

Analytical_Workflow Sample Sample Preparation (e.g., Dilution, Extraction) GC_Injection GC Injection Sample->GC_Injection GC_Column Chromatographic Separation (Capillary Column) GC_Injection->GC_Column MS_Ionization Mass Spectrometry (Ionization) GC_Column->MS_Ionization Separated Analytes MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Data_Processing Data Acquisition & Processing MS_Analysis->Data_Processing Mass Spectrum Result Quantification & Identification Data_Processing->Result

A typical GC-MS analytical workflow.

Applications

This compound is a valuable ingredient in several industries due to its distinct aroma and flavor profile.

  • Fragrance Industry: It is extensively used in perfumes, soaps, detergents, shampoos, and various cosmetic products.[2] Its sweet, floral, and fruity notes make it a popular choice for creating complex scents.

  • Flavor Industry: This compound is widely used in flavor compositions, particularly for grape, "Tutti-frutti," and citrus blends.[2] It is also found naturally in citrus fruits and honey.[3]

  • Biological Activity: Recent studies have highlighted its potential biological activities, including antinociceptive (pain-relieving) and antiparasitic effects.[][13]

Applications_Diagram MNM Methyl N-methylanthranilate Fragrance Fragrance Industry MNM->Fragrance Flavor Flavor Industry MNM->Flavor Research Research & Development MNM->Research Perfumes Perfumes & Cosmetics Fragrance->Perfumes Soaps Soaps & Detergents Fragrance->Soaps GrapeFlavor Grape & Citrus Flavors Flavor->GrapeFlavor Food Food Products Flavor->Food Bioactivity Biological Activity Studies Research->Bioactivity

Applications of this compound.

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory bodies. The primary toxicological concern is its phototoxicity.

EndpointSpeciesRouteValueReference
Acute Oral LD50 Rat (female)Oral> 2,000 mg/kg[10]
Acute Dermal LD50 Rat (male and female)Dermal> 2,000 mg/kg[10]
Skin Irritation RatDermalDoes not cause skin irritation (24h)[10]
Eye Irritation --Causes serious eye irritation (H319)[10]
Phototoxicity HumanDermalPhototoxic; NOEL = 0.5%[3][14]

Phototoxicity: this compound is known to be phototoxic, meaning it can cause skin irritation or damage when exposed to UV light.[3][14][15] Due to this property, its use is restricted in leave-on products.[14][15] The Scientific Committee on Consumer Safety (SCCS) has stated that it should not be used in sunscreen products or those marketed for UV exposure.[15] It is considered safe for use up to 0.1% in leave-on products and 0.2% in rinse-off products.[15]

Nitrosamine Formation: As a secondary amine, this compound has the potential to form nitrosamines in the presence of nitrosating agents.[16][17] Nitrosamines are a class of compounds that are often carcinogenic.[17]

Handling and Storage: It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including eye protection.[10] It should be stored in a tightly closed container in a cool place.[][9]

Regulatory Information

This compound is regulated by various bodies for its use in food and cosmetic products.

  • FDA: It is listed by the FDA as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[4]

  • IFRA: The International Fragrance Association (IFRA) has set standards restricting its use concentration in leave-on products due to its phototoxic effects.[15]

  • SCCS (Europe): The Scientific Committee on Consumer Safety has issued opinions on its safety in cosmetic products, recommending concentration limits for different product types.[14][15]

References

Physical and chemical properties of methyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylamino)benzoate, also known as methyl N-methylanthranilate, is an aromatic ester with the chemical formula C₉H₁₁NO₂. It is a naturally occurring compound found in various essential oils, notably from mandarin leaves, and is characterized by a fruity, grape-like aroma.[1][2] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 2-(methylamino)benzoate. It includes detailed experimental protocols for its synthesis, purification, and analysis, intended for use in research and development settings.

Chemical and Physical Properties

Methyl 2-(methylamino)benzoate is a colorless to pale yellow liquid at room temperature, solidifying at temperatures below 17-19°C.[1][3] It is the methyl ester of N-methylanthranilic acid and is classified as a secondary amino compound and a substituted aniline.[1]

General and Physical Properties

The key physical and identifying properties of methyl 2-(methylamino)benzoate are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 85-91-6[2]
Appearance Colorless to Yellow Liquid (>19°C), Solid (<17°C)[1][3]
Odor Fruity, musty, sweet, grape-like[1][3]
Melting Point 17-19 °C[1][2][3]
Boiling Point 256 °C[1][2][3]
Density 1.126 g/mL at 25 °C[1][2][3]
Refractive Index (n²⁰/D) 1.579[1][2]
Flash Point >230 °F (>110 °C)[1][2]
Water Solubility 329.792 mg/L at 30 °C[1][2]
Chemical and Spectroscopic Data

This section details the chemical and spectroscopic characteristics of the compound.

PropertyValueReference
IUPAC Name methyl 2-(methylamino)benzoate[4]
Synonyms This compound, Dimethyl anthranilate[2][3]
pKa 2.80 ± 0.10 (Predicted)[1][2]
LogP 2.81-3.08 at 25°C[1]
Solubility Miscible with ethanol, DMSO, and diethyl ether[1][2][3]
¹H NMR (CDCl₃) δ ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~3.8 (s, 3H), ~2.9 (s, 3H)
IR (Neat) C=O stretch: ~1680 cm⁻¹, C-N stretch: ~1250 cm⁻¹, N-H stretch: ~3400 cm⁻¹[5]
Mass Spectrum (EI) m/z 165 (M+), 134, 105, 77[6][7]

Experimental Protocols

Synthesis

Methyl 2-(methylamino)benzoate is commonly synthesized via two primary routes: the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1][8]

This method involves the reaction of methyl anthranilate with formaldehyde (B43269) in the presence of a hydrogenation catalyst.[9]

Materials:

  • Methyl anthranilate

  • Formaldehyde (aqueous or alcoholic solution)

  • Water-miscible solvent (e.g., isopropanol, methanol)[9]

  • Hydrogenation catalyst (e.g., Palladium on charcoal, 5% by weight)[9]

  • Pressurized reaction vessel (autoclave)

  • Hydrogen gas

Procedure:

  • In a pressure reactor, dissolve methyl anthranilate in a suitable water-miscible solvent like isopropanol.[9]

  • Add an equimolar amount of formaldehyde solution to the reactor.[9]

  • Add the hydrogenation catalyst to the mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 1034 to 6895 kPa (150 to 1000 psi).[9]

  • Heat the reaction mixture to a temperature between 35-75°C with continuous agitation.[9]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting product can be purified by fractional vacuum distillation.[9]

A one-pot synthesis can be achieved starting from isatoic anhydride (B1165640), which avoids handling methyl anthranilate directly.[1]

Materials:

Procedure:

  • To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.[1]

  • In a separate flask, dissolve isatoic anhydride in dry DMF.

  • Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes. Stir for an additional 15 minutes.[1]

  • Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 40°C.[1]

  • Stir the solution at ambient temperature for 30 minutes.

  • Add methanol and stir for 15 minutes at 25°C.[1]

  • Heat the mixture to distill off the methanol.

  • Once the temperature reaches 100°C, cool the mixture to 20°C.[1]

  • Add water and extract the product twice with hexane.[1]

  • Combine the hexane phases, wash with water, and remove the solvent using a rotary evaporator.[1]

Purification

The primary method for purifying crude methyl 2-(methylamino)benzoate is fractional distillation under reduced pressure.[1][9]

Materials:

  • Crude methyl 2-(methylamino)benzoate

  • Distillation apparatus with a Vigreux column

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude product in the distillation flask.

  • Apply vacuum to the system.

  • Gently heat the flask.

  • Collect the fraction that distills at 130-131°C at 15 mm Hg.[1]

  • Characterize the purity of the collected fraction using Gas Chromatography (GC).

Analysis

The identity and purity of methyl 2-(methylamino)benzoate are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium

  • MS Detector: Scan range 50-300 m/z. The expected molecular ion peak is at m/z 165.[7]

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: UV detector at ~254 nm or fluorescence detector.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(methylamino)benzoate.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., Methyl Anthranilate, Formaldehyde) Reaction Reductive Amination or Esterification Reactants->Reaction Catalyst, Solvent, Heat, Pressure Filtration Catalyst Removal (Filtration) Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Vacuum Distillation Drying->Distillation FinalProduct Pure Methyl 2-(methylamino)benzoate Distillation->FinalProduct Analysis_Workflow cluster_chromatography Purity Assessment cluster_spectroscopy Structural Elucidation Sample Purified Product GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Final Confirmed Structure & Purity GC->Final HPLC->Final NMR->Final IR->Final MS->Final

References

The Occurrence of Methyl N-methylanthranilate in Citrus Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural presence, biosynthesis, and analytical methodologies for Methyl N-methylanthranilate in various citrus essential oils, tailored for researchers, scientists, and professionals in drug development.

This compound, a significant contributor to the characteristic aroma of certain citrus fruits, is a naturally occurring ester found in the essential oils of various citrus species. Its presence is particularly prominent in mandarin and petitgrain oils, where it can be a major constituent. This guide provides a comprehensive overview of the quantitative occurrence of this compound across different citrus varieties, details the analytical protocols for its identification and quantification, and illustrates its biosynthetic pathway.

Quantitative Analysis of this compound in Citrus Oils

The concentration of this compound varies significantly among different citrus species and even between different parts of the same plant (e.g., peel vs. leaf). The following table summarizes the quantitative data reported in the literature for the presence of this compound in a range of citrus essential oils.

Citrus SpeciesCommon NamePlant PartConcentration (%)Reference(s)
Citrus reticulataMandarinLeaf (Petitgrain)up to 89.93[1]
Citrus reticulataMandarinPeel0.1 - 0.7
Citrus clementinaClementineNot Specified0.03
Citrus sinensisSweet OrangePeel0.009[2]
Citrus paradisiGrapefruitPeelPresent[3]
Citrus aurantiumBitter OrangeFlower (Neroli)Present
Citrus junosYuzuNot SpecifiedPresent
Citrus limonLemonNot SpecifiedPresent

Experimental Protocols for Analysis

The identification and quantification of this compound in citrus essential oils are primarily achieved through chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in essential oils.

Sample Preparation:

  • Dilute the citrus essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as acetone (B3395972) or hexane.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 4.0 min.

Data Analysis:

Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley. Quantification can be performed using an internal standard method. The characteristic ions for this compound in SIM mode are m/z 151 (quantification ion), 120, and 119 (qualitative ions).

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the quantification of less volatile or thermally labile compounds.

Sample Preparation:

  • Accurately weigh the citrus essential oil sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm, 248 nm, and 336 nm have been reported as suitable for the analysis of Methyl anthranilate.[5]

  • Injection Volume: 10 µL.

Quantification:

Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations.

Biosynthesis of this compound in Citrus

This compound is a secondary metabolite derived from the primary metabolic pathway of L-tryptophan synthesis. The biosynthesis begins with anthranilate, an intermediate in this pathway. The process involves enzymatic methylation steps. In citrus, it is understood that a salicylic (B10762653) acid methyltransferase (SAMT) is capable of methylating anthranilate.

Biosynthesis_of_Methyl_N_methylanthranilate Biosynthetic Pathway of this compound in Citrus Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate_Synthase Anthranilate Synthase Chorismate->Anthranilate_Synthase Anthranilate Anthranilate Anthranilate_Synthase->Anthranilate N_Methyltransferase N-Methyltransferase Anthranilate->N_Methyltransferase Tryptophan_Pathway To L-Tryptophan Biosynthesis Anthranilate->Tryptophan_Pathway N_Methylanthranilate N-Methylanthranilate N_Methyltransferase->N_Methylanthranilate O_Methyltransferase O-Methyltransferase (e.g., SAMT in Citrus sinensis) N_Methylanthranilate->O_Methyltransferase Methyl_N_methylanthranilate This compound O_Methyltransferase->Methyl_N_methylanthranilate

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Workflow for Citrus Oil Analysis

The general workflow for the analysis of this compound in citrus essential oils involves sample acquisition, extraction of the essential oil, chromatographic separation and detection, and subsequent data analysis for identification and quantification.

Experimental_Workflow Experimental Workflow for Citrus Oil Analysis Start Plant Material (Citrus Peel/Leaves) Extraction Essential Oil Extraction (e.g., Hydrodistillation, Cold Pressing) Start->Extraction Sample_Prep Sample Preparation (Dilution) Extraction->Sample_Prep Chromatography Chromatographic Separation Sample_Prep->Chromatography GC_MS GC-MS Analysis Chromatography->GC_MS Volatiles HPLC HPLC Analysis Chromatography->HPLC Less Volatile/ Thermal Labile Detection Detection & Data Acquisition GC_MS->Detection HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification (Mass Spectra Library Comparison) Data_Analysis->Identification Quantification Quantification (Calibration Curve/Internal Standard) Data_Analysis->Quantification End Reported Concentration Identification->End Quantification->End

Caption: General workflow for analyzing this compound in citrus oils.

References

An In-Depth Technical Guide on Methyl N-methylanthranilate as a Plant Metabolite in Citrus reticulata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate, a key volatile metabolite in Citrus reticulata (mandarin orange), plays a significant role in the fruit's characteristic aroma and possesses noteworthy bioactive properties. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and physiological functions of this compound in Citrus reticulata. It summarizes quantitative data on its distribution within the plant, details experimental protocols for its analysis, and illustrates the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery.

Introduction

This compound is an anthranilate-derived volatile organic compound that contributes significantly to the distinctive aroma of mandarin oranges (Citrus reticulata)[1]. Beyond its role as a flavor and fragrance compound, this metabolite has garnered scientific interest for its potential pharmacological activities, including analgesic, anti-anxiety, and antidepressant-like effects[2]. Found in various parts of the plant, including the leaves and fruit peel, its concentration can vary depending on the tissue type and developmental stage[1][3][4]. Understanding the biosynthesis and regulation of this compound is crucial for harnessing its potential in various applications, from food and fragrance industries to pharmaceutical development.

Quantitative Distribution of this compound in Citrus reticulata

The concentration of this compound varies considerably across different tissues of the Citrus reticulata plant. The highest concentrations are typically found in the essential oil extracted from the leaves, with some studies reporting it as the major constituent.

Table 1: Quantitative Data of this compound in Citrus reticulata

Plant TissueVarietyConcentrationAnalytical MethodReference
Leaves (Essential Oil)Blanco89.93%GC/MS[1]
Peel (Essential Oil)Ponkan< 1%Not specified[4]
Fruit PeelsKinnowPresentMethanolic Extraction, Spectral Analysis[5]

Further research is required to quantify the absolute concentrations in various tissues (e.g., µg/g fresh weight) and to understand the changes in its levels throughout the different developmental stages of the fruit.

Biosynthesis of this compound

The biosynthesis of this compound in Citrus reticulata originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and a wide array of secondary metabolites.

The pathway commences with the synthesis of anthranilate from chorismate. Anthranilate then serves as a crucial branch-point intermediate, leading to the biosynthesis of tryptophan or being channeled towards the production of various specialized metabolites, including this compound[6]. The formation of this compound involves a two-step methylation process:

  • N-methylation of Anthranilate: The first step is the methylation of the amino group of anthranilate to form N-methylanthranilate. This reaction is catalyzed by an anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[7]. While ANMT has been identified in other species of the Rutaceae family, the specific gene and enzyme in Citrus reticulata remain to be definitively characterized[7][8].

  • O-methylation of N-methylanthranilate: The subsequent step involves the methylation of the carboxyl group of N-methylanthranilate to yield this compound. This esterification is catalyzed by an O-methyltransferase (OMT) , also using SAM as the methyl donor. Several OMT genes have been identified in Citrus species, some of which are involved in the methylation of flavonoids and other secondary metabolites[9][10][11][12][13]. It is plausible that a specific or promiscuous OMT is responsible for this final step in the biosynthesis of this compound.

Biosynthesis_of_Methyl_N_methylanthranilate Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan ANMT Anthranilate N-methyltransferase Anthranilate->ANMT N_methylanthranilate N_methylanthranilate OMT O-methyltransferase N_methylanthranilate->OMT Methyl_N_methylanthranilate Methyl_N_methylanthranilate Shikimate_Pathway Shikimate_Pathway Shikimate_Pathway->Chorismate AS->Anthranilate ANMT->N_methylanthranilate SAM1 SAM -> SAH ANMT->SAM1 OMT->Methyl_N_methylanthranilate SAM2 SAM -> SAH OMT->SAM2

Biosynthetic pathway of this compound.

Signaling Pathways and Physiological Functions

The precise signaling pathways involving this compound in Citrus reticulata are not yet fully elucidated. However, as a volatile compound, it is likely involved in plant-environment interactions, such as attracting pollinators or defending against herbivores. The pungent nature of this compound in the leaves suggests a potential role in deterring herbivory[1][14].

Furthermore, studies on other anthranilate derivatives in plants suggest their involvement in stress responses. The accumulation of such compounds can be part of the plant's defense mechanism against various biotic and abiotic stresses. The regulation of the shikimate pathway and the enzymes involved in the biosynthesis of this compound are likely under complex transcriptional control, potentially influenced by developmental cues and environmental stimuli.

Experimental Protocols

Extraction of this compound from Citrus reticulata Tissues

Objective: To extract this compound from various plant tissues for subsequent quantification.

Materials:

Protocol:

  • Sample Preparation:

    • For leaves and peel, wash the fresh tissue with deionized water and pat dry.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For juice, centrifuge to remove any solid pulp.

  • Solvent Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 5-10 g) or a known volume of juice to a centrifuge tube.

    • Add a suitable volume of dichloromethane or hexane (e.g., 20-40 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the mixture in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic phase from the plant debris or aqueous phase.

  • Concentration and Drying:

    • Carefully collect the supernatant (organic phase) and transfer it to a clean flask.

    • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

    • Filter the extract to remove the sodium sulfate.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 30-35°C) to avoid loss of the volatile compound.

    • Transfer the concentrated extract to a glass vial for analysis.

Extraction_Workflow Start Fresh Citrus Tissue (Leaves/Peel/Juice) Grind Homogenize in Liquid Nitrogen Start->Grind Extract Solvent Extraction (Dichloromethane/Hexane) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate with Rotary Evaporator Dry->Concentrate Analyze GC-MS/NMR Analysis Concentrate->Analyze

Workflow for the extraction of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in dichloromethane or hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Injection: Inject 1 µL of the concentrated plant extract and each standard solution into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each run.

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The characteristic ions for this compound (m/z 165, 134, 106) should be present.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the isolated this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Expected Chemical Shifts (¹H NMR, 400 MHz, CDCl₃):

  • δ 7.95 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)

  • δ 7.42 (ddd, J = 8.6, 7.2, 1.6 Hz, 1H, Ar-H)

  • δ 6.69 (d, J = 8.5 Hz, 1H, Ar-H)

  • δ 6.60 (td, J = 7.5, 0.9 Hz, 1H, Ar-H)

  • δ 3.87 (s, 3H, -OCH₃)

  • δ 2.92 (d, J = 5.1 Hz, 3H, -NCH₃)

  • A broad singlet for the N-H proton may also be observed.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Expected Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃):

  • δ 169.0 (C=O)

  • δ 151.2 (Ar-C)

  • δ 134.6 (Ar-CH)

  • δ 131.7 (Ar-CH)

  • δ 114.5 (Ar-C)

  • δ 110.9 (Ar-CH)

  • δ 110.3 (Ar-CH)

  • δ 51.6 (-OCH₃)

  • δ 29.5 (-NCH₃)

Conclusion and Future Directions

This compound is a significant metabolite in Citrus reticulata, contributing to its aroma and possessing potential bioactivities. This guide has summarized the current knowledge on its distribution, biosynthesis, and analytical methodologies. However, several areas warrant further investigation.

Future research should focus on:

  • Comprehensive Quantification: A detailed quantitative analysis of this compound in different cultivars of Citrus reticulata, across various tissues, and at distinct developmental stages is needed to understand its accumulation dynamics.

  • Enzyme Characterization: The specific anthranilate N-methyltransferase and O-methyltransferase responsible for the biosynthesis of this compound in Citrus reticulata need to be identified and functionally characterized at the genetic and protein levels.

  • Regulatory Mechanisms: Elucidating the transcriptional and post-transcriptional regulation of the biosynthetic pathway will provide insights into how its production is controlled.

  • Signaling and Ecological Roles: Investigating the precise signaling pathways and the ecological functions of this compound in plant defense and pollinator attraction will enhance our understanding of its biological significance.

A deeper understanding of this metabolite will not only be valuable for the citrus industry but also pave the way for its potential application in the development of novel pharmaceuticals and natural products.

References

Spectroscopic Profile of Methyl N-methylanthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl N-methylanthranilate (CAS No. 85-91-6), a key aromatic compound utilized in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside experimental protocols and a visual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.86s3HN-CH
3.84s3HO-CH
6.59d1HAr-H
6.66t1HAr-H
7.37t1HAr-H
7.89d1HAr-H
s: singlet, d: doublet, t: triplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
29.1N-C H₃
51.4O-C H₃
110.1Ar-C
111.9Ar-C
115.7Ar-C
131.6Ar-C
134.3Ar-C
151.7Ar-C -N
169.0C =O
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Transmittance (%)Assignment
341663N-H Stretch
306085Aromatic C-H Stretch
294876Aliphatic C-H Stretch
284286Aliphatic C-H Stretch
168613C=O (Ester) Stretch
159912Aromatic C=C Stretch
157219Aromatic C=C Stretch
151422N-H Bend
145443C-H Bend
143244C-H Bend
130851C-N Stretch
124826C-O (Ester) Stretch
116050
108449
95881
74924Aromatic C-H Bend (ortho-disubstituted)
66573
Ultraviolet-Visible (UV-Vis) Spectroscopy

A precise UV-Vis spectrum for this compound was not available in the searched databases. However, data for the closely related compound, Methyl anthranilate, in cyclohexane (B81311) reveals absorption maxima that can serve as an estimate. One source also indicates a UV absorption maximum for this compound at 434 nm.[1] Another study focusing on phototoxicity mentions a peak absorbance at 350 nm.

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were sourced from the Spectral Database for Organic Compounds (SDBS).

  • Instrumentation : 90 MHz Spectrometer for ¹H NMR and 22.49 MHz for ¹³C NMR.

  • Sample Preparation : The sample was dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Solvent : CDCl₃

    • Temperature : Ambient

    • Reference : Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition :

    • Solvent : CDCl₃

    • Temperature : Ambient

    • Reference : CDCl₃ at 77.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR data was obtained from the Spectral Database for Organic Compounds (SDBS).

  • Instrumentation : The specific model of the FT-IR spectrometer is not detailed in the database. A common instrument for such analyses is a Bruker Tensor series FT-IR spectrometer.

  • Sample Preparation : The spectrum was acquired using the liquid film method. A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

  • Data Acquisition :

    • Method : Transmittance

    • Spectral Range : Typically 4000-400 cm⁻¹

    • Resolution : Typically 4 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum of a compound like this compound is as follows.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition :

    • Solvent : Ethanol (or other suitable UV-transparent solvent).

    • Cuvette : 1 cm path length quartz cuvette.

    • Scan Range : 200-800 nm.

    • Blank : The spectrum of the pure solvent is recorded first as a baseline and automatically subtracted from the sample spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Sample of This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Neat Prepare Neat Liquid Film (for IR) Sample->Neat Dilute Prepare Dilute Solution (e.g., in Ethanol for UV) Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Neat->IR UV UV-Vis Spectroscopy Dilute->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data UV_Data Absorption Maxima (λmax) Electronic Transitions UV->UV_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure UV_Data->Structure

References

The Biological Activity of Methyl N-methylanthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate (MNM), a naturally occurring ester found in citrus fruits, possesses a diverse range of biological activities with significant implications for various scientific fields. This technical guide provides an in-depth analysis of the core biological effects of MNM, including its well-documented phototoxicity, its efficacy as an avian and insect repellent, and its emerging potential as an antinociceptive agent. This document summarizes key quantitative data, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular pathways.

Phototoxicity and Photogenotoxicity

A primary biological characteristic of this compound is its phototoxicity upon exposure to ultraviolet A (UVA) radiation and sunlight. This property is of particular concern in the cosmetics industry, where MNM is used as a fragrance ingredient.

Mechanism of Action

Upon exposure to UVA radiation, MNM undergoes photo-activation, leading to the generation of excessive intracellular reactive oxygen species (ROS), specifically the superoxide (B77818) anion radical via a Type-I photodynamic reaction.[1] This oxidative stress initiates a cascade of cellular damage, including lysosomal destabilization and mitochondrial membrane depolarization.[1] The resulting DNA damage, including fragmentation and double-strand breaks, triggers an apoptotic response in human skin keratinocytes.[1] This is evidenced by the phosphorylation of the H2AX histone protein and the upregulation of apoptotic marker genes such as cytochrome-C, caspase-9, and caspase-3.[1]

G cluster_0 UVA Exposure cluster_1 Cellular Events cluster_2 Apoptotic Cascade MNM This compound ROS Intracellular ROS (Superoxide Anion Radical) MNM->ROS UVA UVA Radiation UVA->MNM Photo-activation Lysosome Lysosomal Destabilization ROS->Lysosome Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria DNA_damage DNA Damage (Fragmentation, Double-Strand Breaks) ROS->DNA_damage Casp9 Caspase-9 Activation Mitochondria->Casp9 H2AX Phosphorylation of H2AX DNA_damage->H2AX Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Phototoxicity signaling pathway of this compound.

Quantitative Data
Assay TypeCell LineMNM ConcentrationUVA DoseResultReference
Cell Viability (MTT & NRU)HaCaT0.0001% - 0.0025%5.4 J/cm²Dose-dependent decrease in cell viability[1]
Phototoxicity (3T3 NRU)3T3 Fibroblasts> 0.3 µg/mL5 J/cm²IC50 (+UVA) = 0.3 µg/mL[2]
Cytotoxicity (3T3 NRU)3T3 Fibroblasts> 1.2 µg/mL-IC50 (-UVA) = 1.2 µg/mL[2]
Human PhototoxicityHuman Volunteers1.0%16 J/cm² UVA + 0.75 MED UVBPhototoxic reactions in 14/35 subjects[3]
Human PhototoxicityHuman Volunteers0.5%16 J/cm² UVA + 0.75 MED UVBNo phototoxic reactions in 26 subjects (NOEL)[3]
Experimental Protocols
  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with MNM solutions at various concentrations (0.0001% to 0.0025%) in serum-free DMEM.

  • Irradiation: One set of plates is exposed to a UVA source with an intensity of 1.5 mW/cm² to deliver a total dose of 5.4 J/cm². Another set is kept in the dark as a control.

  • MTT Assay: After irradiation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and absorbance is measured at 570 nm.

  • Neutral Red Uptake (NRU) Assay: Following irradiation, cells are incubated with a medium containing neutral red dye for 3 hours. The dye is then extracted using a destain solution (50% ethanol, 49% water, 1% acetic acid), and absorbance is read at 540 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

  • Cell Preparation: HaCaT cells are treated with MNM and irradiated as described above.

  • Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis buffer (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) to remove cell membranes and proteins.

  • Alkaline Unwinding: Slides are placed in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Electrophoresis is performed at a low voltage to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

  • Protein Extraction: Following treatment and irradiation, total protein is extracted from HaCaT cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated H2AX (γ-H2AX), cleaved caspase-9, or cleaved caspase-3.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Repellent Activity

This compound is a potent repellent for both birds and insects, acting through chemosensory irritation.

Mechanism of Action

In birds, MNM acts as a primary irritant, stimulating the trigeminal nerves in the beak, eyes, and throat, which results in a painful sensation and subsequent avoidance behavior. The proposed mechanism for its insect repellent activity involves the activation of the same olfactory receptors that are targeted by DEET, located in a structure on the antennae known as the sacculus.[4] This suggests an interaction with specific chemosensory receptors, likely including members of the Transient Receptor Potential (TRP) channel family, such as TRPA1, which are known to be involved in detecting noxious chemical stimuli.

G cluster_bird Avian Repellency cluster_insect Insect Repellency MNM_bird This compound (Inhalation/Contact) Trigeminal Trigeminal Nerve Endings (Beak, Eyes, Throat) MNM_bird->Trigeminal TRPA1_bird TRPA1 Channels? Trigeminal->TRPA1_bird Activation Pain Pain Sensation TRPA1_bird->Pain Avoidance_bird Avoidance Behavior Pain->Avoidance_bird MNM_insect This compound (Vapor) Antennae Antennal Receptors (Sacculus) MNM_insect->Antennae DEET_receptor DEET Receptors (e.g., Ir40a) Antennae->DEET_receptor Activation Avoidance_insect Avoidance Behavior DEET_receptor->Avoidance_insect

Figure 2: Proposed repellent mechanisms of this compound.

Quantitative Data
SpeciesTest TypeMNM ConcentrationResultReference
Long-billed CorellasField Trial (Oats)0.8% (w/w)Significantly reduced consumption compared to untreated oats[1]
Various Bird SpeciesField Trial (Cherries)Not specified43% to 98% reduction in damage[2]
Various Bird SpeciesField Trial (Blueberries)Not specified65% to 99% reduction in depredation[2]
Various Bird SpeciesField Trial (Wine Grapes)Not specified58% to 88% reduction in feeding[2]
StarlingsAviary Trial (Cherries/Blueberries)0.25% (v/v)Feeding stopped within 5 minutes[5]
Drosophila suzukii (Summer morph)Laboratory BioassayNot specifiedRepellent activity observed[6]
Drosophila suzukii (Winter morph)Laboratory BioassayNot specifiedRepellent activity observed[6]
Experimental Protocols
  • Study Site: An area with a known population of the target bird species is selected.

  • Treatment Application: A formulation of MNM is applied to a food source (e.g., grains, fruits) at a specified concentration. Control plots with untreated food are also established.

  • Data Collection: The amount of food consumed from both treated and untreated plots is measured over a defined period. Bird activity, including the number of birds and their feeding behavior, is observed and recorded.

  • Analysis: The efficacy of the repellent is determined by comparing the consumption and bird activity between the treated and control plots.

  • Test Arena: A two-choice olfactometer or a similar apparatus is used to assess the preference of the target insect species.

  • Odor Source: One chamber of the olfactometer contains a food source or attractant treated with MNM, while the other contains an untreated control.

  • Insect Release: A cohort of insects is released into the central chamber of the olfactometer.

  • Data Collection: The number of insects that move into the treated and control chambers is counted over a set period.

  • Analysis: A repellency index is calculated based on the distribution of the insects between the two chambers.

Antinociceptive Activity

This compound has been identified as the compound responsible for the pungent sensation in citrus leaves, which is associated with antinociceptive (pain-reducing) effects.[7]

Mechanism of Action

The antinociceptive properties of MNM are thought to be mediated through its interaction with nociceptive pathways.[8] While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of TRP channels, which are key players in pain and temperature sensation. The pungent nature of MNM suggests a possible interaction with TRPA1 or TRPV1 channels on sensory neurons. Studies on related N-methylanthranilate esters have shown that their antinociceptive effects can involve opioidergic, adrenergic, nitrergic, and serotoninergic pathways, as well as ATP-sensitive potassium (KATP) channels.[9]

G cluster_0 Nociceptive Stimulus cluster_1 Proposed Molecular Targets cluster_2 Cellular and Systemic Effects MNM This compound TRP TRP Channels (TRPA1, TRPV1) MNM->TRP Opioid Opioid Receptors MNM->Opioid Adrenergic Adrenergic Receptors MNM->Adrenergic KATP KATP Channels MNM->KATP Neuron Modulation of Sensory Neuron Activity TRP->Neuron Opioid->Neuron Adrenergic->Neuron KATP->Neuron Pain_pathway Inhibition of Pain Signaling Pathways Neuron->Pain_pathway Analgesia Antinociceptive Effect Pain_pathway->Analgesia

References

The Antinociceptive and Analgesic Potential of Anthranilate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate derivatives, a class of compounds structurally related to salicylic (B10762653) acid, have long been recognized for their therapeutic potential in managing pain and inflammation.[1] As non-steroidal anti-inflammatory drugs (NSAIDs), their primary mechanism of action has traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes. However, emerging research is progressively unveiling a more complex pharmacological profile, implicating other signaling pathways that contribute to their antinociceptive and analgesic effects. This in-depth technical guide provides a comprehensive overview of the current understanding of anthranilate derivatives, focusing on their quantitative efficacy, the experimental methodologies used for their evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel analgesic agents.

Mechanism of Action: Beyond COX Inhibition

The analgesic and anti-inflammatory properties of anthranilate derivatives are multifaceted. While the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway remains a cornerstone of their mechanism, a growing body of evidence points to their interaction with other crucial signaling cascades involved in nociception.

Cyclooxygenase (COX) Inhibition

The most well-established mechanism of action for anthranilate derivatives is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, anthranilate derivatives reduce the production of prostaglandins, thereby alleviating inflammatory pain and hyperalgesia. The differential inhibition of COX-1 and COX-2 isoforms is a critical factor in the safety and efficacy profile of these drugs.

dot

Caption: Inhibition of COX-1 and COX-2 by anthranilate derivatives.

Modulation of Ion Channels

Recent studies have highlighted the role of certain anthranilate derivatives, particularly fenamates, as modulators of various ion channels that play a critical role in neuronal excitability and pain signaling.

  • Potassium (K+) Channel Activation: Some fenamates have been shown to activate Slo2.1 (a sodium-activated potassium channel), which can lead to hyperpolarization of neuronal membranes and a reduction in neuronal excitability. This action would contribute to their analgesic effects by dampening the transmission of nociceptive signals.

  • Voltage-Gated Sodium (Na+) Channel Inhibition: Several fenamates, including mefenamic acid and flufenamic acid, have been found to inhibit voltage-gated sodium channels (VGSCs), particularly the Nav1.7 and Nav1.8 subtypes, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[2] By blocking these channels, fenamates can directly reduce the transmission of pain signals.

dot

Glutamate_Release_Inhibition HFP034 Anthranilate Derivative (HFP034) PQ_Ca_Channel P/Q-type Ca2+ Channel HFP034->PQ_Ca_Channel PKC_MARCKS PKC/MARCKS Pathway HFP034->PKC_MARCKS Ca_Influx Ca2+ Influx PQ_Ca_Channel->Ca_Influx Glutamate_Release Glutamate Release PKC_MARCKS->Glutamate_Release Ca_Influx->Glutamate_Release Analgesia Analgesia Glutamate_Release->Analgesia Writhing_Test_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Control, Test Compound) Start->Animal_Grouping Drug_Administration Administer Test Compound or Vehicle Animal_Grouping->Drug_Administration Waiting_Period Waiting Period for Drug Absorption Drug_Administration->Waiting_Period Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid Waiting_Period->Acetic_Acid_Injection Observation Observe and Count Writhing Responses Acetic_Acid_Injection->Observation Data_Analysis Analyze Data (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to the Mechanism of Action of Methyl N-methylanthranilate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate (DMA), a naturally occurring compound found in citrus fruits, is a molecule of significant interest due to its diverse biological activities. While primarily known for its use as a fragrance and flavoring agent, DMA exhibits a range of effects on various biological systems, including phototoxicity in human skin, repellent properties in birds and insects, and potential antinociceptive (analgesic) effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound, with a focus on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Mechanism of Action in Mammalian Systems

Phototoxicity and Photogenotoxicity in Human Keratinocytes

The most extensively studied mechanism of action of this compound in mammalian systems is its phototoxicity upon exposure to ultraviolet A (UVA) radiation and sunlight. In human keratinocytes, photo-activated DMA triggers a cascade of events leading to cellular damage and apoptosis[1].

The process is initiated by the absorption of UVA light by DMA, leading to its photo-degradation and the generation of excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals, through a Type-I photodynamic reaction. This oxidative stress results in the destabilization of lysosomes and depolarization of the mitochondrial membrane[1].

The subsequent cellular damage includes DNA fragmentation, as observed by the olive tail moment in comet assays, and DNA double-strand breaks, indicated by the phosphorylation of the H2AX histone protein and the formation of photo-micronuclei[1]. Furthermore, photo-activated DMA upregulates the expression of the oxidative stress marker gene hemeoxygenase-1 (HO-1) and key apoptotic marker genes, including cytochrome-C, caspase-9, and caspase-3. The activation of the caspase cascade ultimately leads to programmed cell death (apoptosis) in skin keratinocytes[1].

Phototoxicity_Pathway UVA UVA/Sunlight DMA This compound (DMA) UVA->DMA Absorption Photo_DMA Photo-activated DMA ROS Reactive Oxygen Species (ROS) (Superoxide Anion) Photo_DMA->ROS Generation (Type I Reaction) Lysosome Lysosome ROS->Lysosome Damages Mitochondrion Mitochondrion ROS->Mitochondrion Damages DNA DNA ROS->DNA Damages HO1 HO-1 Upregulation ROS->HO1 Lys_Destab Lysosomal Destabilization Lysosome->Lys_Destab Mito_Depol Mitochondrial Membrane Depolarization Mitochondrion->Mito_Depol Cyt_C Cytochrome-C Release Mito_Depol->Cyt_C Apoptosome Apoptosome Formation Cyt_C->Apoptosome DNA_Damage DNA Fragmentation & Double-Strand Breaks DNA->DNA_Damage H2AX γ-H2AX Formation DNA_Damage->H2AX Apoptosis Apoptosis DNA_Damage->Apoptosis Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Phototoxicity signaling pathway of this compound.
Antinociceptive (Analgesic) Effects

This compound is the compound responsible for the pungent sensation in the leaves of Citrus reticulata Blanco. This pungency suggests a potential interaction with nociceptive pathways, making it a candidate for analgesic research. While the exact mechanism is not fully elucidated, it is hypothesized to involve the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are key players in pain and temperature sensation.

The related compound, methyl anthranilate, has been shown to activate chicken TRPA1 channels and induce an increase in intracellular calcium in trigeminal neurons, which are responsible for sensory perception in the face. It is plausible that DMA shares a similar mechanism. Activation of these non-selective cation channels would lead to depolarization of nociceptive neurons and the sensation of pungency. Prolonged activation can lead to desensitization of these channels, which is a known mechanism for achieving analgesia.

Analgesic_Pathway DMA This compound TRPA1_V1 TRPA1 / TRPV1 Channels (on Nociceptive Neuron) DMA->TRPA1_V1 Activates (Hypothesized) Ca_Influx Ca²⁺/Na⁺ Influx TRPA1_V1->Ca_Influx Desensitization Channel Desensitization (with prolonged exposure) TRPA1_V1->Desensitization Depolarization Neuronal Depolarization Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Pungency Sensation of Pungency AP->Pungency Analgesia Analgesic Effect Desensitization->Analgesia

Proposed analgesic mechanism of this compound.
Metabolism

In rats and humans, this compound is primarily metabolized in the liver through hydrolysis to N-methylanthranilic acid. A minor pathway involves N-demethylation to yield anthranilic acid. The ratio of N-methylanthranilic acid to anthranilic acid formation is approximately 20:1. These metabolites are subsequently eliminated in the urine. Studies in guinea pig liver microsomes have shown that the hydrolytic activity is significantly higher in microsomes compared to the cytosol and is inhibited by carboxylesterase inhibitors. The N-demethylation is inhibited by a cytochrome P450 inhibitor.

Metabolism_Pathway DMA This compound NMAA N-methylanthranilic Acid DMA->NMAA Hydrolysis (Major) Carboxylesterases MA Methyl Anthranilate DMA->MA N-demethylation (Minor) Cytochrome P450 Urine Urinary Excretion NMAA->Urine AA Anthranilic Acid MA->AA Hydrolysis AA->Urine

Metabolic pathways of this compound.

Mechanism of Action in Non-Mammalian Systems

Avian Repellency

This compound acts as a bird repellent by stimulating the trigeminal nerves in the beak, eyes, and throat of birds. This stimulation causes a painful or irritating sensation, leading to an avoidance response. The trigeminal system in birds is responsible for nociception (the perception of pain). The primary afferent neurons of the trigeminal nerve project to the principal sensory nucleus (PrV) and the descending trigeminal tract in the brainstem, which then relay the aversive signal to higher brain centers, resulting in the bird learning to avoid the source of the irritant.

Insect Repellency

As an insect repellent, particularly against species like the spotted wing drosophila (Drosophila suzukii), this compound is believed to act on the olfactory system. It targets the same olfactory sensory neurons that are responsive to the widely used repellent DEET. These neurons express the Ionotropic Receptor 40a (Ir40a), which is located in a sensory structure on the antennae known as the sacculus. Activation of the Ir40a receptor by DMA is thought to trigger a downstream signaling cascade within the neuron, leading to an action potential and subsequent aversive behavior in the insect.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Phototoxicity and General Toxicity Data

ParameterSpecies/SystemValueReference
Cell Viability ReductionHuman Keratinocytes (HaCaT)Significant reduction at 0.0001%-0.0025% with 5.4 J/cm² UVA[1]
No Observed Adverse Effect Level (NOAEL) for PhototoxicityHuman0.5%[2][3][4]
Phototoxic Reaction ConcentrationHumanReactions observed at 1% and 5%[5]
Acute Oral LD50Rat3.7 g/kg[3]
Acute Dermal LD50Rabbit>5 g/kg[3]

Table 2: Metabolic Parameters

ParameterSystemValueReference
Hydrolytic ActivityGuinea Pig Liver Microsomes35 nmol/min/mg protein (at 1000 µM)
N-demethylation ActivityGuinea Pig Liver Microsomes2.8 nmol/min/mg protein (at 1000 µM)
Vmax (Hydrolysis)Guinea Pig Liver Microsomes30-fold greater than cytosol
Km (Hydrolysis)Guinea Pig Liver Microsomes4.3-fold greater than cytosol

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This assay is used to assess the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.

NRU_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed 3T3 fibroblasts in two 96-well plates incubate_24h Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate_24h prepare_dma Prepare serial dilutions of DMA treat_cells Replace medium with DMA dilutions (both plates) prepare_dma->treat_cells incubate_1h Incubate for 1 hour treat_cells->incubate_1h irradiate Irradiate one plate with UVA light (e.g., 5 J/cm²) incubate_1h->irradiate dark Keep the second plate in the dark incubate_1h->dark wash_replace Wash cells and replace with fresh medium irradiate->wash_replace dark->wash_replace incubate_overnight Incubate overnight wash_replace->incubate_overnight add_nru Add Neutral Red medium and incubate for 3 hours wash_extract Wash cells and extract the dye add_nru->wash_extract read_absorbance Measure absorbance at ~540 nm wash_extract->read_absorbance calculate Calculate IC50 values and Photo-Irritation Factor (PIF) read_absorbance->calculate

Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are seeded in two 96-well plates and cultured for 24 hours to form a sub-confluent monolayer.

  • Treatment: The culture medium is replaced with various concentrations of this compound for 1 hour.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.

  • Neutral Red Uptake: The cells are incubated with a medium containing Neutral Red, a vital dye that is taken up by viable cells.

  • Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured to determine cell viability.

  • Data Analysis: The IC50 values (concentration causing 50% inhibition of cell viability) for both the irradiated and non-irradiated plates are calculated. The ratio of the IC50 values is used to determine the Photo-Irritation-Factor (PIF), with a PIF > 5 indicating phototoxicity.

Comet Assay (Single Cell Gel Electrophoresis) for Photogenotoxicity

This assay is used to detect DNA damage in individual cells.

Methodology:

  • Cell Treatment and Irradiation: Human keratinocytes are treated with this compound and exposed to UVA light.

  • Cell Embedding: The cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The DNA is unwound under alkaline conditions.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Methodology:

  • Cell Culture and Treatment: Human keratinocytes are cultured and then treated with this compound.

  • Probe Loading: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Irradiation: The cells are exposed to UVA light.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS production.

Caspase-3/9 Activity Assay

This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with photo-activated this compound and then lysed to release their cellular contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 is added to the cell lysate. The substrate contains a recognition sequence that is cleaved by the active caspase.

  • Incubation: The mixture is incubated to allow the caspase to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured. The signal intensity is proportional to the activity of the caspase in the sample.

Conclusion

This compound exhibits a fascinatingly complex profile of biological activities. Its mechanism of phototoxicity in human skin cells is well-characterized, involving a photodynamic reaction that leads to oxidative stress and apoptosis. This well-understood pathway provides a strong basis for risk assessment in the cosmetics industry.

In contrast, the mechanisms underlying its repellent and potential analgesic effects are less defined but point towards interactions with specific chemosensory receptors, such as the trigeminal nerves in birds, the Ir40a receptor in insects, and potentially TRP channels in mammalian nociceptive neurons. These areas represent fertile ground for future research, which could lead to the development of novel, bio-rational repellents or new classes of analgesic compounds.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted biological actions of this compound. Further studies focusing on receptor binding affinities, dose-response relationships for its repellent and analgesic effects, and the elucidation of the downstream signaling pathways will be crucial for a complete understanding of this versatile molecule.

References

In Vitro Metabolism and Biotransformation of Methyl N-methylanthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of Methyl N-methylanthranilate (MNMA), a compound used as a fragrance ingredient. Understanding the metabolic fate of MNMA is crucial for assessing its safety and potential for drug-drug interactions. This document details the primary metabolic pathways, the enzymes involved, quantitative kinetic data from in vitro studies, and detailed experimental protocols for researchers in the field of drug metabolism and toxicology. The primary routes of MNMA metabolism are hydrolysis and N-demethylation, primarily occurring in the liver. This guide summarizes the available data, with a focus on providing a practical resource for laboratory investigation.

Introduction

This compound (MNMA) is an aromatic ester widely used in the fragrance industry. As with any xenobiotic, a thorough understanding of its metabolic pathways is essential for safety assessment. In vitro metabolism studies are a cornerstone of preclinical drug development and chemical safety evaluation, providing critical data on metabolic stability, metabolite identification, and the enzymes responsible for biotransformation. This guide focuses on the in vitro metabolism of MNMA, summarizing key findings from scientific literature to provide a detailed technical resource.

Metabolic Pathways of this compound

The in vitro metabolism of MNMA proceeds primarily through two main pathways: hydrolysis of the ester linkage and N-demethylation of the methylamino group. These reactions are catalyzed by distinct enzyme systems predominantly located in the liver.

  • Hydrolysis: The ester bond in MNMA is cleaved to form N-methylanthranililic acid (N-methylAA) and methanol. This reaction is a significant route of detoxification.

  • N-demethylation: The N-methyl group is removed from MNMA to yield methyl anthranilate (MA) and formaldehyde. MA can be subsequently hydrolyzed to anthranilic acid (AA). Furthermore, the primary hydrolysis product, N-methylanthranilic acid, can also undergo N-demethylation to form anthranilic acid.[1][2][3][4]

These metabolic transformations are depicted in the following pathway diagram:

Metabolic Pathway of this compound MNMA This compound N_methylAA N-methylanthranilic acid MNMA->N_methylAA Hydrolysis (Carboxylesterases) MA Methyl anthranilate MNMA->MA N-demethylation (Cytochrome P450) AA Anthranilic acid N_methylAA->AA N-demethylation (Cytochrome P450) MA->AA Hydrolysis (Carboxylesterases)

Figure 1: Metabolic Pathway of this compound

Enzymes Involved in Biotransformation

The biotransformation of MNMA is primarily mediated by two families of enzymes located in the liver microsomes:

  • Carboxylesterases: These enzymes are responsible for the hydrolysis of the ester bond in MNMA and its metabolite, methyl anthranilate.[1][2][3][5] Studies have shown that this hydrolytic activity is significantly higher in the microsomal fraction compared to the cytosol, and can be inhibited by compounds such as diisopropyl fluorophosphate, phenylmethylsulfonyl fluoride, and bis(p-nitrophenyl)phosphate.[1][2][3]

  • Cytochrome P450 (CYP) Enzymes: The N-demethylation of MNMA and N-methylanthranilic acid is catalyzed by the CYP superfamily of enzymes.[1][2][3][5] This oxidative reaction is dependent on the presence of NADPH and can be inhibited by general CYP inhibitors like SKF 525-A.[1][2][3] While the specific human CYP isoforms responsible for MNMA N-demethylation have not been definitively identified in the literature, studies on the N-demethylation of other aromatic methylamines suggest potential involvement of isoforms such as CYP3A4, CYP2C9, and CYP2D6. However, further research with human-specific recombinant enzymes is required to confirm the precise isoforms involved in MNMA metabolism.

Quantitative Analysis of In Vitro Metabolism

Table 1: Hydrolytic Activity of this compound in Guinea Pig Liver [1][2][3][5]

FractionSubstrate Concentration (µM)Hydrolytic Activity (nmol/min/mg protein)
Microsomes100035
Cytosol1000Not specified, but significantly lower

Table 2: N-demethylation Activity of this compound and its Metabolite in Guinea Pig Liver Microsomes [1][2][3]

SubstrateSubstrate Concentration (µM)N-demethylase Activity (nmol/min/mg protein)
This compound10002.8
N-methylanthranilic acid10003.9

Table 3: Kinetic Parameters for the Hydrolysis of this compound in Guinea Pig Liver [1][3][5]

FractionVmax (nmol/min/mg protein)Km (µM)Vmax/Km
Microsomes55.62940.19
Cytosol1.8680.026

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of MNMA using liver microsomes. These protocols are based on established methods in the field and can be adapted for specific laboratory requirements.

In Vitro Incubation with Liver Microsomes

This protocol outlines the steps for incubating MNMA with liver microsomes to assess its metabolic stability and identify metabolites.

Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Incubation Buffer (e.g., 100 mM Phosphate (B84403) Buffer, pH 7.4) pre_incubation Pre-incubate Microsomes, Buffer, and MNMA at 37°C prep_buffer->pre_incubation prep_substrate Prepare MNMA Stock Solution (e.g., in Acetonitrile (B52724) or DMSO) prep_substrate->pre_incubation prep_microsomes Thaw Liver Microsomes on Ice prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH Regenerating System pre_incubation->start_reaction incubation Incubate at 37°C with Shaking (Collect aliquots at time points: 0, 5, 15, 30, 60 min) start_reaction->incubation terminate Terminate Reaction (e.g., add cold acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract analyze Analyze by LC-MS/MS extract->analyze

Figure 2: General Workflow for In Vitro Metabolism Assay

Materials:

  • This compound (MNMA)

  • Pooled human or other species liver microsomes (e.g., from a commercial supplier)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cold acetonitrile for reaction termination

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MNMA (e.g., 10 mM) in a suitable organic solvent (acetonitrile or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • On the day of the experiment, thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and MNMA (final substrate concentration typically 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations to assess non-NADPH dependent metabolism (e.g., hydrolysis), add buffer instead of the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the aliquot volume). This will precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis.

Analytical Methodology (LC-MS/MS)

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of MNMA and its primary metabolites, N-methylanthranilic acid and methyl anthranilate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., starting with a low percentage of B, ramping up to a high percentage, followed by a re-equilibration step).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for MNMA, N-methylanthranilic acid, and methyl anthranilate need to be optimized. An internal standard should be used for accurate quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+To be determined
N-methylanthranilic acid[M+H]+To be determined
Methyl anthranilate[M+H]+To be determined
Internal Standard[M+H]+To be determined

Conclusion

The in vitro metabolism of this compound is characterized by two primary pathways: hydrolysis by carboxylesterases and N-demethylation by cytochrome P450 enzymes. The available data, primarily from guinea pig liver microsome studies, indicates that hydrolysis is a significant metabolic route. For a comprehensive risk assessment and to understand its disposition in humans, further studies are warranted. Specifically, research using human liver microsomes and recombinant human CYP isoforms is necessary to determine the specific enzymes involved and to obtain human-relevant kinetic parameters. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations, which are essential for the continued safe use of this fragrance ingredient and for advancing our understanding of xenobiotic metabolism.

References

Vibronic Spectroscopy of Methyl N-methylanthranilate in the Gas Phase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-methylanthranilate (MNMA) and its analog Methyl Anthranilate (MA) are aromatic esters with significant roles in the fragrance and food industries. Their photochemical behavior is of fundamental interest, particularly concerning how intramolecular hydrogen bonding influences their electronic structure and relaxation pathways after UV absorption. Gas-phase vibronic spectroscopy, especially under jet-cooled conditions, provides a powerful tool to study the intrinsic properties of these molecules, free from solvent effects.

This technical guide provides a comprehensive overview of the experimental techniques and key findings in the gas-phase vibronic spectroscopy of Methyl Anthranilate, serving as a detailed proxy for understanding this compound. The focus is on the S₀ to S₁ electronic transition, revealing the intricate coupling between electronic and vibrational motions.

Core Concepts in Vibronic Spectroscopy

Vibronic spectroscopy investigates the simultaneous changes in electronic and vibrational energy levels within a molecule upon absorption or emission of a photon. [cite: ] In the gas phase, these transitions are sharp and well-resolved, providing detailed information about molecular structure and dynamics in both the ground (S₀) and excited (S₁) electronic states. The intensity of these transitions is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. [cite: ]

Experimental Protocols

A suite of laser-based spectroscopic techniques is employed to unravel the vibronic structure of these molecules in the gas phase. The sample is typically introduced into a vacuum chamber via a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

Laser-Induced Fluorescence (LIF) Excitation Spectroscopy

LIF is a highly sensitive method for obtaining an overview of the vibronic absorption spectrum. A tunable UV laser excites the jet-cooled molecules from the ground electronic state (S₀) to various vibrational levels of the first excited state (S₁). The total fluorescence emitted as the molecule relaxes back to the S₀ state is collected and plotted as a function of the laser excitation wavelength.[1]

Experimental Workflow:

  • Sample Preparation: Methyl Anthranilate is placed in a heated nozzle assembly and co-expanded with a carrier gas (e.g., Argon) into a vacuum chamber.

  • Excitation: The supersonic jet is intersected by a tunable, frequency-doubled dye laser pumped by a Nd:YAG laser.[1]

  • Detection: The resulting fluorescence is collected at a right angle to the laser beam and molecular beam using appropriate optics.

  • Signal Processing: The light is focused onto a photomultiplier tube (PMT), and the signal is processed with a boxcar integrator and recorded by a computer.

LIF_Workflow cluster_source Source cluster_chamber Vacuum Chamber cluster_detection Detection & Analysis Sample MA Sample (Heated) Nozzle Pulsed Nozzle Sample->Nozzle CarrierGas Carrier Gas (Argon) CarrierGas->Nozzle SupersonicJet Supersonic Jet Nozzle->SupersonicJet Expansion CollectionOptics Collection Optics SupersonicJet->CollectionOptics Fluorescence Laser Tunable UV Laser Laser->SupersonicJet Excitation PMT PMT CollectionOptics->PMT SignalProcessor Signal Processor PMT->SignalProcessor Spectrum LIF Spectrum SignalProcessor->Spectrum

Diagram 1: Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy.
Dispersed Fluorescence (DFL) Spectroscopy

DFL spectroscopy provides information about the ground state vibrational levels. A laser is fixed on a specific vibronic transition observed in the LIF spectrum, preparing a population of molecules in a single vibronic level of the S₁ state. The resulting fluorescence is then dispersed by a monochromator to resolve the emission into different ground state vibrational levels.[1]

Experimental Workflow:

  • State Selection: The excitation laser wavelength is fixed to populate a specific S₁ vibronic level.

  • Dispersion: The emitted fluorescence is collected and focused into a monochromator (e.g., a ¾-meter monochromator).

  • Detection: The dispersed light is detected by a gated, intensified CCD camera at the exit of the monochromator.

DFL_Workflow cluster_excitation Excitation cluster_dispersion Dispersion & Detection FixedLaser Fixed UV Laser (S₀ → S₁ v') SupersonicJet Supersonic Jet FixedLaser->SupersonicJet Monochromator Monochromator SupersonicJet->Monochromator Fluorescence CCD Intensified CCD Monochromator->CCD DFLSpectrum DFL Spectrum CCD->DFLSpectrum

Diagram 2: Experimental workflow for Dispersed Fluorescence (DFL) spectroscopy.
Double Resonance Techniques (e.g., UV-UV Hole Burning)

These techniques are used to confirm that all observed spectral features belong to a single species or conformer. A "burn" laser depopulates the ground state of a specific transition, and a second, delayed "probe" laser scans the LIF spectrum. Transitions originating from the same ground state as the "burned" transition will appear as dips in the LIF signal.[1]

Experimental Workflow:

  • Burn Pulse: A "burn" laser is fixed on a strong vibronic transition, exciting a significant fraction of the molecules in that specific ground state level.

  • Probe Pulse: After a short delay (e.g., 100 ns), a "probe" laser, which is scanned across the spectral region of interest, excites the remaining ground state population.[1]

  • Signal Comparison: The resulting LIF signal from the probe laser is monitored. A decrease in signal at specific wavelengths confirms a shared ground state with the transition targeted by the burn laser.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the vibronic spectroscopy of jet-cooled Methyl Anthranilate.

Table 1: Key Spectroscopic Parameters for Methyl Anthranilate
ParameterValueUnitReference
S₀-S₁ Electronic Origin28,852cm⁻¹[1][2]
S₁ State Lifetime27ns[1][2]
Intramolecular H-bond (S₀)1.926Å[1][3]
Intramolecular H-bond (S₁)1.723Å[1][3]
Table 2: Major Franck-Condon Active Vibrational Modes in Methyl Anthranilate

These in-plane vibrations modulate the distance between the amino (NH₂) and methyl ester (CO₂Me) groups and show significant activity in the spectra.[1][2]

ModeS₁ Frequency (cm⁻¹)S₀ Frequency (cm⁻¹)DescriptionReference
ν₃₆179~179In-plane modulation of NH₂ and CO₂Me groups[1]
ν₃₄366361In-plane modulation of NH₂ and CO₂Me groups[1]
ν₃₃421412In-plane modulation of NH₂ and CO₂Me groups[1]

Analysis and Interpretation

S₀-S₁ Electronic Transition

The S₀-S₁ transition in Methyl Anthranilate is a ππ* transition, with the electronic origin observed at 28,852 cm⁻¹.[1] The molecule fluoresces efficiently with an excited-state lifetime of 27 ns.[1][2] The strong intramolecular N-H···O=C hydrogen bond plays a crucial role by shifting the non-emissive ³nπ* state well above the fluorescent ¹ππ* S₁ state, thus preventing intersystem crossing which is a common non-radiative decay pathway.[1][2]

Structural Changes upon Excitation

Upon electronic excitation to the S₁ state, there is a significant structural change, primarily a reorientation and constriction of the six-membered ring formed by the intramolecular hydrogen bond.[1][2] This leads to a substantial shortening of the N-H···O=C hydrogen bond distance from 1.926 Å in the ground state to 1.723 Å in the excited state.[1][3] This process is described as a "hydrogen atom dislocation" driven by heavy-atom motion rather than a full proton transfer.[1][2]

The significant Franck-Condon activity observed in vibrational modes ν₃₆, ν₃₄, and ν₃₃ is a direct consequence of these geometric changes.[1] These modes involve the in-plane motion of the amino and ester groups relative to each other, which directly modulates the hydrogen bond length.

Implications for Drug Development and Molecular Design

Understanding the photophysics of molecules like this compound and Methyl Anthranilate is crucial for applications where light stability is a factor. For instance, in the development of sunscreen agents, rapid and efficient non-radiative decay pathways are desirable to dissipate UV energy as heat. While MA itself is fluorescent and thus not an ideal sunscreen, studying its photophysics provides insight into the structural features that control excited-state dynamics. The strength and geometry of intramolecular hydrogen bonds are key parameters that can be tuned to either enhance fluorescence or promote non-radiative decay, a critical consideration in the design of photostable drugs and other functional molecules.

Conclusion

The gas-phase vibronic spectroscopy of Methyl Anthranilate reveals a detailed picture of its electronic structure and the significant impact of its intramolecular hydrogen bond on its photophysical properties. Techniques such as LIF and DFL, conducted under supersonic jet-cooled conditions, provide high-resolution data that allows for the precise determination of vibrational frequencies and the characterization of structural changes upon electronic excitation. While equivalent data for this compound is currently unavailable, the findings for Methyl Anthranilate provide a robust framework and a strong predictive foundation for understanding its behavior, offering valuable insights for researchers in spectroscopy, photochemistry, and drug development.

References

Excited state dynamics of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Excited State Dynamics of Methyl N-methylanthranilate

Introduction

This compound (DMA), a secondary amine with the chemical formula C₉H₁₁NO₂, is a fragrance ingredient naturally found in citrus oils, such as mandarin, and is widely used in cosmetics, perfumes, and toiletries.[1][2][3] While valued for its grape-like odor, its molecular structure and ultraviolet (UV) absorption properties raise significant questions about its photostability and potential for phototoxicity.[4] Upon absorption of UVA radiation, DMA can transition to an electronically excited state, initiating a cascade of photophysical and photochemical events. These processes are critical to understand, as they can lead to the generation of reactive oxygen species (ROS) and subsequent damage to biological tissues, such as skin keratinocytes.[5]

This technical guide provides a comprehensive overview of the excited state dynamics of this compound. It details the key photophysical properties, experimental protocols used for their characterization, and the resulting signaling pathways that lead to its observed phototoxicity. This document is intended for researchers, scientists, and drug development professionals working in fields such as photochemistry, dermatology, and cosmetic science.

Photophysical Properties

The photophysical behavior of a molecule dictates its fate after absorbing light. For DMA, the key events include fluorescence, intersystem crossing to a triplet state, and subsequent energy transfer to molecular oxygen. While detailed photophysical data for DMA is less abundant than for its precursor, methyl anthranilate (MA), studies on related anthranilate compounds provide significant insights. For comparison, menthyl anthranilate, a closely related sunscreen agent, is highly fluorescent and exhibits a solvent-dependent emission.[6][7] DMA is known to photodegrade under UVA and sunlight exposure.[5]

Quantitative Photophysical Data

The following table summarizes key quantitative data related to the photophysical properties and phototoxicity of this compound and related compounds.

ParameterValueCompoundConditionsSource(s)
Photodegradation Completes in 4 hoursThis compoundUVA (1.5 mW/cm²) and sunlight[5]
Phototoxicity (in vitro) IC50 determinedThis compound3T3 Fibroblasts, 5 J/cm² UVA[8]
Phototoxicity Threshold (in vitro) > 5% concentrationThis compoundHuman skin model (Skin2®)[9]
Phototoxicity (human) Observed at 1% and 5%This compoundHuman volunteers[9]
No-Observed-Adverse-Effect Level (NOAEL, human) 0.5%This compound16 J/cm² UVA (with 0.75 MED UVB)[4]
Cell Viability Reduction Dose-dependent (0.0001%-0.0025%)This compoundHaCaT cells, UVA (5.4 J/cm²) or sunlight (1h)[5]
Fluorescence Quantum Yield (Φf) 0.64 ± 0.06Menthyl AnthranilateEthanol (B145695)[6]
Triplet State Absorption (λmax) 480 nmMenthyl AnthranilateVarious solvents[6][7]
Triplet State Lifetime (τT) 26-200 µsMenthyl AnthranilateSolvent-dependent[6][7]
Singlet Oxygen Quantum Yield (ΦΔ) 0.09-0.12Menthyl AnthranilateVarious solvents[6]
Phosphorescence Emission (λmax) 445 nmMenthyl AnthranilateLow-temperature glasses[6][7]
Phosphorescence Lifetime (τP) 2.5 sMenthyl AnthranilateLow-temperature glasses[6][7]

Core Excited State Processes

Upon absorption of a photon, DMA is promoted to an excited singlet state (S₁). From here, it can undergo several competing relaxation processes. The dominant pathway relevant to its phototoxicity involves intersystem crossing (ISC) to an excited triplet state (T₁). This triplet state is sufficiently long-lived to interact with molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive ROS, via a Type-I photodynamic reaction.[5] This process is the primary driver of DMA's phototoxic and photogenotoxic effects.

The generated ROS can induce oxidative stress within cells, leading to a cascade of damaging events including lysosomal destabilization, mitochondrial membrane depolarization, and DNA fragmentation.[5] Ultimately, this can trigger apoptosis (programmed cell death) in skin cells.[5]

G cluster_singlet Singlet Manifold cluster_triplet Triplet Manifold S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UVA) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen - ROS) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen)

Caption: Jablonski diagram for this compound photophysics.

Phototoxicity Signaling Pathway

The generation of intracellular ROS by photo-activated DMA initiates a signaling cascade that results in cellular damage and apoptosis. This pathway highlights the mechanism by which DMA exerts its phototoxic and photogenotoxic effects on human keratinocytes.

G DMA DMA + UVA/Sunlight ROS Intracellular ROS Generation (Superoxide Anion Radical) DMA->ROS Lysosome Lysosomal Destabilization ROS->Lysosome Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria DNA_damage DNA Fragmentation (Double-Strand Breaks) ROS->DNA_damage Genes Upregulation of Stress/Apoptotic Genes ROS->Genes Apoptosis Apoptosis in Keratinocytes Lysosome->Apoptosis Mitochondria->Apoptosis H2AX Phosphorylation of H2AX DNA_damage->H2AX Micronuclei Photo-Micronuclei Formation DNA_damage->Micronuclei Micronuclei->Apoptosis Heme Hemeoxygenase-1 (Oxidative Stress) Genes->Heme Caspases Cytochrome-C, Caspase-9, Caspase-3 Genes->Caspases Caspases->Apoptosis

Caption: Phototoxicity pathway of DMA in human keratinocytes.

Experimental Protocols

The characterization of DMA's excited state dynamics and phototoxicity relies on a suite of spectroscopic and cell-based assays.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths of light absorbed by the molecule.

  • Methodology: A solution of DMA in a suitable solvent (e.g., ethanol or cyclohexane) is prepared at a known concentration (typically in the micromolar range). The solution is placed in a quartz cuvette. A UV-Visible spectrophotometer passes a beam of light (scanning from ~200 to 800 nm) through the sample. The instrument measures the amount of light absorbed at each wavelength, generating an absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified.[10]

Time-Resolved Spectroscopy (e.g., Transient Absorption)
  • Objective: To detect and characterize transient species like the triplet state.

  • Methodology:

    • Excitation: The sample is excited by an ultrashort laser pulse (pump pulse) at a wavelength absorbed by DMA.

    • Probing: A second, broad-spectrum, and time-delayed laser pulse (probe pulse) is passed through the excited volume.

    • Detection: The absorption of the probe pulse by the transient excited species is measured as a function of the time delay between the pump and probe pulses.

    • Analysis: This technique allows for the identification of the triplet state's absorption spectrum and the calculation of its lifetime by fitting the decay of the transient absorption signal.[6][7]

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
  • Objective: To assess the phototoxic potential of a substance in vitro.

  • Methodology:

    • Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.

    • Treatment: Two identical plates are prepared. Cells are treated with a range of concentrations of DMA.

    • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light or UVA (e.g., 5 J/cm²), while the other plate is kept in the dark as a control for cytotoxicity.

    • Incubation: After exposure, the treatment medium is replaced with culture medium, and the cells are incubated for approximately 24 hours.

    • NRU Assay: The viability of the cells is determined by measuring the uptake of the Neutral Red dye, which is only taken up by living cells.

    • Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates. A Photo-Irritancy Factor (PIF) is calculated from the ratio of the IC50 values. A PIF > 5 typically indicates phototoxicity.[8]

G start Culture 3T3 Fibroblasts in two 96-well plates treat Treat cells with various concentrations of DMA start->treat split treat->split dark Dark Control Plate (Cytotoxicity) split->dark Plate 1 uva Irradiated Plate (Phototoxicity) (e.g., 5 J/cm² UVA) split->uva Plate 2 incubate_dark Incubate ~24h dark->incubate_dark incubate_uva Incubate ~24h uva->incubate_uva nru_dark Neutral Red Uptake Assay incubate_dark->nru_dark nru_uva Neutral Red Uptake Assay incubate_uva->nru_uva calc_dark Calculate IC50 (-UVA) nru_dark->calc_dark calc_uva Calculate IC50 (+UVA) nru_uva->calc_uva end Compare IC50 values Calculate Photo-Irritancy Factor (PIF) calc_dark->end calc_uva->end

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

Conclusion

The excited state dynamics of this compound are characterized by efficient intersystem crossing to a triplet state following UVA absorption. This triplet state readily sensitizes the formation of singlet oxygen, a potent reactive oxygen species. This photophysical behavior is the root cause of its demonstrated phototoxicity and photogenotoxicity, which has been confirmed in vitro in human keratinocyte cell lines. The resulting intracellular oxidative stress triggers a cascade of events leading to DNA damage and apoptosis. This detailed understanding of its photochemical reactivity is crucial for risk assessment and informs regulatory decisions regarding its use in consumer products, particularly in leave-on formulations that are exposed to sunlight.[1][4] Further research focusing on ultrafast spectroscopic studies directly on DMA would provide a more complete picture of the initial energy relaxation pathways and further solidify our understanding of its photoprotective or photodamaging capabilities.

References

An In-Depth Technical Guide to Methyl N-methylanthranilate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Methyl N-methylanthranilate, a compound with diverse applications in the fragrance, flavor, and pharmaceutical industries. This document will delve into its various synonyms found in chemical literature, its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound's systematic IUPAC name is methyl 2-(methylamino)benzoate .[1][2] Its unique identifier in the Chemical Abstracts Service is the CAS Registry Number 85-91-6 .[1][][4]

Other commonly encountered synonyms include:

  • Dimethyl anthranilate[1][5]

  • Methyl 2-(methylamino)benzoate[1][]

  • N-Methylanthranilic acid, methyl ester[1]

  • Benzoic acid, 2-(methylamino)-, methyl ester[1]

  • Methyl methylaminobenzoate[1]

  • Methyl methanthranilate[1]

  • Methyl o-(methylamino)benzoate[6][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C9H11NO2[1][]
Molecular Weight 165.19 g/mol [1]
Appearance Colorless to pale yellow liquid with a slight bluish fluorescence[1]
Odor Fruity, grape-like, with orange and mandarin peel notes[8][9]
Melting Point 17-19 °C[]
Boiling Point 256 °C
Density 1.126 g/mL at 25 °C
Refractive Index 1.579 at 20 °C
Solubility Insoluble in water; soluble in ethanol, diethyl ether, and oils.[1]
Flash Point 102.6 °C (closed cup)
logP (Octanol-Water Partition Coefficient) 2.3[1]

Experimental Protocols

Synthesis of this compound via Reductive Alkylation

A common and efficient method for the synthesis of this compound is the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[10]

Materials:

  • Methyl anthranilate

  • 37% aqueous formaldehyde solution

  • 5% Palladium on carbon catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.

  • Cool the mixture to 5°C.

  • Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.

  • Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.

  • Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.

  • Separate the organic layer and dry it.

  • Evaporate the solvent under reduced pressure.

  • The resulting residue is then distilled to yield pure this compound as a colorless liquid.[10]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound in various matrices can be achieved using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Parameters:

  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • MS Detector: Operated in electron ionization (EI) mode.

  • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). An internal standard can be added for accurate quantification.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The characteristic mass fragments can be used for confirmation. Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.

Biological Signaling and Metabolism

Recent studies have highlighted the biological activities of this compound, particularly its phototoxicity and metabolic pathways.

Phototoxicity Signaling Pathway

Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of this compound. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Phototoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Human Keratinocyte UVA_Radiation UVA Radiation MNMA_int Photo-activated MNMA UVA_Radiation->MNMA_int activates MNMA_ext Methyl N-methylanthranilate MNMA_ext->MNMA_int ROS Reactive Oxygen Species (ROS) Generation MNMA_int->ROS Gene_Upregulation Upregulation of Apoptotic Genes (cytochrome-C, caspase-3, caspase-9) ROS->Gene_Upregulation Apoptosis Apoptosis Gene_Upregulation->Apoptosis

Caption: Phototoxicity pathway of this compound.

Metabolic Pathway in the Liver

In the liver, this compound undergoes metabolism primarily through two pathways: hydrolysis and N-demethylation. These reactions are catalyzed by microsomal enzymes.

Metabolic_Workflow cluster_hydrolysis Hydrolysis cluster_demethylation N-Demethylation MNMA This compound NMAA N-methylanthranilic acid MNMA->NMAA catalyzed by MA Methyl anthranilate MNMA->MA catalyzed by Carboxylesterase Carboxylesterase (Liver Microsomes) Carboxylesterase->NMAA Cytochrome_P450 Cytochrome P450 (Liver Microsomes) Cytochrome_P450->MA

Caption: Metabolic workflow of this compound.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The compiled data on its synonyms, properties, synthesis, and biological interactions is intended to support further research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-methylanthranilate is a significant fragrance and flavor compound, also utilized as an intermediate in the synthesis of various organic molecules. This document outlines the detailed protocol for the synthesis of this compound from methyl anthranilate via reductive alkylation. This method is advantageous due to its high yield and purity of the final product. The primary synthetic route discussed is the reductive methylation of methyl anthranilate using formaldehyde (B43269) in the presence of a hydrogenation catalyst.

Reaction Principle

The synthesis of this compound from methyl anthranilate is achieved through a reductive alkylation process.[1] In this reaction, methyl anthranilate reacts with formaldehyde to form an intermediate Schiff base (or a related species), which is then immediately reduced in a hydrogen atmosphere in the presence of a hydrogenation catalyst to yield the desired N-methylated product.[2][3] An alternative classical approach involves the N-methylation of methyl anthranilate using methylating agents like dimethyl sulfate (B86663) or methyl iodide.[4][5] However, reductive methylation with formaldehyde is often preferred to minimize the risk of dimethylation.[4][5]

Experimental Protocols

Materials and Reagents

  • Methyl anthranilate

  • Formaldehyde (37% aqueous solution or 55% methanolic solution)

  • Hydrogenation catalyst (e.g., Raney nickel, 5% Palladium on charcoal)[3]

  • Solvent (e.g., water-miscible solvent like isopropanol (B130326), methanol, or ethyl acetate)[1][3]

  • Acid catalyst (optional, e.g., weak organic acid or solid acid catalyst like acidic clay)[1]

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Saturated sodium chloride (NaCl) solution (for workup)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Toluene (for extraction)

Equipment

  • Pressure reactor (autoclave) capable of withstanding superatmospheric pressures

  • Magnetic or mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus (e.g., Vigreux column)

Procedure: Reductive Alkylation with Hydrogenation Catalyst

  • Reaction Setup : In a suitable pressure reactor, dissolve methyl anthranilate in a water-miscible solvent such as isopropanol or methanol.[3] The methyl anthranilate and formaldehyde are typically used in an equimolar ratio, although a slight excess (up to 10 mole percent) of either reactant is permissible.[3]

  • Addition of Reagents : Add the formaldehyde solution (aqueous or methanolic) to the solution of methyl anthranilate.[3] Subsequently, add the hydrogenation catalyst (e.g., Raney nickel or 5% palladium on charcoal).[3]

  • Hydrogenation : Purge the reactor with hydrogen gas to remove air. Pressurize the system with hydrogen to a pressure in the range of 1034-6895 kPa.[3]

  • Reaction Conditions : Heat the reaction mixture to a temperature between 35°C and 75°C with continuous stirring.[3] The preferred temperature range is 35-55°C.[3] Monitor the reaction until hydrogen uptake ceases, which typically takes several hours.[1]

  • Workup and Purification :

    • After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a filter aid to remove the catalyst.[1]

    • If an acid catalyst is used, the filtrate can be washed to neutrality with a saturated sodium bicarbonate solution.[1] The organic layer is then washed with a saturated sodium chloride solution and dried over an anhydrous drying agent.[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

    • The crude product is then purified by fractional vacuum distillation.[3] Collect the fraction boiling at 138-143°C at 21 mm Hg.[3]

Alternative Procedure with Acid Catalyst

An improved yield can be achieved by incorporating an acid catalyst into the reaction mixture.

  • Reaction Setup : To a reaction vessel, add the solvent, methyl anthranilate, formaldehyde, a solid acid catalyst, and the hydrogenation catalyst under agitation.[1]

  • Hydrogenation : Maintain the mixture at a low temperature (around 0°C) while pressurizing the vessel with hydrogen.[1]

  • Reaction Conditions : Raise the temperature to the desired reaction temperature and continue the reaction until hydrogen uptake ceases.[1]

  • Purification : Follow the same workup and purification steps as described above.

Data Presentation

ParameterValueReference
Reactants
Methyl Anthranilate1 molar equivalent[3]
Formaldehyde1 molar equivalent[3]
Catalyst
Hydrogenation CatalystRaney nickel or 5% Pd/C[3]
Acid Catalyst (optional)Solid acid catalyst[1]
Reaction Conditions
SolventIsopropanol, Methanol, or Ethyl Acetate[1][3]
Temperature35-75 °C[3]
Pressure1034-6895 kPa[3]
Product
Yield69% - 96.5%[1][3]
Purity (GLC)98.5% - 99.7%[1]
Boiling Point138-143°C @ 21 mmHg; 130-133°C @ 12 mmHg[1][3]

Visualizations

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reductive Alkylation cluster_workup Workup & Purification cluster_product Final Product Reactants 1. Mix Methyl Anthranilate, Formaldehyde, and Solvent Catalyst 2. Add Hydrogenation Catalyst Reactants->Catalyst Purge 3. Purge Reactor with H₂ Catalyst->Purge Pressurize 4. Pressurize with H₂ (1034-6895 kPa) Purge->Pressurize Heat 5. Heat (35-75°C) with Stirring Pressurize->Heat Filter 6. Cool and Filter to Remove Catalyst Heat->Filter Reaction Complete Wash 7. Wash Filtrate (Optional) Filter->Wash Evaporate 8. Evaporate Solvent Wash->Evaporate Distill 9. Vacuum Distillation Evaporate->Distill Product Methyl N-methylanthranilate Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Reductive Alkylation of Methyl Anthranilate using Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive alkylation is a highly effective method for the synthesis of substituted amines. This document provides detailed application notes and protocols for the reductive alkylation of methyl anthranilate with formaldehyde (B43269) to produce methyl N-methylanthranilate. This reaction, a cornerstone in the synthesis of fragrances, flavorings, and pharmaceutical intermediates, is explored through various established methodologies.[1][2] The primary transformation involves the methylation of the primary amine group of methyl anthranilate.

Two principal pathways for this transformation are highlighted: catalytic hydrogenation and the Eschweiler-Clarke reaction.[3][4][5] In catalytic hydrogenation, a mixture of methyl anthranilate and formaldehyde is treated with hydrogen gas in the presence of a metal catalyst.[1][3][6] The Eschweiler-Clarke reaction, a classic method for amine methylation, utilizes an excess of formic acid and formaldehyde, where formic acid serves as the reducing agent.[4][5][7][8][9][10]

A notable challenge in this synthesis is the potential formation of the dimer, dimethyl N,N'-methylenedianthranilate, which arises from the condensation of one mole of formaldehyde with two moles of methyl anthranilate.[1] The use of an acid catalyst has been shown to mitigate the formation of this byproduct and enhance the yield of the desired N-methylated product.[1]

Reaction Mechanism & Experimental Workflow

The reductive alkylation of methyl anthranilate with formaldehyde proceeds through a two-step mechanism. Initially, the primary amine of methyl anthranilate undergoes a condensation reaction with formaldehyde to form an imine intermediate. This intermediate is subsequently reduced to yield the secondary amine, this compound. The choice of reducing agent dictates the specific reaction conditions.

G cluster_mechanism Reaction Mechanism MA Methyl Anthranilate Imine Imine Intermediate MA->Imine + Formaldehyde F Formaldehyde F->Imine MNA This compound Imine->MNA + Reducing Agent Byproduct Reduced Agent (e.g., H₂O or CO₂ + H₂O) MNA->Byproduct - Reduced Agent Reducer Reducing Agent (e.g., H₂/Catalyst or HCOOH) Reducer->MNA

Caption: Reaction mechanism for the reductive alkylation of methyl anthranilate.

The general experimental workflow involves the reaction setup, the reductive alkylation step under specific conditions, and subsequent workup and purification of the product.

G cluster_workflow Experimental Workflow start Start: Reagents react Reaction Setup: - Methyl Anthranilate - Formaldehyde - Solvent - Catalyst (if applicable) start->react reduction Reductive Alkylation: - Add Reducing Agent - Control Temperature & Pressure react->reduction workup Workup: - Filtration - Washing - Extraction reduction->workup purification Purification: - Distillation workup->purification end End: this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol is adapted from a patented process for the preparation of this compound.[1]

Materials:

  • Methyl anthranilate

  • 37% Formaldehyde solution

  • 5% Palladium on carbon catalyst

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Filter-aid (e.g., Celite)

  • Hydrogen gas

Procedure:

  • In a suitable pressure reactor, dissolve methyl anthranilate (0.12 mol) in ethyl acetate (100 mL).

  • Add the 5% palladium on carbon catalyst.

  • To this mixture, add a 37% formaldehyde solution (0.10 mol).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to an initial hydrogen pressure of 50 psig and maintain the temperature at 25 °C.

  • Stir the mixture continuously until the hydrogen uptake ceases (approximately 6 hours).

  • Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter-aid to remove the catalyst.

  • Wash the filtrate with a saturated NaHCO₃ solution (2 x 100 mL) to neutralize any remaining acid.

  • Separate the organic layer and wash it with a saturated NaCl solution (100 mL).

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by distillation to obtain this compound as a colorless liquid.

Protocol 2: Eschweiler-Clarke Reaction

This is a general procedure for the Eschweiler-Clarke reaction, which can be adapted for methyl anthranilate.[4][7]

Materials:

  • Methyl anthranilate

  • Formic acid (98-100%)

  • 37% Formaldehyde solution

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (for basification)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl anthranilate (1.0 eq).

  • Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 80-100 °C for several hours (typically 6-18 hours), or until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature.

  • Add water and 1M HCl to the reaction mixture.

  • Wash the aqueous phase with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of approximately 11 with a NaOH solution.

  • Extract the product with DCM (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or distillation.

Quantitative Data Summary

ParameterCatalytic Hydrogenation[1]Notes
Reactants
Methyl Anthranilate0.12 mol
Formaldehyde (37% soln.)0.10 mol
Catalyst5% Palladium on carbon
SolventEthyl Acetate (100 mL)
Hydrogen Pressure50 psig (initial)
Reaction Conditions
Temperature25 °C
Time6 hOr until hydrogen uptake ceases.
Results
Yield85% of theoretical
Purity (GLC)98.5%
Boiling Point130°-133° C @ 12.0 mmHg
ParameterAlternative Catalytic Hydrogenation[3]Notes
Reactants Molar ratio of methyl anthranilate to formaldehyde can be equimolar or with a slight excess of either.
Methyl AnthranilateEquimolar with formaldehyde
FormaldehydeEquimolar with methyl anthranilate
CatalystHydrogenation catalyste.g., Raney nickel.
SolventWater-miscible solvente.g., lower alkanol.
Hydrogen PressureSuperatmospheric
Reaction Conditions
TemperatureModerate
Results
YieldGood
PurityHigh

Safety Precautions

  • Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: involves flammable hydrogen gas under pressure and should be conducted with appropriate safety measures and equipment.

  • Formic Acid: is corrosive and should be handled with care, wearing appropriate personal protective equipment.

  • Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.

This document provides a comprehensive overview and practical guidance for the reductive alkylation of methyl anthranilate. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

Application Notes and Protocols for the Esterification of N-methylanthranilic acid to Produce Methyl N-methylanthranilate (M-N-MA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylanthranilate (M-N-MA) is a significant compound with applications in the flavor and fragrance industries, and it is gaining attention for its biological activities, including potential antinociceptive and analgesic properties.[1][2] This document provides detailed protocols for the synthesis of M-N-MA via the esterification of N-methylanthranilic acid, a common and effective laboratory-scale method. Additionally, alternative synthesis routes are presented for comparison, offering flexibility depending on available starting materials and desired scale of production.

Synthesis Methods Overview

Several synthetic routes are available for the production of this compound. The choice of method often depends on factors such as precursor availability, desired yield and purity, and scalability. Below is a summary of common methods with relevant data.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Yield Reported Purity Reference
Fischer-Speier Esterification N-methylanthranilic acid, Methanol (B129727)Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Good to high (typically >80%)High, requires purificationGeneral method[3][4]
Reductive Alkylation Methyl anthranilate, Formaldehyde (B43269)Hydrogen (H₂), Palladium on carbon (Pd/C) or Raney nickel69% - 96.5%97.3% - 99%[5][6]
Methylation of Methyl Anthranilate Methyl anthranilate, Dimethyl sulfate (B86663)Sodium bicarbonate (NaHCO₃)~52%99%[7]
From Isatoic Anhydride Isatoic anhydride, Dimethyl sulfate, MethanolPotassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)~80%98.5%[8]

Experimental Protocols

Primary Protocol: Fischer-Speier Esterification of N-methylanthranilic acid

This protocol details the synthesis of this compound from N-methylanthranilic acid and methanol using an acid catalyst. This method is a classic example of Fischer-Speier esterification.[3][4]

Materials:

  • N-methylanthranilic acid (C₈H₉NO₂)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylanthranilic acid in an excess of anhydrous methanol. A typical molar ratio is 1:10 to 1:20 (N-methylanthranilic acid to methanol) to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol % relative to the carboxylic acid). The addition should be done carefully as it is an exothermic process.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.[6]

Alternative Protocol: Reductive Alkylation of Methyl Anthranilate

This industrial-scale method involves the N-methylation of methyl anthranilate using formaldehyde and hydrogen.[5][6]

Materials:

  • Methyl anthranilate

  • Formaldehyde solution (e.g., 37% in water)

  • Hydrogen gas (H₂)

  • Palladium on carbon catalyst (5% Pd/C)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

Equipment:

  • Parr pressure reactor or similar hydrogenation apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a Parr pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.

  • Reagent Addition: Cool the mixture (e.g., to 5°C) and add the formaldehyde solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-150 psig) and stir the mixture at room temperature. The reaction is typically complete when hydrogen uptake ceases (around 6-20 hours).[6]

  • Work-up:

    • Carefully vent the reactor and filter the mixture to remove the catalyst.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified by vacuum distillation to yield pure this compound.[6]

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow start Start reactants 1. Combine N-methylanthranilic acid and excess Methanol start->reactants catalyst 2. Add catalytic H₂SO₄ reactants->catalyst reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux workup 4. Cool, Neutralize (NaHCO₃), and Extract with Organic Solvent reflux->workup purify 5. Dry, Filter, and Evaporate Solvent workup->purify product Pure Methyl N-methylanthranilate purify->product

Caption: Workflow for the synthesis of M-N-MA via Fischer-Speier Esterification.

Reaction Scheme: Fischer-Speier Esterification

Reaction_Scheme NMA N-methylanthranilic acid plus1 + arrow H⁺ (catalyst) Methanol Methanol (CH₃OH) MNMA This compound plus2 + Water Water (H₂O) cluster_products cluster_products arrow->cluster_products cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Chemical equation for the Fischer-Speier esterification of N-methylanthranilic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Reductive alkylation should only be performed by trained personnel with appropriate equipment.

Characterization of this compound

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC): To assess the purity of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, N-H stretch).

References

Application Notes and Protocols for the GC-MS Analysis of Methyl N-methylanthranilate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylanthranilate (MNMA) is a significant compound found in various natural products and is also utilized as a flavoring and fragrance agent.[1] Understanding its metabolic fate is crucial for safety assessments in the food, cosmetic, and pharmaceutical industries. The primary metabolic pathways for MNMA involve hydrolysis and N-demethylation, leading to the formation of N-methylanthranilic acid (NMAA) and methyl anthranilate (MA), respectively.[2][3] Further metabolism can result in the formation of anthranilic acid (AA).[2][3][] This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of these metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

The metabolism of this compound predominantly occurs in the liver, catalyzed by microsomal enzymes.[2][3] The two main initial metabolic routes are:

  • Ester Hydrolysis: The ester bond of MNMA is cleaved by carboxylesterases to yield N-methylanthranilic acid (NMAA) and methanol.[2][3]

  • N-demethylation: Cytochrome P450 enzymes catalyze the removal of the N-methyl group from MNMA, resulting in the formation of methyl anthranilate (MA).[2][3]

MA can then undergo further hydrolysis to form anthranilic acid (AA).[2][3]

Metabolic Pathway of this compound MNMA This compound NMAA N-methylanthranilic acid MNMA->NMAA Hydrolysis (Carboxylesterase) MA Methyl anthranilate MNMA->MA N-demethylation (Cytochrome P450) AA Anthranilic acid MA->AA Hydrolysis

Figure 1: Metabolic pathway of this compound.

Experimental Workflow for GC-MS Analysis

The overall workflow for the analysis of MNMA and its metabolites involves sample preparation (extraction and derivatization), followed by GC-MS analysis and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Microsomes) Extraction Liquid-Liquid or Supported Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Two-step Derivatization (Methoxyamination & Silylation) Evaporation1->Derivatization Evaporation2 Evaporation and Reconstitution Derivatization->Evaporation2 GCMS GC-MS Analysis Evaporation2->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Figure 2: GC-MS analysis workflow for MNMA metabolites.

Detailed Experimental Protocol

This protocol is designed for the analysis of MNMA and its primary metabolites (NMAA, MA, and AA) from a biological matrix such as plasma or a microsomal incubation mixture.

Materials and Reagents
  • This compound (MNMA) standard

  • N-methylanthranilic acid (NMAA) standard

  • Methyl anthranilate (MA) standard

  • Anthranilic acid (AA) standard

  • Internal Standard (IS), e.g., Anthracene-d10

  • Methyl tert-butyl ether (MTBE)

  • Methylene chloride

  • Pyridine (B92270)

  • Methoxyamine hydrochloride (MOX)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Sodium citrate/sodium hydroxide (B78521) buffer

  • Supported Liquid Extraction (SLE) cartridges

  • Glass GC vials with inserts

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation

a) Extraction: Supported Liquid Extraction (SLE)

This method is adapted from procedures for aromatic amines.[5]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma), add an appropriate amount of the internal standard solution.

  • Cartridge Loading: Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 15 minutes.[5]

  • Elution: Elute the analytes from the cartridge by passing 5 mL of methyl tert-butyl ether (MTBE) through it.[5]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.

b) Derivatization

Derivatization is essential to increase the volatility and thermal stability of the polar metabolites, particularly the carboxylic acids (NMAA and AA), for GC-MS analysis.[6][7] A two-step methoxyamination followed by silylation is recommended.[8][9]

  • Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects carbonyl groups.

  • Silylation: Add 90 µL of MSTFA (with 1% TMCS) to the mixture. Vortex and incubate at 60°C for another 60 minutes. This step silylates hydroxyl and amine groups.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.[10]

GC-MS Analysis

The following are suggested starting conditions. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Column TR-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL, splitless mode
Oven Program Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min[10]
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Suggested SIM Ions for Quantification:

CompoundDerivatized FormQuantitation Ion (m/z)Qualifier Ion(s) (m/z)
Methyl AnthranilateTMS-derivative151120, 92
This compound-165134, 106
N-methylanthranilic acidTMS-ester223208, 135
Anthranilic aciddi-TMS derivative267252, 193
Anthracene-d10 (IS)-18894

Note: Ions are predictive and should be confirmed by analyzing derivatized standards.

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics that can be achieved with a validated GC-MS method for related compounds. These values should be established during in-house method validation.

ParameterExpected Performance
Linearity (R²) > 0.995[12]
Limit of Detection (LOD) 0.1 - 25 µg/L[12][13]
Limit of Quantification (LOQ) 0.3 - 100 µg/L[12][13]
Recovery 87 - 119%[5]
Reproducibility (%RSD) < 9%[5]

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its key metabolites. The detailed protocol, including sample extraction, derivatization, and instrumental analysis, offers a robust starting point for researchers in drug metabolism and toxicology. The provided workflow and metabolic pathway diagrams serve as visual aids to the experimental logic. For optimal results, method validation should be performed to establish specific performance characteristics.

References

Application Notes and Protocols for Methyl N-methylanthranilate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylanthranilate (MNA), a naturally occurring compound found in citrus fruits, is a derivative of anthranilic acid. It is recognized for its characteristic grape-like aroma and its inherent bluish fluorescence.[1][2] While extensively used in the fragrance industry, its fluorescent properties suggest potential applications in spectroscopic analysis as a fluorescent probe.[1][3] These notes provide an overview of its characteristics, potential applications, and protocols for its use in fluorescence spectroscopy.

Principle of Operation

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A fluorescent probe is a molecule that, upon excitation by a specific wavelength of light, emits light at a longer wavelength. The intensity and wavelength of the emitted light can be sensitive to the probe's local environment. This sensitivity allows fluorescent probes to be used to investigate various chemical and biological systems. MNA's fluorescence originates from its aromatic structure, and alterations in its local environment are expected to modulate its fluorescence emission, providing a basis for its use as a sensor.

Photophysical Properties

Detailed photophysical data for this compound is not extensively documented in scientific literature for its use as a fluorescent probe. However, data from its close structural analog, Methyl Anthranilate (MA), can provide valuable insights. It is important to note that the additional methyl group in MNA may slightly alter these properties.

Table 1: Photophysical Properties of this compound (MNA) and Methyl Anthranilate (MA)

PropertyThis compound (MNA)Methyl Anthranilate (MA)Reference
Appearance Pale yellow liquid with bluish fluorescenceColorless to pale yellow liquid[1][2]
Excitation Maximum (λex) Not explicitly reported for probe applications~340 nm[4]
Emission Maximum (λem) Not explicitly reported for probe applicationsSolvent-dependent, ~390-405 nm[4]
Fluorescence Quantum Yield (Φf) Not explicitly reported0.64 ± 0.06 (in ethanol)[4]
Excited State Lifetime (τ) Not explicitly reported27 ns (in gas phase)

Note: The data for MA should be used as an approximation for MNA and optimal conditions for MNA should be determined experimentally.

Potential Applications

While specific applications of MNA as a fluorescent probe are not widely reported, its structural similarity to other fluorescent probes suggests potential uses in:

  • Environmental Sensing: The sensitivity of fluorescence to the local environment could be exploited to detect changes in polarity or the presence of certain analytes.

  • Material Science: Incorporation into polymers or other materials to probe their microstructure and dynamics.

  • Drug Development: As a fluorescent tag for molecules, although its phototoxicity would need to be carefully considered.

Safety and Handling

Crucially, this compound is known to be phototoxic. [3][5] Upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), leading to cellular damage.[6] This property has led to restrictions on its use in leave-on cosmetic products.[3]

Safety Precautions:

  • Always handle MNA in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Protect samples and stock solutions from light to prevent photodegradation and the generation of phototoxic byproducts.

  • When conducting experiments involving UV light, ensure appropriate shielding is in place to prevent exposure.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

The following are generalized protocols for using this compound as a fluorescent probe in a standard spectrofluorometer. These should be adapted and optimized for specific experimental requirements.

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths for MNA in a specific solvent.

Materials:

  • This compound (MNA)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute stock solution of MNA (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

  • Prepare a working solution by diluting the stock solution to a low concentration (e.g., 1-10 µM) to avoid inner filter effects.

  • Acquire the Excitation Spectrum:

    • Set the spectrofluorometer to excitation scan mode.

    • Set the emission wavelength to an estimated value (e.g., 400 nm, based on the analog MA).

    • Scan a range of excitation wavelengths (e.g., 250-380 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

  • Acquire the Emission Spectrum:

    • Set the spectrofluorometer to emission scan mode.

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 360-600 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Protocol 2: Investigating Solvent Effects on Fluorescence

Objective: To assess the influence of solvent polarity on the fluorescence emission of MNA.

Materials:

  • This compound (MNA)

  • A series of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of MNA in each of the chosen solvents.

  • Prepare working solutions of the same concentration in each solvent.

  • Acquire the Emission Spectrum for each solution as described in Protocol 1, using the predetermined optimal excitation wavelength.

  • Analyze the Data: Compare the emission maxima (λem) and fluorescence intensities across the different solvents. A shift in λem to longer wavelengths (red shift) with increasing solvent polarity is indicative of a polar excited state.

Visualizations

Jablonski_Diagram Jablonski Diagram for Fluorescence S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (fs) S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S0_line S0_line->S0_line S1_v0 v=0 S1->S1_v0 Vibrational Relaxation (ps) S1_v0->S0 Fluorescence (ns) T1 T₁ (Excited Triplet State) S1_v0->T1 Intersystem Crossing S1_v1 v=1 S1_v2 v=2 S1_line S1_line->S1_line T1->S0 Phosphorescence (µs-s) T1_v0 v=0 T1_line T1_line->T1_line

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow Fluorescence Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_probe Prepare MNA Stock Solution prep_sample Prepare Dilute Sample prep_probe->prep_sample set_params Set Spectrofluorometer Parameters (Excitation/Emission Wavelengths, Slits) prep_sample->set_params Place sample in spectrofluorometer run_scan Run Scan (Excitation, Emission, or Time-based) set_params->run_scan process_data Process Spectra (e.g., background subtraction) run_scan->process_data analyze_data Analyze Data (e.g., determine λmax, intensity) process_data->analyze_data conclusion conclusion analyze_data->conclusion Conclusion

Caption: General experimental workflow for fluorescence spectroscopy using a probe like MNA.

References

Application Notes and Protocols: Methyl N-methylanthranilate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-methylanthranilate (M-N-MA), also known as dimethyl anthranilate, is an aromatic compound valued for its distinctive sweet, fruity, and floral aroma.[1] Chemically, it is the methyl ester of N-methylanthranilic acid.[2] This compound occurs naturally in a variety of essential oils and is also synthesized for wide-scale use in the flavor and fragrance industries.[3][4] Its characteristic scent profile, reminiscent of Concord grapes and orange blossoms, makes it a versatile ingredient in numerous consumer products, from fine fragrances to food flavorings.[3][5][6] This document provides detailed application notes, experimental protocols, and safety considerations for researchers working with this compound.

Physicochemical and Olfactory Properties

This compound is a pale yellow liquid that may crystallize at cooler temperatures.[7] It exhibits a characteristic bluish fluorescence.[7] Its sensory profile is complex, described as having a grape-like, musty-floral, and sweet odor with orange-blossom and mandarin-peel-like notes and winey, fruity undertones.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85-91-6[7]
Molecular Formula C₉H₁₁NO₂[7]
Molecular Weight 165.19 g/mol [7]
Appearance Pale yellow liquid with bluish fluorescence[7]
Boiling Point 255-256 °C[7]
Melting Point 18.5-19.5 °C[2]
Vapor Pressure 2.77E+00 Pa @ 25°C[7]
Water Solubility 2.57E+02 mg/L @ 25°C[7]
Log KOW 2.81[7]
Odor Profile Grape, orange blossom, sweet, musty, fruity[1][5][7]
Flavor Profile Sweet, fruity, Concord grape-like, musty, berry[2][5]

Natural Occurrence

This compound is a natural constituent of various plants and fruits. Its presence contributes to the characteristic aroma of these natural sources. It is found in:

  • Citrus fruits, particularly mandarin and orange peels[3][4][8][9]

  • Petitgrain oil (Citrus reticulata leaf oil)[1][8]

  • Honey[3]

  • Mangos[3]

  • Starfruit[3]

  • Grapes (Vitis labrusca)[10]

While it can be extracted from these natural sources, it is often synthesized in a laboratory to ensure consistency, purity, and to protect natural resources.[3]

Applications in Flavor and Fragrance

3.1 Fragrance Applications M-N-MA is a popular ingredient in perfumery, used for its floral (orange blossom) and fruity (grape) notes.[4] It is incorporated into a wide range of products including:

  • Fine fragrances[4]

  • Soaps and detergents[4][6]

  • Shampoos[4][6]

  • Other personal care and cosmetic products[4][6]

Its use is regulated due to its potential for phototoxicity.[4][11][12] Regulatory bodies like the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) in Europe have set concentration limits for its use in different product categories.[4][11][13]

Table 2: Regulatory Concentration Limits for this compound in Consumer Products

Product TypeMaximum Concentration (%)Regulatory Body/Reference
Leave-on Products 0.1%SCCS, IFRA[4][11][13][14]
Rinse-off Products 0.2%SCCS[4][11][13]
Sunscreen/UV-exposed Products Should not be usedSCCS[4][11][15]
Category 1 (Lip products) 0.10%IFRA[14]
Category 6 (Mouthwash, toothpaste) 0.50%IFRA[14]
Category 9 (Soap) 0.50%IFRA[14]

3.2 Flavor Applications The distinct grape-like flavor of M-N-MA makes it a useful component in food flavoring.[6] It is used in compositions for:

  • Grape and "Tutti-frutti" flavored beverages and candies[6]

  • Citrus blends[6]

  • Chewing gum[10]

  • Berry and cherry flavorings[5]

The use of M-N-MA as a food additive is evaluated for safety by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] For animal feed, the European Food Safety Authority (EFSA) has established safe concentration levels, noting it should not be used for avian species.[16]

Experimental Protocols

4.1 Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via reductive alkylation of methyl anthranilate. This method is a common industrial process that offers high purity and good yield.[17]

Materials:

  • Methyl anthranilate

  • Formaldehyde (B43269) solution

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Solid acid catalyst

  • Water-miscible solvent (e.g., Methanol)

  • Reaction vessel suitable for hydrogenation under pressure

  • Distillation apparatus

Procedure:

  • Dissolution: Dissolve methyl anthranilate in a suitable water-miscible solvent within the reaction vessel.

  • Addition of Reagents: Add the formaldehyde solution and the hydrogenation catalyst to the mixture.

  • Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a superatmospheric pressure (e.g., 1 to 15 atmospheres).[6]

  • Reaction Conditions: Maintain the reaction at a moderate temperature (e.g., 0°C to 150°C) with continuous stirring.[6] The reductive alkylation of the primary amine to a secondary amine will occur.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.

  • Purification: The crude product is then purified. This typically involves distillation under reduced pressure to isolate the high-purity this compound.[18]

Workflow Diagram:

G Workflow for Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Methyl Anthranilate in Solvent B Add Formaldehyde & Catalyst A->B C Pressurize with H₂ (1-15 atm) B->C D Heat and Stir (0-150°C) C->D E Filter to Remove Catalyst D->E F Distill under Reduced Pressure E->F G High-Purity M-N-MA F->G

Caption: Workflow for the synthesis of this compound.

4.2 Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantify the concentration of this compound in a flavor or fragrance sample using an internal standard method.[19]

Materials & Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Sample containing M-N-MA

  • Internal Standard (IS) (e.g., Naphthalene)

  • Solvent (e.g., Dichloromethane)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Internal Standard (IS) Solution Preparation: Accurately weigh a known amount of naphthalene (B1677914) (e.g., 20mg) and dissolve it in dichloromethane (B109758) in a volumetric flask (e.g., 500mL) to create a stock solution of known concentration (e.g., 0.04 mg/mL).[19]

  • Standard Working Solution Preparation: Prepare a series of calibration standards by adding known amounts of a pure M-N-MA standard and a fixed amount of the IS solution to volumetric flasks, and diluting with the solvent.

  • Sample Preparation: Accurately weigh a known amount of the flavor or fragrance sample, add a fixed amount of the IS solution, and dilute with the solvent in a volumetric flask.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.

    • Chromatographic Conditions: Use a suitable capillary column (e.g., DB-5ms) and temperature program to achieve good separation of M-N-MA and the internal standard.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in scan or Selected Ion Monitoring (SIM) mode to detect and quantify the target compounds.

  • Data Analysis:

    • Calibration Curve: Plot the ratio of the peak area of M-N-MA to the peak area of the IS against the concentration of M-N-MA for the standard solutions.

    • Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of M-N-MA in the sample.[19]

G cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A1 Prepare Internal Standard Solution A2 Prepare Calibration Standards (M-N-MA + IS) A1->A2 A3 Prepare Sample (Sample + IS) A1->A3 B Inject Solutions into GC-MS A2->B A3->B C Separate & Detect Compounds B->C D Generate Calibration Curve (Area Ratio vs. Conc.) C->D E Calculate Sample Concentration C->E D->E F Final Result (mg/kg) E->F

Caption: Workflow for conducting a sensory evaluation.

Metabolism and Safety Considerations

5.1 Metabolism In the liver, this compound undergoes two primary metabolic transformations. It can be hydrolyzed by carboxylesterases to N-methylanthranilic acid. [20][21]Alternatively, it can be N-demethylated by cytochrome P450 enzymes to form methyl anthranilate. [20][21]These metabolites can be further processed.

Metabolic Pathway Diagram:

G Metabolic Pathway of this compound MNMA This compound NMAA N-methylanthranilic acid MNMA->NMAA Hydrolysis (Carboxylesterase) MA Methyl anthranilate MNMA->MA N-demethylation (Cytochrome P450)

Caption: Metabolic pathway of this compound.

5.2 Safety and Regulatory Status The safety of M-N-MA has been assessed by various regulatory bodies. The primary toxicological concern is phototoxicity, where the substance can cause a skin reaction upon exposure to UV light. [8][11][12]This has led to strict regulations on its use in leave-on products and a prohibition of its use in sunscreens. [4][11][22] Additionally, as a secondary amine, M-N-MA has the potential to form nitrosamines in the presence of nitrosating agents. [12][15]Therefore, it should not be used in combination with such agents, and the final product should have a nitrosamine (B1359907) content below 50 μg/kg. [15]Safety assessments have concluded that M-N-MA is safe for use in cosmetic products when concentration limits and use restrictions are followed.

References

Application Notes and Protocols for the Quantification of Methyl N-methylanthranilate in Honey by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylanthranilate is a key aroma compound found in various citrus honeys and contributes to their characteristic flavor profile. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and understanding the floral origin of honey. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds in complex food matrices like honey.

This application note details the sample preparation, chromatographic conditions, and data analysis for the determination of this compound in honey.

Experimental Protocols

Principle

The method involves the extraction of this compound from the honey matrix, followed by cleanup using solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with photodiode array (PDA) detection.

Materials and Reagents
  • Honey Sample

  • This compound standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (B78521) (NaOH) (analytical grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric cartridges (e.g., Oasis HLB)

Sample Preparation
  • Honey Sample Homogenization: Ensure the honey sample is thoroughly mixed to guarantee homogeneity. If crystallized, gently warm the honey in a water bath at a temperature not exceeding 40°C until it becomes liquid and then cool to room temperature.

  • Extraction:

    • Weigh 10 g of the homogenized honey sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M HCl solution.

    • Vortex the mixture for 2 minutes to ensure complete dissolution of the honey.

    • Centrifuge the solution at 4000 rpm for 15 minutes to precipitate insoluble materials.[1]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove sugars and other polar interferences.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Injection Volume 20 µL
Detection PDA Detector set at a primary wavelength of 218 nm.[1] A secondary wavelength can be set based on the UV spectrum of the standard.
Calibration Curve
  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 to 10 µg/mL by diluting with the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different honey samples, based on typical values found for Methyl Anthranilate in citrus honey.

Sample IDHoney TypeThis compound (mg/kg)
H-001Citrus Honey A2.5
H-002Citrus Honey B1.8
H-003Wildflower HoneyNot Detected
H-004Acacia HoneyNot Detected

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below. The expected performance is based on similar methods for related analytes in food matrices.

ParameterSpecification
Linearity (R²) > 0.995
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 5%
Limit of Detection (LOD) ~0.02 mg/kg
Limit of Quantification (LOQ) ~0.05 mg/kg[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method for the quantification of this compound in honey.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis cluster_data Data Analysis HoneySample Homogenized Honey Sample (10g) Extraction Extraction with 0.1M HCl HoneySample->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Condition Condition SPE Cartridge Supernatant->SPE_Condition SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evap_Recon Evaporate and Reconstitute SPE_Elute->Evap_Recon Filtration Filter (0.45 µm) Evap_Recon->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation PDA_Detection PDA Detection (218 nm) Peak_Integration Peak Integration PDA_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound in honey.

References

Application Note: Isolation and Characterization of Methyl N-methylanthranilate from Mandarin Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-methylanthranilate is a key aromatic compound found in mandarin (Citrus reticulata) essential oil, contributing significantly to its characteristic sweet, fruity, and floral aroma.[1][2] Beyond its use in the flavor and fragrance industries, this compound has garnered interest for its potential biological activities, including antinociceptive and anti-inflammatory properties.[][4] This application note provides a detailed protocol for the isolation of this compound from mandarin essential oil, along with methods for its characterization and quantification. The protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical Profile of Mandarin Essential Oil

The chemical composition of mandarin essential oil can vary significantly based on the part of the plant used (peel or leaf), geographical origin, ripeness, and extraction method.[5][6][7] While D-limonene is often the most abundant compound in peel oil, leaf oil (petitgrain mandarin oil) can contain remarkably high concentrations of this compound.[8][9][10]

Table 1: Composition of Mandarin Essential Oils from Different Sources

CompoundConcentration in Peel Oil (%)Concentration in Leaf Oil (Petitgrain) (%)
This compound0.37 - >1.0[5][11][12]up to 89.93[8][13]
D-Limonene41.8 - 95.70[5][10]Present in lower amounts
γ-Terpinene15.7 - 20.2[5][9]6.25[8][13]
Linalool0.09 - 4.7[5][12]Present
α-Pinene0.20 - 1.75[9][10][12]Present
β-Pinene1.41[12]Present
Sabinene0.22 - 2.49[9][10][12]Present

Experimental Protocols

Extraction of Essential Oil from Mandarin Leaves

This protocol describes the extraction of essential oil rich in this compound from mandarin leaves via hydrodistillation.

Materials and Equipment:

  • Fresh mandarin leaves (Citrus reticulata)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Wash fresh mandarin leaves thoroughly with water to remove any debris. Coarsely chop the leaves to increase the surface area for extraction.

  • Hydrodistillation: Place approximately 500 g of the chopped leaves into a 2 L round-bottom flask. Add 1.5 L of distilled water.

  • Apparatus Setup: Assemble the Clevenger-type apparatus for hydrodistillation. Connect the flask to the heating mantle.

  • Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap. Continue the distillation for 3-4 hours.

  • Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the Clevenger trap.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, dark glass vial at 4°C.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the extracted essential oil using column chromatography.[4]

Materials and Equipment:

  • Mandarin leaf essential oil

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Test tubes or fraction collector

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a known amount of the essential oil (e.g., 2 g) in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.

  • Monitoring by TLC: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 9:1). Visualize the spots under UV light. This compound should appear as a distinct spot.

  • Pooling and Evaporation: Combine the fractions containing pure this compound, as identified by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated compound.

Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.[8][13][14]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Selective Detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 3°C/min to 240°C.

    • Hold at 240°C for 5 min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Procedure:

  • Sample Preparation: Dilute the isolated compound and the original essential oil in hexane (e.g., 1:100 v/v).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with a reference standard and the NIST library.

  • Quantification: Determine the relative percentage of this compound in the essential oil by peak area normalization. For absolute quantification, a calibration curve with a certified reference standard is required.

Data Presentation

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[][15]
Molecular Weight 165.19 g/mol [][15][16]
Appearance Pale yellow liquid[][15]
Boiling Point 255.0 °C[]
Melting Point 17-19 °C[]
Density ~1.13 g/cm³ at 25°C[][15]
Refractive Index ~1.58 at 20°C[][15]
Solubility Insoluble in water; soluble in alcohol and oils[][16]
CAS Number 85-91-6[15]

Table 3: GC-MS Data for this compound

ParameterValue
Retention Time Dependent on specific column and conditions
Key Mass Fragments (m/z) 165 (M+), 134, 106, 77

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_isolation Isolation Protocol cluster_analysis Analysis & Characterization start Mandarin Leaves (C. reticulata) hydrodistillation Hydrodistillation start->hydrodistillation raw_oil Crude Mandarin Leaf Oil hydrodistillation->raw_oil column_chrom Silica Gel Column Chromatography raw_oil->column_chrom gcms GC-MS Analysis raw_oil->gcms Initial Analysis fractionation Fraction Collection & TLC Monitoring column_chrom->fractionation pooling Pooling of Pure Fractions fractionation->pooling evaporation Solvent Evaporation pooling->evaporation isolated_compound Isolated this compound evaporation->isolated_compound isolated_compound->gcms data Data Interpretation (Retention Time, Mass Spectra) gcms->data

Caption: Workflow for the isolation and analysis of this compound.

logical_relationship mandarin_oil Mandarin Essential Oil major_compounds Major Components (e.g., Limonene, γ-Terpinene) mandarin_oil->major_compounds is a mixture of target_compound This compound (Target Isolate) mandarin_oil->target_compound is a mixture of isolation_tech Isolation Techniques target_compound->isolation_tech is separated by analysis_tech Analytical Techniques target_compound->analysis_tech is characterized by column_chrom Column Chromatography isolation_tech->column_chrom distillation Fractional Distillation isolation_tech->distillation gc_ms GC-MS analysis_tech->gc_ms nmr NMR Spectroscopy analysis_tech->nmr

Caption: Key components and techniques in the isolation process.

References

Application Notes and Protocols: Formulation of Methyl N-methylanthranilate in Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylanthranilate (M-N-MA), a fragrance ingredient with a characteristic fruity, grape-like scent, is utilized in a variety of cosmetic products, from fine fragrances to rinse-off products like shampoos and soaps.[1][2] While valued for its aromatic properties, its formulation in cosmetic and dermatological products requires careful consideration due to its potential for phototoxicity and the formation of nitrosamines.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with M-N-MA, covering formulation guidelines, safety assessments, analytical methods, and insights into its biological interactions.

Regulatory and Safety Considerations

The use of M-N-MA in cosmetic products is subject to regulatory restrictions in several regions, including the European Union and the United Kingdom, primarily due to its phototoxic effects and its potential to act as a secondary amine, which can lead to the formation of carcinogenic nitrosamines.[2][4]

Key Regulatory and Safety Points:

  • Phototoxicity: M-N-MA has been shown to be phototoxic, meaning it can elicit a toxic response when the skin is exposed to UV light after the product application.[3][5] Consequently, its use is prohibited in sunscreen products and those marketed for use in conditions of natural or artificial UV light exposure.[2][6]

  • Nitrosamine (B1359907) Formation: As a secondary amine, M-N-MA can react with nitrosating agents to form N-nitrosamines, which are potent carcinogens.[5][6] To mitigate this risk, formulations containing M-N-MA must not include nitrosating agents, and the maximum allowable nitrosamine content is strictly limited to 50 μg/kg.[4][6] Products containing M-N-MA should also be stored in nitrite-free containers.[4]

Regulatory Concentration Limits

The permissible concentrations of this compound in cosmetic products are strictly regulated to ensure consumer safety. The following table summarizes the current restrictions in the European Union and the United Kingdom.

Product TypeMaximum Concentration (%)Reference
Leave-on Products0.1[2][4]
Rinse-off Products0.2[2][4]

Formulation Protocols

The successful incorporation of M-N-MA into a cosmetic formulation depends on the product type and the overall composition. It is typically added during the fragrance phase of the formulation process.

Protocol 1: Incorporation into a Leave-on Cream (O/W Emulsion)

This protocol is a general guideline for incorporating M-N-MA into a basic oil-in-water cream formulation.

1. Objective: To create a stable O/W cream containing 0.1% this compound.

2. Materials:

  • Oil Phase:
  • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier)
  • Glyceryl Stearate (Emulsifier/Thickener)
  • Caprylic/Capric Triglyceride (Emollient)
  • Dimethicone (Emollient)
  • Water Phase:
  • Deionized Water
  • Glycerin (Humectant)
  • Xanthan Gum (Thickener)
  • Cool-down Phase:
  • Phenoxyethanol (and) Ethylhexylglycerin (Preservative)
  • This compound (Fragrance)
  • Citric Acid or Sodium Hydroxide (for pH adjustment)

3. Methodology:

  • Preparation of Phases: In separate beakers, heat the oil phase and water phase ingredients to 75°C.
  • Emulsification: Slowly add the oil phase to the water phase while homogenizing for 3-5 minutes to form a stable emulsion.
  • Cooling: Begin cooling the emulsion with gentle stirring.
  • Addition of Cool-down Ingredients: When the temperature of the emulsion is below 40°C, add the preservative system.
  • Incorporation of M-N-MA: In a separate small beaker, pre-disperse the this compound in a small amount of a suitable solubilizer (e.g., Polysorbate 20) if necessary, although it is often soluble in the fragrance components of the cool-down phase. Add the M-N-MA to the emulsion with continued gentle mixing until uniform.
  • pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.5-6.5 for skin creams) using citric acid or sodium hydroxide.
  • Final Mixing: Continue mixing until the cream is smooth and homogenous.

Protocol 2: Incorporation into a Rinse-off Shampoo

This protocol provides a general method for adding M-N-MA to a surfactant-based shampoo formulation.

1. Objective: To formulate a clear shampoo containing 0.2% this compound.

2. Materials:

  • Deionized Water
  • Sodium Laureth Sulfate (Primary Surfactant)
  • Cocamidopropyl Betaine (Secondary Surfactant)
  • Glycerin (Humectant)
  • Polyquaternium-10 (Conditioning Agent)
  • Phenoxyethanol (and) Ethylhexylglycerin (Preservative)
  • This compound (Fragrance)
  • Sodium Chloride (Viscosity Modifier)
  • Citric Acid (for pH adjustment)

3. Methodology:

  • Hydration of Polymer: Disperse the Polyquaternium-10 in deionized water with agitation until fully hydrated.
  • Addition of Surfactants: Add the Sodium Laureth Sulfate and Cocamidopropyl Betaine to the water phase with slow mixing to avoid excessive foaming.
  • Addition of Other Ingredients: Add the glycerin and preservative system, mixing until uniform.
  • Incorporation of M-N-MA: Add the this compound directly to the formulation with gentle stirring.
  • pH and Viscosity Adjustment: Adjust the pH to the desired range (typically 5.0-6.0) with citric acid. Slowly add sodium chloride to increase the viscosity to the target consistency.
  • Final Mixing: Continue gentle mixing until the shampoo is clear and homogenous.

Experimental Protocols for Safety and Efficacy Assessment

Protocol 3: In Vitro 3T3 NRU Phototoxicity Test

This protocol is based on the OECD Test Guideline 432 and is used to identify the phototoxic potential of a substance.[7]

1. Objective: To evaluate the photocytotoxicity of M-N-MA by comparing the reduction in viability of Balb/c 3T3 mouse fibroblasts exposed to the chemical in the presence and absence of UV light.[3][7]

2. Materials:

  • Balb/c 3T3 mouse fibroblasts
  • Culture medium (e.g., DMEM with supplements)
  • This compound
  • Appropriate solvent (e.g., DMSO)
  • 96-well plates
  • Neutral Red solution
  • UVA light source (with a filter to block UVB and UVC)
  • Chlorpromazine (positive control)

3. Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for monolayer formation.[7]
  • Preparation of Test Substance: Prepare a series of dilutions of M-N-MA in the culture medium.
  • Treatment: Remove the culture medium from the cells and add the different concentrations of the M-N-MA solution to both plates.
  • Incubation: Incubate the plates for 1 hour.
  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping the other plate in the dark as a control.[8]
  • Post-incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 24 hours.
  • Neutral Red Uptake Assay: Add Neutral Red solution to each well and incubate to allow for dye uptake by viable cells.
  • Dye Extraction and Measurement: Extract the dye from the cells and measure the absorbance to determine cell viability.
  • Data Analysis: Calculate the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is calculated by comparing the two IC50 values to determine the phototoxic potential.

Protocol 4: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the potential of a substance to cause skin sensitization.[9][10]

1. Objective: To determine if repeated application of a product containing M-N-MA induces dermal sensitization in human subjects.

2. Methodology Overview:

  • Induction Phase: A patch containing the test material is applied to the skin of volunteers for 24 hours. This is repeated nine times over a three-week period at the same site.[10]
  • Rest Period: A two-week rest period follows the induction phase.
  • Challenge Phase: A single patch with the test material is applied to a naive skin site for 24 hours.[10]
  • Evaluation: The challenge site is scored for any skin reactions at 24, 48, and 72 hours after application.[9]

Protocol 5: Stability Testing of Formulations Containing M-N-MA

Stability testing ensures that the cosmetic product maintains its quality and safety over its shelf life.[11]

1. Objective: To evaluate the physical, chemical, and microbiological stability of a cosmetic formulation containing M-N-MA under various storage conditions.

2. Parameters to Evaluate:

  • Physical and Chemical Integrity: Color, odor/fragrance, pH, viscosity, texture, and signs of emulsion separation.[11]
  • Microbiological Stability: Testing for bacteria, mold, and yeast contamination.
  • Packaging Compatibility: Assessing interactions between the product and its packaging.[12]

3. Test Conditions:

  • Accelerated Stability Testing: Storing the product at elevated temperatures (e.g., 40-45°C) for at least three months to predict long-term stability.[12][13] A product stable for three months at 45°C is generally considered stable for two years at room temperature.[11]
  • Real-Time Stability Testing: Storing the product under normal conditions (e.g., 25°C) for the duration of its intended shelf life.[12][13]
  • Cycle Testing: Subjecting the product to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles to assess its resistance to temperature fluctuations.[11]
  • Light Exposure Testing: Exposing the product to UV light to evaluate the stability of the formulation and packaging.[11]

Analytical Protocols

Protocol 6: Quantification of M-N-MA in a Cosmetic Cream using HPLC

This protocol provides a general framework for the quantification of M-N-MA in a cream matrix. Method development and validation are essential.

1. Objective: To determine the concentration of M-N-MA in a cosmetic cream.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 column (e.g., 15 cm x 4.6 mm, 5 µm)
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Acetonitrile (B52724) (HPLC grade)
  • M-N-MA analytical standard
  • Centrifuge
  • Syringe filters (0.45 µm)

3. Methodology:

  • Standard Preparation: Prepare a stock solution of M-N-MA in methanol. Create a series of calibration standards by diluting the stock solution.
  • Sample Preparation:
  • Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
  • Add a known volume of methanol (e.g., 10 mL) and vortex thoroughly to disperse the cream.
  • Use sonication to ensure complete extraction of M-N-MA.
  • Centrifuge the sample to separate the excipients.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
  • Chromatographic Conditions (Example):
  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: Determined by the UV absorbance maximum of M-N-MA.
  • Analysis: Inject the standards and samples onto the HPLC system.
  • Quantification: Create a calibration curve from the standard solutions and determine the concentration of M-N-MA in the sample based on its peak area.

Protocol 7: GC-MS Method for the Determination of M-N-MA in a Shampoo

This protocol is adapted from a method for a similar compound and can be optimized for M-N-MA.[1]

1. Objective: To identify and quantify M-N-MA in a shampoo formulation.

2. Materials and Equipment:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Capillary column (e.g., Elite-XLB, 30m x 0.25mm x 0.25µm)[1]
  • Helium (carrier gas)
  • Dichloromethane (extraction solvent)
  • M-N-MA analytical standard
  • Internal standard (e.g., a compound with similar properties but not present in the sample)

3. Methodology:

  • Standard Preparation: Prepare standard solutions of M-N-MA and the internal standard in dichloromethane.
  • Sample Preparation:
  • Weigh a sample of the shampoo into a suitable container.
  • Perform a liquid-liquid extraction with dichloromethane.
  • Add the internal standard to the extract.
  • Concentrate the extract if necessary.
  • GC-MS Conditions (Example): [1]
  • Injection Port Temperature: 240°C
  • Carrier Gas Flow Rate: 1.0 mL/min (Helium)
  • Injection Volume: 1.0 µL
  • Split Ratio: 10:1
  • Oven Temperature Program: Start at 100°C, ramp to 150°C at 10°C/min, then ramp to 240°C at 30°C/min.
  • MS Interface Temperature: 240°C
  • Analysis: Analyze the standards and samples.
  • Quantification: Use the internal standard method for quantification based on the characteristic mass fragments of M-N-MA.

Signaling Pathways

Phototoxicity Signaling Pathway in Keratinocytes

Upon exposure to UVA radiation, M-N-MA can trigger a phototoxic response in human keratinocytes. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[14]

Phototoxicity_Pathway MNMA This compound (in skin) Photoactivated_MNMA Photo-activated M-N-MA UVA UVA Radiation UVA->Photoactivated_MNMA absorption ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) Photoactivated_MNMA->ROS Type-I photodynamic reaction Lysosome Lysosomal Destabilization ROS->Lysosome Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria DNA_Damage DNA Damage (Fragmentation, Double-strand breaks) ROS->DNA_Damage Stress_Genes Upregulation of Stress/Apoptotic Genes (Hemeoxygenase-1, Cytochrome-C, Caspase-3, Caspase-9) Mitochondria->Stress_Genes DNA_Damage->Stress_Genes Caspase_Cascade Caspase Cascade Activation Stress_Genes->Caspase_Cascade Apoptosis Keratinocyte Apoptosis Caspase_Cascade->Apoptosis

Caption: M-N-MA phototoxicity pathway in keratinocytes.

Potential Anti-Pigmentary Signaling Pathway (based on Methyl Anthranilate)

Research on the related compound, Methyl Anthranilate (MA), has indicated a potential for skin brightening effects by downregulating melanogenic enzymes through the suppression of the cAMP signaling pathway.[15][16] While this has not been demonstrated for M-N-MA, it presents a potential area for dermatological research.

Melanogenesis_Inhibition_Pathway MA Methyl Anthranilate (MA) cAMP cAMP Production MA->cAMP inhibits AC Adenylate Cyclase AC->cAMP catalyzes PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates MITF MITF Expression CREB->MITF promotes Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes upregulates Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: Potential melanogenesis inhibition by Methyl Anthranilate.

Experimental Workflow for Formulation and Safety Assessment

The following diagram illustrates a logical workflow for the development and safety assessment of a cosmetic product containing this compound.

Formulation_Workflow Start Start: Product Concept Formulation Formulation Development (Incorporate M-N-MA within regulatory limits) Start->Formulation Stability Stability Testing (Physical, Chemical, Microbiological) Formulation->Stability Nitrosamine Nitrosamine Risk Assessment and Testing Stability->Nitrosamine Phototoxicity In Vitro Phototoxicity Testing (3T3 NRU) Nitrosamine->Phototoxicity Sensitization Skin Sensitization Assessment (e.g., HRIPT) Phototoxicity->Sensitization Final Final Product Safety Assessment Sensitization->Final

Caption: Workflow for M-N-MA cosmetic product development.

References

Troubleshooting & Optimization

Optimizing Methyl N-methylanthranilate synthesis yield with response surface methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-methylanthranilate, with a special focus on yield optimization using response surface methodology (RSM).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the reductive alkylation of methyl anthranilate with formaldehyde (B43269) in the presence of a hydrogenation catalyst.[1][2][3] Another documented method starts with isatoic anhydride, which is reacted with a strong base and then methylated.[4]

Q2: I am observing low yields in my synthesis. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Inefficient Catalysis: The choice and amount of both the hydrogenation catalyst (e.g., palladium on carbon) and an acid catalyst are crucial for driving the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a significant role. Temperatures that are too low may lead to slow reaction rates, while excessive temperatures can promote side reactions.[2]

  • Reactant Stoichiometry: An inappropriate molar ratio of formaldehyde to methyl anthranilate can result in incomplete conversion or the formation of byproducts.[2]

  • Formation of Dimer Byproducts: In the absence of an acid catalyst, the formation of a dimer precipitate can occur, which prevents the formation of the desired product.[2]

Q3: How can Response Surface Methodology (RSM) be applied to optimize the yield?

A3: Response Surface Methodology (RSM) is a statistical approach used to evaluate the effects of multiple factors and their interactions on a response variable, such as reaction yield. For the synthesis of this compound, RSM can be employed to systematically investigate the impact of variables like reaction temperature, hydrogen pressure, catalyst loading, and reactant molar ratios to identify the optimal conditions for maximizing the yield.

Q4: What are the key variables to consider in an RSM experimental design for this synthesis?

A4: Based on established synthesis protocols, the following variables are critical to include in an RSM design for optimizing this compound yield:

  • Reaction Temperature (°C)

  • Hydrogen Pressure (psig)

  • Molar Ratio (Formaldehyde : Methyl Anthranilate)

  • Catalyst Loading (e.g., % w/w of Palladium on Carbon)

  • Acid Catalyst Concentration (equivalents)

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or insufficient catalyst.Ensure the hydrogenation catalyst is fresh and properly handled. Use an appropriate acid catalyst as this has been shown to be critical for the reaction.[2]
Incorrect reaction temperature or pressure.Optimize temperature and pressure. Typical ranges are 0°C to 150°C and 1 to 15 atmospheres of hydrogen pressure.[2]
Formation of a solid precipitate (dimer).The presence of an acid catalyst is reported to prevent dimer formation.[2]
Low Purity of Final Product Incomplete reaction.Increase reaction time or optimize conditions (temperature, pressure) to drive the reaction to completion.
Presence of unreacted starting materials or byproducts.Purify the crude product by distillation.[2][4] Washing the organic layer with sodium bicarbonate and brine solutions can help remove impurities.[2]
Reaction Stalls (No Hydrogen Uptake) Catalyst poisoning.Ensure starting materials and solvent are of high purity and free from catalyst poisons.
Insufficient mixing.Ensure continuous and efficient stirring to maintain proper contact between reactants, catalyst, and hydrogen gas.[2]

Experimental Protocols & Data

General Synthesis of this compound via Reductive Alkylation

This protocol is a generalized procedure based on documented methods.[2]

  • Reaction Setup: In a pressure reactor, combine methyl anthranilate, a suitable solvent (e.g., ethyl acetate), an acid catalyst, and a hydrogenation catalyst (e.g., 5% palladium on carbon).

  • Cooling: Cool the mixture to approximately 5°C.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the cooled mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psig) and maintain the reaction at the chosen temperature (e.g., 25°C) with continuous stirring.

  • Work-up: Once hydrogen uptake ceases, filter the reaction mixture to remove the catalyst. The filtrate is then typically washed with a saturated sodium bicarbonate solution and a saturated sodium chloride solution.

  • Isolation: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting residue is then distilled to yield pure this compound.

Reported Yields and Conditions
Methyl Anthranilate (mol) Formaldehyde (mol) Catalyst Solvent Temperature (°C) Pressure (psig) Yield (%) Reference
2.02.125% Pd/C, K-10 powderEthyl AcetateRoom Temp50Not specified[2]
2.02.125% Pd/C, Glacial Acetic AcidEthyl Acetate2550Not specified[2]
Not specifiedNot specified5% Pd/CNot specifiedRoom Temp15096.5[2]
0.100.10Not specifiedNot specified255085[2]
2.0Not specifiedNot specifiedNot specifiedNot specifiedNot specified91[2]

Visualizations

experimental_workflow start Start reactants Combine Reactants: - Methyl Anthranilate - Solvent - Catalysts start->reactants cool Cool Mixture (e.g., 5°C) reactants->cool add_hcho Add Formaldehyde cool->add_hcho hydrogenate Hydrogenation (Controlled T & P) add_hcho->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter wash Wash Filtrate filter->wash isolate Isolate & Purify (Distillation) wash->isolate end End Product: This compound isolate->end

Caption: Experimental workflow for the synthesis of this compound.

rsm_workflow define_factors Define Factors & Ranges (Temp, Pressure, Molar Ratio, etc.) exp_design Select Experimental Design (e.g., Central Composite Design) define_factors->exp_design perform_exp Perform Synthesis Experiments (as per design matrix) exp_design->perform_exp measure_yield Measure Yield for Each Run perform_exp->measure_yield stat_analysis Statistical Analysis (ANOVA) & Model Fitting measure_yield->stat_analysis optimization Identify Optimal Conditions (Response Surface Plots) stat_analysis->optimization validation Validate Model with Confirmatory Experiments optimization->validation optimal_yield Achieve Optimized Yield validation->optimal_yield

Caption: Logical workflow for optimizing synthesis yield using Response Surface Methodology.

References

Preventing dimer formation in Methyl N-methylanthranilate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-methylanthranilate. The following resources are designed to help you prevent dimer formation and other side reactions, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation during the synthesis of this compound?

A1: Dimer formation, specifically the creation of dimethyl N,N'-methylenedianthranilate, is a common side reaction during the reductive alkylation of methyl anthranilate with formaldehyde (B43269). This occurs when one molecule of formaldehyde condenses with two molecules of methyl anthranilate.[1]

Q2: How can dimer formation be effectively prevented?

A2: The most effective method to prevent dimer formation is the inclusion of an acid catalyst in the reductive alkylation reaction mixture.[1] The presence of an acid catalyst has been shown to yield greater than 96% of the theoretical product with no detectable dimer formation.[1]

Q3: What type of acid catalyst is recommended?

A3: While various acid moieties can be used, a weak organic acid is generally preferred over a strong inorganic acid.[1]

Q4: Are there alternative synthesis routes that avoid this dimer formation?

A4: Yes, other synthetic methods include the N-methylation of methyl anthranilate using methylating agents like dimethyl sulfate (B86663) or methyl iodide, or synthesis from isatoic anhydride.[1][2][3] However, these methods may present other challenges, such as the potential for di-methylation.[2]

Q5: What are the optimal reaction conditions for the reductive alkylation method?

A5: Optimal conditions typically involve moderate temperatures and pressures. Temperatures can range from 0°C to 150°C, with a more preferable range of 25°C to 100°C.[1] The reaction is typically run until the consumption of hydrogen ceases.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Dimer Formation Detected Absence or insufficient amount of acid catalyst during reductive alkylation.Introduce a weak organic acid catalyst into the reaction mixture.[1]
Reaction conditions favoring the condensation of formaldehyde with methyl anthranilate.Optimize reaction temperature and pressure. Maintain a temperature range of 25°C to 75°C.[1]
Low Yield of this compound Incomplete reaction.Ensure the reaction is allowed to proceed until hydrogen uptake has ceased.[1]
Suboptimal catalyst activity.Use a fresh and active hydrogenation catalyst, such as Raney nickel or palladium on carbon.[1][4]
Loss of product during workup.Carefully perform the workup, including washing to neutrality and thorough extraction.[1]
Presence of Unreacted Methyl Anthranilate Insufficient amount of formaldehyde.Use an equimolar ratio or a slight excess of formaldehyde.[4]
Inefficient hydrogenation.Ensure the hydrogenation catalyst is active and the hydrogen pressure is maintained within the recommended range.[1][4]
Formation of Di-methylated Product Use of a strong methylating agent in alternative synthesis routes.In non-reductive alkylation methods, carefully control the stoichiometry of the methylating agent. Consider reductive alkylation to avoid this.[2]

Experimental Protocols

Reductive Alkylation with an Acid Catalyst to Prevent Dimer Formation

This protocol is adapted from a patented procedure designed to eliminate dimer formation.[1]

Materials:

  • Methyl anthranilate

  • Formaldehyde solution (37%)

  • Hydrogenation catalyst (e.g., 5% Palladium on carbon)

  • Solid acid catalyst (e.g., acidified montmorillonite (B579905) clay)

  • Solvent (e.g., Ethyl acetate)

  • Hydrogen gas

  • Filter aid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • In a suitable pressure reactor, combine methyl anthranilate, ethyl acetate, the hydrogenation catalyst, and the solid acid catalyst.

  • Add the 37% formaldehyde solution to the mixture.

  • Pressurize the reactor with hydrogen to approximately 50 psig.

  • Stir the mixture continuously at room temperature (around 25°C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically around 6 hours).

  • Once the reaction is complete, vent the reactor and filter the mixture through a filter aid to remove the catalysts.

  • Wash the filtrate with a saturated NaHCO₃ solution until neutral.

  • Perform a final wash of the organic layer with a saturated NaCl solution.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by distillation to obtain pure this compound.

Visualizing the Reaction and Troubleshooting Logic

cluster_reactants Reactants cluster_products Products MA Methyl Anthranilate Product This compound (Desired Product) MA->Product Reductive Alkylation Dimer Dimethyl N,N'-methylenedianthranilate (Dimer) MA->Dimer Condensation FA Formaldehyde FA->Product FA->Dimer Start Start: Dimer Detected in Product CheckCatalyst Was an acid catalyst used? Start->CheckCatalyst AddCatalyst Add a weak organic acid catalyst to the reaction mixture. CheckCatalyst->AddCatalyst No CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes AddCatalyst->CheckConditions OptimizeConditions Adjust temperature to 25-75°C and monitor hydrogen uptake. CheckConditions->OptimizeConditions No End End: Dimer Formation Minimized CheckConditions->End Yes OptimizeConditions->End

References

Identification of byproducts in the synthesis of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Methyl N-methylanthranilate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods include the methylation of methyl anthranilate and the esterification of N-methylanthranilic acid. A widely used laboratory and industrial method is the reductive alkylation of methyl anthranilate with formaldehyde (B43269), often under conditions similar to the Eschweiler-Clarke reaction.[1]

Q2: What is the most common byproduct in the synthesis of this compound via reductive alkylation?

A2: The most prevalent byproduct is the dimer, dimethyl N,N'-methylenedianthranilate .[2] This dimer results from the condensation of one mole of formaldehyde with two moles of methyl anthranilate.[2]

Q3: How can the formation of the dimer byproduct be prevented?

A3: The formation of the dimer can be effectively suppressed by the addition of an acid catalyst to the reaction mixture.[2] Weak organic acids, such as acetic acid, are preferable to strong inorganic acids.[2]

Q4: Are there any other potential byproducts or impurities of concern?

A4: Yes, other potential impurities can include:

  • Unreacted methyl anthranilate: Incomplete reaction can leave starting material in the product mixture.

  • Byproducts from starting material: Impurities in the initial methyl anthranilate, such as 2-cyanobenzoic acid or haloamines from its own synthesis, may carry over.

  • N-formyl-methyl anthranilate: This can be a byproduct in certain related microbiological transformations and could potentially form under specific chemical synthesis conditions.

  • Nitrosamines: As this compound is a secondary amine, there is a potential for the formation of carcinogenic nitrosamines, especially in the presence of nitrosating agents.[3]

Q5: What is the role of the Eschweiler-Clarke reaction in this synthesis?

A5: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1] The synthesis of this compound from methyl anthranilate is a classic example of this type of reductive amination. The reaction proceeds through the formation of an iminium ion, which is then reduced.[4][5] A key advantage is that it typically avoids the formation of quaternary ammonium (B1175870) salts.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and formation of a solid precipitate.
  • Possible Cause: Formation of the dimethyl N,N'-methylenedianthranilate dimer.[2] This is common in reductive alkylation conditions without an acid catalyst.[2]

  • Solution:

    • Introduce an Acid Catalyst: Add a weak organic acid, such as glacial acetic acid, to the reaction mixture. An acidic clay catalyst can also be used.[2] The acid catalyzes the desired reductive alkylation pathway over the dimerization reaction.[2]

    • Optimize Reaction Conditions: Ensure proper temperature and pressure control as specified in established protocols. The reaction is typically carried out at temperatures ranging from 0°C to 150°C and under hydrogen pressure.[2]

Problem 2: The final product is contaminated with unreacted starting material (methyl anthranilate).
  • Possible Cause:

    • Incomplete reaction due to insufficient reaction time, temperature, or pressure.

    • Inadequate stoichiometry of formaldehyde or the reducing agent.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and ensure it goes to completion.

    • Adjust Stoichiometry: Use a slight excess of formaldehyde as per established protocols.[6]

    • Optimize Temperature and Pressure: Ensure the reaction is conducted within the optimal temperature (e.g., 25°C to 75°C) and hydrogen pressure (e.g., 50 psig) ranges.[2]

    • Purification: Purify the crude product using fractional vacuum distillation to separate the higher-boiling this compound from the lower-boiling methyl anthranilate.[2][7]

Problem 3: Presence of unknown impurities in the final product.
  • Possible Cause:

    • Side reactions other than dimerization.

    • Contaminated reagents or solvents.

  • Solution:

    • Characterize Impurities: Use analytical techniques like GC-MS and NMR to identify the structure of the unknown impurities.

    • Purify Starting Materials: Ensure the purity of the methyl anthranilate and other reagents before starting the synthesis.

    • Optimize Reaction Conditions: Variations in temperature or reactant ratios can sometimes favor side reactions. A systematic optimization of reaction parameters may be necessary.

    • Purification: Employ purification techniques such as column chromatography or fractional distillation to remove the impurities.[4][7]

Data Presentation

The following table summarizes the impact of an acid catalyst on the yield and purity of this compound, based on data from experimental protocols.

Experiment Acid Catalyst Yield (%) Purity (GLC, %) Dimer Formation Reference
1Glacial Acetic Acid9197.3Not detected[2]
2Acidified Montmorillonite Clay (K-10)9699.7Not detected[2]
3None--Solid precipitate formed[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Alkylation with an Acid Catalyst

This protocol is adapted from a patented method designed to minimize dimer formation.[2]

Materials:

  • Methyl anthranilate

  • Ethyl acetate (B1210297) (solvent)

  • Glacial acetic acid (acid catalyst)

  • 5% Palladium on carbon (hydrogenation catalyst)

  • 37% aqueous formaldehyde solution

  • Hydrogen gas

Procedure:

  • In a pressure reactor, combine methyl anthranilate, ethyl acetate, glacial acetic acid, and 5% palladium on carbon catalyst.

  • Cool the mixture to 5°C.

  • Add the 37% aqueous formaldehyde solution.

  • Pressurize the reactor with hydrogen (e.g., to an initial pressure of 50 psig).

  • Stir the mixture at a controlled temperature (e.g., 25°C) until hydrogen uptake ceases (approximately 12 hours).

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Byproducts MA Methyl Anthranilate Reaction_No_Catalyst Reductive Alkylation (No Acid Catalyst) MA->Reaction_No_Catalyst Reaction_With_Catalyst Reductive Alkylation (With Acid Catalyst) MA->Reaction_With_Catalyst HCHO Formaldehyde HCHO->Reaction_No_Catalyst HCHO->Reaction_With_Catalyst Product This compound Dimer Dimethyl N,N'- methylenedianthranilate (Dimer Byproduct) Reaction_No_Catalyst->Product Minor Pathway Reaction_No_Catalyst->Dimer Major Pathway Reaction_With_Catalyst->Product Major Pathway Reaction_With_Catalyst->Dimer Minimized

Caption: The effect of an acid catalyst on byproduct formation.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield / Precipitate? Start->Check_Yield Add_Acid Add Acid Catalyst Check_Yield->Add_Acid Yes Contamination Contamination with Starting Material? Check_Yield->Contamination No Add_Acid->Contamination Check_Purity High Purity? Purify Purify by Distillation Check_Purity->Purify No End Pure Product Check_Purity->End Yes Purify->End Contamination->Check_Purity No Optimize Optimize Reaction Time/Stoichiometry Contamination->Optimize Yes Optimize->Check_Purity

References

Technical Support Center: Improving the Photostability of Methyl N-methylanthranilate (M-N-MA) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of Methyl N-methylanthranilate (M-N-MA) in various formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of M-N-MA, focusing on problems arising from its inherent photosensitivity.

Problem 1: Rapid degradation of M-N-MA upon light exposure.

  • Symptom: HPLC analysis shows a significant decrease in the concentration of M-N-MA in the formulation after exposure to light.

  • Possible Causes:

    • Inherent photolability of M-N-MA, particularly under UVA radiation.[1][2][3]

    • Generation of reactive oxygen species (ROS) that accelerate degradation.[1]

    • Inadequate protection from light in the formulation or packaging.

  • Troubleshooting Steps:

    • Confirm Photodegradation: Conduct a controlled experiment comparing M-N-MA concentration in your formulation after light exposure versus a dark control stored at the same temperature. A significant difference confirms photodegradation.

    • Incorporate a Triplet State Quencher: The photodegradation of anthranilate derivatives can proceed through a triplet excited state. Consider adding a triplet state quencher to the formulation. For the related compound methyl anthranilate, octocrylene (B1203250) and ethylhexyl methoxycinnamate have been shown to improve photostability.[4][5]

    • Add an Antioxidant: To combat the generation of ROS, incorporate an antioxidant into your formulation. Common choices include tocopherol (Vitamin E), ascorbic acid (Vitamin C), and butylated hydroxytoluene (BHT).

    • Utilize UV Absorbers: If your formulation allows, the addition of broad-spectrum UV absorbers can help by filtering out the wavelengths of light that cause the degradation of M-N-MA.

    • Optimize Packaging: Store and test your formulation in opaque or UV-protective packaging to minimize light exposure.

Problem 2: Formulation discoloration (e.g., yellowing) after light exposure.

  • Symptom: The formulation changes color, often turning yellow or brown, after being exposed to light.

  • Possible Causes:

    • Formation of colored degradation products from M-N-MA.

    • Interaction of M-N-MA degradation products with other formulation components.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use techniques like LC-MS to identify the structures of the degradation products. This can provide insight into the degradation pathway and help in selecting appropriate stabilizers.

    • Evaluate Excipient Compatibility: Conduct photostability studies of M-N-MA with individual excipients in your formulation to identify any specific interactions that may be contributing to color change.

    • Incorporate a Chelating Agent: Trace metal ions can sometimes catalyze photodegradation and color formation. Adding a chelating agent like EDTA may help to mitigate this.

    • pH Adjustment: The stability of M-N-MA and its degradation pathway may be pH-dependent. Evaluate the photostability of your formulation at different pH values to find the optimal range for stability and color prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's instability in formulations?

This compound is known to be phototoxic and degrades upon exposure to UV radiation, particularly UVA.[1][2][3] This degradation can be initiated by the absorption of light, leading to the formation of excited states and reactive oxygen species (ROS), which then cause the molecule to break down.[1]

Q2: Are there any regulatory concerns I should be aware of when formulating with M-N-MA?

Yes, due to its phototoxic potential, the use of M-N-MA in cosmetic products is restricted, especially in leave-on products and sunscreens that are intended for use on areas exposed to light.[2][3][6] As a secondary amine, there is also a potential for the formation of nitrosamines, so it should not be used with nitrosating agents, and the nitrosamine (B1359907) content should be kept below 50 μg/kg.[6][7]

Q3: What are the key experimental parameters to consider when testing the photostability of my M-N-MA formulation?

According to ICH Q1B guidelines, photostability testing should include exposure to a combination of visible and UVA light.[8] Key parameters to control and monitor include:

  • Light Source: Use a light source that provides a controlled and measurable output of both UVA and visible light.

  • Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is recommended.[8]

  • Temperature and Humidity: These should be controlled to minimize their impact on degradation.

  • Sample Presentation: Expose the formulation in a transparent container to ensure direct light exposure. A dark control sample should be stored under the same conditions but protected from light.[8]

  • Analytical Method: A validated, stability-indicating HPLC method is crucial for accurately quantifying the remaining M-N-MA and detecting degradation products.

Q4: Can I use other UV filters to stabilize M-N-MA?

Yes, studies on the related compound methyl anthranilate have shown that other UV filters, such as octocrylene and ethylhexyl methoxycinnamate, can improve its photostability.[4][5] This is likely due to the quenching of the excited triplet state of the anthranilate molecule.[4][5] It is recommended to perform compatibility and photostability studies with your specific combination of UV filters.

Quantitative Data Summary

The following table summarizes the photostability of Methyl Anthranilate (a related compound) in different formulations, providing an indication of the potential for stabilization.

Formulation IDUV Filter(s)% Absorbance Loss after IrradiationReference
F3Methyl Anthranilate only~40%[4]
F4Methyl Anthranilate only~40%[4]
F5Methyl Anthranilate + Ethylhexyl Methoxycinnamate (EHMC)Improved photostability compared to F3/F4[4]
F6Methyl Anthranilate + Octocrylene (OCR)Improved photostability compared to F3/F4[4]

Experimental Protocols

Protocol 1: Photostability Testing of M-N-MA in a Topical Formulation

1. Objective: To assess the photostability of an M-N-MA formulation upon exposure to a standardized light source.

2. Materials:

  • M-N-MA formulation

  • Quartz cuvettes or other transparent, inert containers

  • Photostability chamber compliant with ICH Q1B guidelines

  • Validated HPLC system with a UV detector

  • Dark control chamber or aluminum foil

3. Method:

  • Place a sample of the M-N-MA formulation into a transparent container.

  • Prepare a dark control by placing an identical sample in a container wrapped completely in aluminum foil.

  • Place both the test and dark control samples in the photostability chamber.

  • Expose the samples to a light source providing an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt hours/square meter.

  • At predetermined time points, withdraw aliquots of the test and dark control samples.

  • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of M-N-MA.

  • Calculate the percentage of M-N-MA remaining in the exposed sample relative to the dark control.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for M-N-MA Quantification

1. Objective: To provide a general HPLC method for the quantification of M-N-MA in formulations. This method may require optimization for your specific formulation matrix.

2. Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column (e.g., Nova-Pak C18) is often suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.025M KH2PO4) at a pH of around 3.0. A common starting ratio is 40:60 (acetonitrile:buffer).[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: M-N-MA has UV absorbance maxima around 220 nm, 248 nm, and 336 nm. 220 nm is often used for quantification.[9][10]

  • Injection Volume: Typically 10-20 µL.

3. Sample Preparation:

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

  • Dilute the sample to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of standard solutions of M-N-MA of known concentrations in the same diluent as the sample.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

5. Analysis:

  • Inject the prepared sample solution.

  • Determine the concentration of M-N-MA in the sample by comparing its peak area to the calibration curve.

Visualizations

photodegradation_pathway MNMA This compound (Ground State) Excited_MNMA Excited State M-N-MA MNMA->Excited_MNMA UVA Light Absorption ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Excited_MNMA->ROS Energy Transfer Degradation_Products Degradation Products (e.g., colored compounds) Excited_MNMA->Degradation_Products Direct Photolysis ROS->MNMA Oxidative Attack ROS->Degradation_Products Oxidation troubleshooting_workflow Start Problem Identified: Formulation Instability/Discoloration Is_Light_Exposure Is the formulation exposed to light? Start->Is_Light_Exposure Dark_Control Run a dark control experiment Is_Light_Exposure->Dark_Control Yes Thermal_Degradation Investigate thermal degradation pathways Is_Light_Exposure->Thermal_Degradation No Is_Photodegradation Is there a significant difference between light-exposed and dark samples? Dark_Control->Is_Photodegradation Add_Stabilizer Incorporate Stabilizers: - Triplet State Quenchers - Antioxidants - UV Absorbers Is_Photodegradation->Add_Stabilizer Yes Check_Excipients Evaluate excipient compatibility and potential interactions Is_Photodegradation->Check_Excipients Yes Is_Photodegradation->Thermal_Degradation No Optimize_Packaging Optimize packaging for light protection Add_Stabilizer->Optimize_Packaging Check_Excipients->Add_Stabilizer End Problem Resolved Optimize_Packaging->End experimental_workflow Start Start: Photostability Assessment Sample_Prep Prepare Formulation Samples (Test and Dark Control) Start->Sample_Prep Exposure Expose Samples in a Photostability Chamber (ICH Q1B) Sample_Prep->Exposure Sampling Withdraw Aliquots at Predefined Time Points Exposure->Sampling Analysis Analyze Samples via Validated HPLC Method Sampling->Analysis Data_Analysis Calculate % Degradation and Identify Degradation Products Analysis->Data_Analysis Conclusion Draw Conclusions on Photostability and Effectiveness of Stabilizers Data_Analysis->Conclusion

References

Technical Support Center: Mitigating Phototoxic Effects of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxic effects of Methyl N-methylanthranilate (MNM) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNM) and why is it phototoxic?

This compound (MNM), also known as dimethyl anthranilate (DMA), is a fragrance ingredient used in various cosmetic and personal care products.[1][2] Its phototoxicity stems from its ability to absorb Ultraviolet A (UVA) radiation.[3][4] Upon absorbing UVA light, MNM becomes photo-activated and generates excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals, through a Type-I photodynamic reaction.[1][] This oxidative stress leads to cellular damage, including DNA fragmentation, lysosomal destabilization, and mitochondrial membrane depolarization, which can ultimately trigger apoptosis (programmed cell death) in human skin cells, such as keratinocytes.[1]

Q2: What are the regulatory guidelines for the use of MNM in products?

Due to its phototoxic potential, regulatory bodies like the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) have established restrictions on the use of MNM. For leave-on cosmetic products, the use of MNM is often restricted to a maximum concentration of 0.1%.[3][4][6] Furthermore, it is advised that MNM should not be included in sunscreen products or any products intended for use on skin exposed to natural or artificial UV light.[2][7] Another concern is the potential for MNM, a secondary amine, to form nitrosamines, which has led to further regulations regarding its storage in nitrite-free containers and formulation without nitrosating agents.[2][6]

Q3: What are the primary strategies to mitigate the phototoxic effects of MNM in experimental formulations?

The primary strategies to mitigate the phototoxic effects of MNM revolve around three main approaches:

  • Concentration Control: The most straightforward approach is to adhere to established concentration limits. As demonstrated in various studies, the phototoxic effects of MNM are dose-dependent.[1]

  • UV Protection: Incorporating UV filters into formulations can reduce the amount of UVA radiation that reaches MNM, thereby preventing its photo-activation.

  • Antioxidant Inclusion: The addition of antioxidants can help to neutralize the ROS generated by photo-activated MNM, thus reducing cellular damage.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving MNM and provides actionable steps for mitigation.

Issue Potential Cause Troubleshooting Steps
High cytotoxicity observed in cell-based assays after UVA exposure. MNM concentration is too high, leading to significant ROS production and subsequent cell death.1. Reduce the concentration of MNM in the formulation to below the phototoxic threshold (e.g., ≤ 0.1% for leave-on applications).2. Incorporate a broad-spectrum UV-absorbing agent into the formulation to limit UVA-induced activation of MNM.3. Introduce an antioxidant to the formulation to quench the generated ROS.
Unexpected degradation of the formulation or other components upon light exposure. Photo-activated MNM may be reacting with and degrading other components in the formulation. MNM itself is known to photodegrade under UVA and sunlight.[1]1. Evaluate the photostability of the entire formulation, not just MNM in isolation.2. Consider the use of photostabilizers or quenchers of excited states.3. Reformulate with more photostable alternative ingredients if possible.
Inconsistent results in phototoxicity assays. Variability in experimental conditions such as UVA dose, cell line, or formulation stability.1. Standardize the UVA exposure dose (e.g., 5.4 J/cm² as used in some studies).[1]2. Ensure consistent cell culture conditions and use a well-characterized cell line (e.g., HaCaT keratinocytes).3. Verify the stability and homogeneity of the MNM formulation prior to each experiment.

Quantitative Data Summary

The following table summarizes key quantitative data from phototoxicity studies on MNM.

Parameter Value Assay/Model Reference
No Observed Effect Level (NOEL) for phototoxicity 0.5%Human Study[3]
Maximum Acceptable Concentration (Phototoxicity) 0.1%Human Study Data[3]
Phototoxic Concentration Range 1% to 5%Human Studies[3]
In Vitro Phototoxicity Threshold ≥ 0.05%3T3 Neutral Red Uptake (NRU) Assay[4]
Significant Reduction in Cell Viability 0.0001% - 0.0025% (with UVA)NRU and MTT assays in HaCaT cells[1]

Experimental Protocols

1. In Vitro Phototoxicity Assessment using 3T3 Neutral Red Uptake (NRU) Assay (Adapted from OECD 432)

This protocol outlines the key steps for assessing the phototoxic potential of MNM-containing formulations.

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media until they reach sub-confluence.

  • Seeding: Seed the cells into two 96-well plates at a density that will not allow them to become confluent before the end of the experiment. Incubate for 24 hours.

  • Treatment: Prepare a range of concentrations of the MNM-containing formulation and a control. Replace the culture medium in both plates with the treatment solutions.

  • UVA Exposure: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Incubation: Remove the treatment solutions, wash the cells, and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Staining: Add Neutral Red solution to each well and incubate to allow for uptake by viable cells.

  • Extraction and Measurement: Wash the cells and then extract the dye from the viable cells. Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Compare the absorbance values of the irradiated and non-irradiated plates to determine the photo-irritancy factor (PIF) and assess the phototoxic potential.

2. Protocol for Evaluating the Efficacy of an Antioxidant in Mitigating MNM-Induced Phototoxicity

This protocol can be used to determine if an antioxidant can reduce the phototoxic effects of MNM.

  • Experimental Setup: Follow the same initial steps as the 3T3 NRU assay, preparing cell cultures and seeding them into 96-well plates.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control (with and without UVA)

    • MNM at a known phototoxic concentration (with and without UVA)

    • Antioxidant alone (with and without UVA)

    • MNM + Antioxidant (with and without UVA)

  • UVA Exposure and Incubation: Proceed with UVA exposure and subsequent incubation as described in the NRU protocol.

  • Viability Assessment: Assess cell viability using the Neutral Red Uptake method or another suitable assay (e.g., MTT).

  • Data Analysis: Compare the cell viability in the "MNM + UVA" group with the "MNM + Antioxidant + UVA" group. A statistically significant increase in cell viability in the presence of the antioxidant indicates successful mitigation of phototoxicity.

Visualizations

cluster_0 Experimental Workflow: In Vitro Phototoxicity Assessment A 1. Culture & Seed 3T3 Fibroblasts B 2. Treat with MNM (Two Plates) A->B C 3. Expose One Plate to UVA (+UVA) B->C D 4. Keep One Plate in Dark (-UVA) B->D E 5. Incubate Both Plates C->E D->E F 6. Neutral Red Uptake & Measurement E->F G 7. Compare Viability (+UVA vs. -UVA) F->G

Caption: Workflow for assessing MNM phototoxicity in vitro.

cluster_1 Signaling Pathway of MNM-Induced Phototoxicity MNM This compound (MNM) Activated_MNM Photo-activated MNM* UVA UVA Radiation UVA->Activated_MNM absorbs ROS Reactive Oxygen Species (ROS) (Superoxide Anion) Activated_MNM->ROS generates Cellular_Damage Cellular Damage ROS->Cellular_Damage induces DNA_Damage DNA Fragmentation Cellular_Damage->DNA_Damage Mitochondrial_Damage Mitochondrial Depolarization Cellular_Damage->Mitochondrial_Damage Lysosomal_Damage Lysosomal Destabilization Cellular_Damage->Lysosomal_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Damage->Apoptosis Lysosomal_Damage->Apoptosis

Caption: MNM phototoxicity cellular mechanism.

cluster_2 Mitigation Strategies for MNM Phototoxicity Phototoxicity MNM Phototoxicity Mitigation Mitigation Strategies Phototoxicity->Mitigation requires Concentration Concentration Control (≤ 0.1% in leave-on) Mitigation->Concentration UV_Filter UV Filters (Broad Spectrum) Mitigation->UV_Filter Antioxidant Antioxidant Inclusion (ROS Quenching) Mitigation->Antioxidant

References

Technical Support Center: Methyl N-methylanthranilate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-methylanthranilate. The information is designed to address common challenges related to its limited solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is considered to have low solubility in water.[1][2][3] Experimental data indicates its solubility is approximately 257 mg/L at 25°C and 475 mg/L at 20°C.[2][4] It is, however, soluble in most common organic solvents, including ethanol (B145695), ether, and oils, and is miscible with DMSO and diethyl ether.[1][2][5]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties is crucial for developing appropriate solubilization strategies.

PropertyValueReference
Molecular Weight 165.19 g/mol [1][4]
Appearance Colorless to pale yellow liquid with a bluish fluorescence[1]
Melting Point 17-19 °C[3]
Boiling Point 255-256 °C[3][4]
Density ~1.126 g/cm³[3]
logP (o/w) 2.3 - 3.084[1][6]
Predicted pKa 2.80 ± 0.10

Q3: How can I prepare a stock solution of this compound for in vitro experiments?

A3: Due to its low aqueous solubility, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. A detailed protocol for preparing a stock solution in DMSO is provided in the Experimental Protocols section.

Q4: What is the maximum concentration of co-solvents like DMSO or ethanol that can be used in cell-based assays?

A4: The tolerance of cell lines to organic solvents can vary. As a general guideline:

  • DMSO: Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, though some robust lines may tolerate up to 1%.[1] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to include a vehicle control in your experiments.

  • Ethanol: For longer exposure periods (24 hours or more), it is advisable to keep the final ethanol concentration at or below 1% (v/v). Some cell lines may tolerate up to 2.5%, but this should be determined experimentally.

Always perform a dose-response curve with the solvent alone to determine the maximum tolerable concentration for your specific cell line and assay duration.

Q5: Are there any known biological signaling pathways affected by this compound?

A5: Yes, photo-activated this compound has been shown to induce apoptosis in human keratinocytes. This process is initiated by the generation of intracellular reactive oxygen species (ROS), which leads to lysosomal destabilization and mitochondrial membrane depolarization. This, in turn, activates the caspase signaling cascade, involving caspase-9 and caspase-3, ultimately leading to programmed cell death.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my aqueous buffer.

Question: I am trying to dissolve this compound directly into my phosphate-buffered saline (PBS), but it is not going into solution. What should I do?

Answer:

Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.

Troubleshooting Steps:

  • Prepare a Stock Solution: Use a water-miscible organic solvent in which this compound is freely soluble, such as DMSO or ethanol. A detailed protocol is available in the Experimental Protocols section.

  • Stepwise Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This helps to prevent localized high concentrations of the compound, which can lead to precipitation.

  • Use of Sonication: If you observe slight precipitation or cloudiness after dilution, brief sonication in a water bath can help to redissolve the compound.

  • Consider Co-solvents: If your experimental system allows, you can increase the solubility by having a small percentage of the organic solvent in your final aqueous solution. Ensure the final concentration of the co-solvent is not detrimental to your experiment (e.g., cell viability).

Issue 2: My compound precipitates out of solution after I dilute the stock solution.

Question: I have successfully made a stock solution in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Optimize Co-solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your experimental system can tolerate. A slightly higher co-solvent concentration in the final solution can help to keep the compound dissolved.

  • Use Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds. See the Experimental Protocols section for more details on using surfactants.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. Given the predicted acidic pKa of this compound, its solubility may vary with pH. Experiment with adjusting the pH of your aqueous buffer, if your experimental design permits, to see if it improves solubility.

  • Consider Cyclodextrin (B1172386) Complexation: For certain applications, forming an inclusion complex with a cyclodextrin can significantly enhance the aqueous solubility of hydrophobic compounds. A general protocol for this is provided below.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 165.19 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 16.52 mg of this compound and place it into a clean microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle heating (e.g., 37°C) can also be applied to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable.

Protocol 2: General Guidance for Using Surfactants to Improve Solubility

Surfactants can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Commonly Used Surfactants in Biological Research:

  • Tween® 20 (Polysorbate 20): A non-ionic surfactant.

  • Tween® 80 (Polysorbate 80): Another non-ionic surfactant, often used in drug formulations.

  • Pluronic® F-68: A non-ionic block copolymer surfactant.

General Procedure:

  • Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v).

  • When preparing your final working solution of this compound, add the surfactant stock solution to the aqueous buffer before adding the compound's organic stock solution. The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that would be toxic to your cells or interfere with your assay.

  • A typical starting point for the final concentration of Tween® surfactants is 0.01% to 0.1% (v/v).

  • Add the this compound stock solution dropwise while vortexing.

Note: It is crucial to run appropriate controls with the surfactant alone to ensure it does not affect your experimental results.

Protocol 3: Cyclodextrin Complexation for Enhanced Solubility (Adapted from a similar compound)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD or Methyl-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a saturated solution of the chosen cyclodextrin in a mixture of ethanol and distilled water (e.g., 1:2 v/v) by stirring at a slightly elevated temperature (e.g., 60°C).

  • Once the cyclodextrin is dissolved, cool the solution to around 40°C.

  • Slowly add a solution of this compound in ethanol to the cyclodextrin solution while stirring. A typical molar ratio of cyclodextrin to the guest molecule to start with is 1:1.

  • Continue stirring the mixture for several hours (e.g., 4 hours) at a constant temperature (e.g., 40°C).

  • After stirring, allow the mixture to cool down and leave it undisturbed overnight at 4°C to facilitate the formation of the inclusion complex precipitate.

  • Collect the precipitate by filtration and wash it with a small amount of cold distilled water to remove any uncomplexed cyclodextrin.

  • Dry the resulting powder (the inclusion complex) under vacuum.

  • The powdered inclusion complex can then be dissolved in aqueous solutions at a much higher concentration than the free compound.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Need to prepare an aqueous solution of this compound dissolve_direct Attempt to dissolve directly in aqueous buffer start->dissolve_direct is_dissolved Is the compound fully dissolved? dissolve_direct->is_dissolved prepare_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) dilute_stock Dilute the stock solution into the aqueous buffer prepare_stock->dilute_stock is_dissolved->prepare_stock No success Success: The solution is ready for the experiment is_dissolved->success Yes (unlikely) precipitation Does precipitation occur upon dilution? dilute_stock->precipitation precipitation->success No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes lower_conc Lower the final concentration troubleshoot->lower_conc optimize_cosolvent Optimize co-solvent percentage (if possible) troubleshoot->optimize_cosolvent add_surfactant Add a biocompatible surfactant (e.g., Tween® 80) troubleshoot->add_surfactant ph_adjust Adjust the pH of the buffer (if possible) troubleshoot->ph_adjust cyclodextrin Consider cyclodextrin complexation troubleshoot->cyclodextrin lower_conc->dilute_stock optimize_cosolvent->dilute_stock add_surfactant->dilute_stock ph_adjust->dilute_stock end End cyclodextrin->end

Caption: A logical workflow for troubleshooting the solubility of this compound.

Apoptosis_Signaling_Pathway Proposed Signaling Pathway for Photo-activated this compound-Induced Apoptosis MNMA This compound Photo_MNMA Photo-activated MNMA MNMA->Photo_MNMA UVA UVA Light UVA->Photo_MNMA ROS Increased Intracellular ROS Photo_MNMA->ROS Lysosome Lysosomal Destabilization ROS->Lysosome Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis induced by photo-activated this compound.

References

Technical Support Center: Preventing Nitrosamine Formation in Methyl N-methylanthranilate (MNA) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of nitrosamine (B1359907) impurities in samples containing Methyl N-methylanthranilate (MNA). Nitrosamines are potential carcinogens, and their presence in research and pharmaceutical samples is a significant safety concern.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

FAQs: Understanding and Preventing Nitrosamine Formation in MNA

Q1: What is this compound (MNA), and why is it susceptible to nitrosamine formation?

A1: this compound (MNA) is an aromatic ester with a secondary amine group in its chemical structure. This secondary amine functionality makes it susceptible to a chemical reaction called nitrosation, which can lead to the formation of a specific N-nitroso compound, N-nitroso-methyl N-methylanthranilate.[4][5][6]

Q2: What are the key factors required for nitrosamine formation in MNA samples?

A2: The formation of nitrosamines in MNA samples requires the presence of three key factors:

  • A nitrosatable amine: MNA itself is a secondary amine and therefore susceptible to nitrosation.[4][7]

  • A nitrosating agent: These are substances that can donate a nitroso group (-NO). Common sources in a laboratory setting include nitrite (B80452) salts (e.g., sodium nitrite), nitrogen oxides from the environment, or degradation of other nitrogen-containing compounds.[8][9]

  • Favorable reaction conditions: Acidic conditions (low pH) significantly promote the formation of nitrosamines.[2][8] Elevated temperatures can also accelerate the reaction.[8]

Q3: What are common sources of nitrosating agents in a laboratory setting?

A3: Nitrosating agents can be introduced into your MNA samples from various sources, including:

  • Reagents: Intentional use of nitrite-containing reagents in a synthetic step.

  • Contaminated materials: Trace amounts of nitrites can be present as impurities in other reagents, excipients, and even solvents.[3][7]

  • Environmental exposure: Nitrogen oxides (NOx) from the air can dissolve in solvents and form nitrosating species.

  • Degradation: Degradation of the active pharmaceutical ingredient (API) or other formulation components can sometimes generate nitrosating agents.[7]

  • Packaging materials: Certain packaging components could be a source of contamination.[10]

Q4: What are the regulatory guidelines concerning nitrosamine impurities?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products due to their potential carcinogenic risk.[1][2][3] These guidelines necessitate thorough risk assessments and the implementation of control strategies to minimize the presence of these impurities.[2][11]

Q5: What are the primary strategies to prevent nitrosamine formation in MNA samples?

A5: The primary strategies focus on eliminating or controlling the key factors required for the reaction:

  • Control of Raw Materials: Qualify suppliers and test raw materials, including MNA and other reagents, for nitrite impurities.[2][12]

  • pH Control: Maintain a neutral or basic pH in your sample preparations and formulations, as nitrosamine formation is significantly reduced in such conditions.[2][12]

  • Use of Inhibitors: Incorporate antioxidants, also known as nitrosation inhibitors or scavengers, into your samples.[13][14][15]

  • Optimized Storage and Handling: Store MNA and its formulations in appropriate conditions to prevent degradation and contamination. Use nitrite-free containers.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered with nitrosamine formation in MNA samples.

Problem Potential Cause Recommended Action
Unexpected detection of N-nitroso-MNA in a freshly prepared sample. Contamination of starting materials with nitrites.Test all starting materials (MNA, solvents, reagents) for nitrite impurities. Source materials from qualified vendors with low nitrite specifications.
Acidic pH of the sample.Measure the pH of your sample. Adjust to a neutral or slightly basic pH if the experimental conditions allow.
N-nitroso-MNA levels increase over time during storage. Ingress of airborne nitrogen oxides (NOx) into the sample.Store samples in well-sealed, airtight containers. Consider purging the headspace with an inert gas like nitrogen or argon.
Degradation of sample components leading to the formation of nitrosating agents.Evaluate the stability of all components in your formulation. Store samples at reduced temperatures and protected from light, as recommended.
Inappropriate container material.Use nitrite-free storage containers.[5][6]
Inconsistent results for nitrosamine levels between batches. Variability in the nitrite content of raw materials.Implement a robust supplier qualification program and test incoming raw materials for nitrites.[12]
Inconsistent pH control during sample preparation.Standardize the pH measurement and adjustment steps in your protocol.
Nitrosamine formation is still observed despite using high-purity reagents. The inherent reactivity of MNA with trace levels of nitrosating agents.Incorporate a nitrosation inhibitor, such as ascorbic acid or alpha-tocopherol, into your sample preparation or formulation.[2][16]

Experimental Protocols

Protocol 1: Screening of Nitrosation Inhibitors

This protocol outlines a method to evaluate the effectiveness of different inhibitors in preventing the formation of N-nitroso-MNA.

Materials:

  • This compound (MNA)

  • Sodium nitrite (NaNO2)

  • Citrate-phosphate buffer (pH 3.0)

  • Inhibitors to be tested (e.g., Ascorbic acid, Alpha-tocopherol, Sodium ascorbate, Ferulic acid)[17]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Prepare Stock Solutions:

    • MNA stock solution (e.g., 10 mg/mL in methanol).

    • Sodium nitrite stock solution (e.g., 1 mg/mL in water).

    • Inhibitor stock solutions (e.g., 10 mg/mL in a suitable solvent).

  • Reaction Setup:

    • In a series of amber glass vials, add the citrate-phosphate buffer (pH 3.0).

    • Spike each vial with the MNA stock solution to a final concentration of (e.g., 100 µg/mL).

    • Add the inhibitor stock solution to the respective vials to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1.0% w/v). Create a control vial with no inhibitor.

    • Initiate the reaction by adding the sodium nitrite stock solution to a final concentration of (e.g., 10 µg/mL).

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

  • Sample Analysis:

    • At the end of the incubation period, quench the reaction by adding a suitable reagent (e.g., ammonium (B1175870) sulfamate) or by dilution with the mobile phase.

    • Analyze the samples for the concentration of N-nitroso-MNA using a validated analytical method such as LC-MS/MS or GC-MS.[18][19][20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor at each concentration relative to the control sample.

Protocol 2: Analytical Method for Quantification of N-nitroso-MNA

This is a general workflow for developing an analytical method for the quantification of N-nitroso-MNA. Specific parameters will need to be optimized for your instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a recommended technique for its sensitivity and selectivity.[18]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-nitroso-MNA from MNA and other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

  • Precursor Ion (m/z): [M+H]+ for N-nitroso-MNA.

  • Product Ions (m/z): To be determined by infusion of a standard.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The LOQ should be sufficiently low to detect nitrosamines at or below the acceptable daily intake limits.[11]

Visual Guides

Nitrosamine_Formation_Pathway MNA This compound (Secondary Amine) Nitrosamine N-nitroso-MNA (Nitrosamine Impurity) MNA->Nitrosamine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., from Nitrites) Nitrosating_Agent->Nitrosamine Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->Nitrosamine Promotes Reaction

Caption: The formation of N-nitroso-MNA from this compound.

Prevention_Workflow cluster_prevention Prevention Strategies cluster_process Experimental Process cluster_outcome Outcome Control_Materials Control Raw Materials (Low Nitrite) Sample_Prep Sample Preparation Control_Materials->Sample_Prep Control_pH Control pH (Neutral/Basic) Control_pH->Sample_Prep Add_Inhibitors Add Inhibitors (e.g., Ascorbic Acid) Add_Inhibitors->Sample_Prep Storage Sample Storage Sample_Prep->Storage Safe_Sample Reduced Risk of Nitrosamine Formation Storage->Safe_Sample

Caption: Workflow for preventing nitrosamine formation in MNA samples.

References

Technical Support Center: Chromatographic Separation of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Methyl N-methylanthranilate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or isomers I should be looking to separate from my this compound sample?

During the synthesis of this compound, several related compounds can be present as impurities. The most common are the precursor, Methyl anthranilate, and positional isomers of a methylated precursor. These isomers, such as methyl 3-methylanthranilate and methyl 5-methylanthranilate, can be challenging to separate from the main product due to their similar chemical structures.[1]

Q2: I am seeing significant peak tailing for my this compound peak in my HPLC analysis. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and the silica-based column packing. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the column's stationary phase.

    • Solution: Use an end-capped column to minimize exposed silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can also help by protonating the analyte, which reduces its interaction with the stationary phase.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: If you suspect contamination, flush the column with a strong solvent. If the problem persists, it may be time to replace the column.[4][5]

Q3: My resolution between this compound and a closely eluting isomer is poor. How can I improve it?

Improving resolution requires optimizing one or more of the three key factors in chromatography: efficiency, selectivity, and retention.[6][7]

  • Increase Efficiency (N): This leads to sharper, narrower peaks.

    • Solution: Use a column with a smaller particle size or a longer column. Also, ensure your system's dead volume is minimized.[6][8]

  • Improve Selectivity (α): This involves changing the relative retention of the two peaks.

    • Solution: Change the stationary phase (e.g., from a C18 to a phenyl column) or alter the mobile phase composition by changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or adjusting the pH.[8]

  • Increase Retention Factor (k'): This moves the peaks further from the void volume, which can sometimes improve separation.

    • Solution: In reversed-phase HPLC, you can increase retention by using a weaker mobile phase (i.e., decreasing the percentage of the organic solvent).[6]

Q4: Can I use Gas Chromatography (GC) to separate this compound isomers?

Yes, Gas Chromatography (GC) is a viable and often preferred method for the analysis of volatile and semi-volatile compounds like this compound and its isomers.[9][10][11] Capillary GC columns with appropriate stationary phases can provide excellent resolution for positional isomers.[10]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Action
All Peaks Tailing Column overloadDilute the sample and re-inject.
Partially blocked column inlet fritBackflush the column. If not successful, replace the frit or the column.[5]
Only Analyte Peak Tailing Secondary interactions with silanolsUse an end-capped column or add a competing base to the mobile phase. Adjust mobile phase pH to be 2-3 units below the analyte's pKa.
Mobile phase pH inappropriateOptimize the mobile phase pH to ensure consistent ionization of the analyte.[8]
Poor Resolution Inefficient columnUse a longer column or a column with smaller particles.[6][8]
Poor selectivityChange the stationary phase chemistry (e.g., C18 to Phenyl) or the organic modifier in the mobile phase (e.g., acetonitrile to methanol).[8]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Column OverloadReduce the concentration of the injected sample.[3]
GC Troubleshooting
Issue Potential Cause Recommended Action
Peak Tailing Active sites in the inlet liner or columnUse a deactivated liner and/or trim the first few centimeters of the column.
Column contaminationBake out the column at a high temperature (within its limits). If this fails, the column may need to be replaced.[4]
Non-volatile residues in the sampleEnsure proper sample cleanup before injection.
Poor Resolution Inappropriate temperature programOptimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers.
Incorrect column stationary phaseSelect a column with a different polarity that offers better selectivity for the isomers. Liquid crystalline stationary phases can be highly effective for separating positional isomers.[10]
Carrier gas flow rate is not optimalDetermine the optimal flow rate for your column dimensions and carrier gas.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of this compound from Precursors and Positional Isomers

This protocol provides a starting point for separating this compound from Methyl anthranilate and potential positional isomers like methyl 3-methylanthranilate and methyl 5-methylanthranilate.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 254 nm
Injection Volume 5 µL
Sample Solvent Mobile Phase A/B (50:50)

Hypothetical Retention Times:

Compound Retention Time (min)
Methyl anthranilate6.2
methyl 3-methylanthranilate7.8
methyl 5-methylanthranilate8.1
This compound 9.5
Protocol 2: GC-MS Method for the Analysis of this compound and its Isomers

This GC-MS method is suitable for the identification and quantification of this compound and its isomers.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Hypothetical Retention Times:

Compound Retention Time (min)
Methyl anthranilate8.5
methyl 3-methylanthranilate9.1
methyl 5-methylanthranilate9.3
This compound 10.2

Visualizations

HPLC_Troubleshooting_Workflow start Poor Separation Observed check_peaks Are all peaks affected? start->check_peaks all_peaks_yes Yes check_peaks->all_peaks_yes Yes all_peaks_no No check_peaks->all_peaks_no No check_overload Dilute sample. Does it improve? all_peaks_yes->check_overload overload_yes Issue: Column Overload Solution: Reduce sample concentration. check_overload->overload_yes Yes overload_no No check_overload->overload_no No check_frit Backflush column. Does it improve? overload_no->check_frit frit_yes Issue: Blocked Frit Solution: Frit is now clear. check_frit->frit_yes Yes frit_no Issue: Column Failure Solution: Replace column. check_frit->frit_no No check_tailing Is the main peak tailing? all_peaks_no->check_tailing tailing_yes Yes check_tailing->tailing_yes Yes tailing_no No (Poor Resolution) check_tailing->tailing_no No check_pH Adjust mobile phase pH. Does it improve? tailing_yes->check_pH pH_yes Issue: Secondary Interactions Solution: pH optimized. check_pH->pH_yes Yes pH_no No check_pH->pH_no No change_column Use an end-capped column. Does it improve? pH_no->change_column column_yes Issue: Silanol Interactions Solution: End-capped column resolved the issue. change_column->column_yes Yes column_no Issue: Other Contamination Solution: Further investigation needed. change_column->column_no No optimize_selectivity Change mobile phase organic modifier or stationary phase. Does it improve? tailing_no->optimize_selectivity selectivity_yes Issue: Poor Selectivity Solution: New conditions provide better separation. optimize_selectivity->selectivity_yes Yes selectivity_no No optimize_selectivity->selectivity_no No optimize_efficiency Use a longer column or smaller particle size. Does it improve? selectivity_no->optimize_efficiency efficiency_yes Issue: Low Efficiency Solution: Higher efficiency column resolved the peaks. optimize_efficiency->efficiency_yes Yes efficiency_no Issue: Complex Separation Solution: Consider advanced techniques (e.g., 2D-LC). optimize_efficiency->efficiency_no No

Caption: HPLC Troubleshooting Workflow for Isomer Separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Sample dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto HPLC or GC system filter->inject separate Separation on Chromatographic Column inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: General Experimental Workflow for Chromatographic Analysis.

References

How to increase the purity of synthesized Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized Methyl N-methylanthranilate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Question: My final product has a low purity after synthesis. What are the potential impurities and how can I remove them?

Answer:

Low purity in synthesized this compound can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the product during workup. Below is a table summarizing common impurities, their likely sources, and recommended purification methods.

Table 1: Common Impurities in this compound Synthesis and Their Removal

ImpurityLikely SourceRecommended Removal Method
Methyl anthranilate (starting material) Incomplete N-methylation reaction.Fractional vacuum distillation, Column chromatography.
N-methylanthranilic acid Hydrolysis of the methyl ester group during acidic or basic workup.[1][2]Acid-base extraction (wash with a mild base like sodium bicarbonate solution).
Dimethyl N,N'-methylenedianthranilate (dimer) Side reaction during reductive amination with formaldehyde (B43269) in the absence of an acid catalyst.[3]Use of an acid catalyst during synthesis to prevent formation. If formed, can be challenging to remove due to similar properties; column chromatography may be effective.
Over-methylated products (tertiary amine) Occurs in methylation reactions using strong alkylating agents.Column chromatography.
Residual solvents (e.g., ethanol, ethyl acetate) Incomplete removal after reaction or extraction.Evaporation under reduced pressure, High vacuum.
Nitrosamines Potential formation from the secondary amine functionality in the presence of nitrosating agents.[4]Avoid use of nitrosating agents. Purification can be complex; specialized techniques may be required.

Below is a workflow to guide you through the process of identifying and resolving purity issues.

Purification_Workflow start Low Purity Product check_sm Check for Unreacted Starting Material (GC/TLC) start->check_sm check_acid Check for Acidic Impurities (e.g., N-methylanthranilic acid) check_sm->check_acid Absent distillation Fractional Vacuum Distillation check_sm->distillation Present check_dimer Check for Dimer (NMR/MS) check_acid->check_dimer Absent acid_base Acid-Base Extraction (Wash with NaHCO3) check_acid->acid_base Present chromatography Column Chromatography check_dimer->chromatography Present (alternative) optimize_synthesis Optimize Synthesis: Add Acid Catalyst check_dimer->optimize_synthesis Present end High Purity Product check_dimer->end Absent distillation->end chromatography->end acid_base->check_dimer optimize_synthesis->end Column_Chromatography_Workflow start Start select_eluent Select Eluent (TLC Analysis) start->select_eluent pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (TLC Analysis) collect_fractions->monitor_fractions monitor_fractions->collect_fractions Continue Elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Separation Complete evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

References

Troubleshooting poor yield in continuous production of methyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous production of methyl anthranilate. The content is designed to address specific issues that may lead to poor yield and other production challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the continuous synthesis of methyl anthranilate?

A1: Poor yield in continuous production can typically be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or residence time can lead to incomplete reactions or the formation of byproducts.

  • Improper Stoichiometry: Deviations from the optimal molar ratios of reactants can leave unreacted starting materials or promote side reactions.

  • Inefficient Mixing: Poor mixing within the reactor can result in localized "hot spots" or areas of low reactant concentration, leading to non-uniform reaction conditions and reduced yield.[1][2]

  • Feedstock Impurities: The presence of water or other contaminants in the reactant streams can inhibit the reaction or poison the catalyst.

  • Catalyst Deactivation: The catalyst can lose activity over time due to poisoning, coking, or thermal degradation.

  • Reactor Fouling or Clogging: The formation of solid byproducts or intermediates can lead to blockages in the reactor, affecting flow rates and residence times.[3]

Q2: Which synthesis route is more prone to yield issues in a continuous setup: the phthalimide (B116566) route or the anthranilic acid esterification route?

A2: Both routes have their challenges in a continuous setup. The synthesis from phthalimide involves a Hofmann rearrangement, which is a highly exothermic multi-step reaction that requires precise temperature control to avoid side reactions.[4] The formation of paste-like intermediates can also lead to reactor blockage.[4] The direct esterification of anthranilic acid with methanol (B129727) is a reversible reaction, and the water produced can hydrolyze the ester product, thus reducing the yield. This route is also often catalyzed by solid acids, which can be prone to deactivation.

Q3: How do I know if my catalyst is deactivated?

A3: A decline in catalyst activity is typically observed as a gradual decrease in the reaction conversion rate under constant operating conditions. You may notice that you need to increase the temperature or residence time to achieve the same yield as before. Analysis of the product stream may also show an increase in unreacted starting materials.

Q4: What are the common byproducts in methyl anthranilate synthesis?

A4: In the synthesis from phthalimide, byproducts can arise from incomplete reaction or side reactions of the isocyanate intermediate. One identified byproduct is 2-cyanobenzoic acid.[5] In the esterification of anthranilic acid, incomplete conversion is the primary issue, though side reactions can occur at excessively high temperatures.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Product Yield

This is one of the most common issues in continuous production. The troubleshooting process can be broken down into a logical sequence of checks.

Low_Yield_Troubleshooting start Low Yield Detected check_params Verify Operating Parameters start->check_params params_ok Parameters OK? check_params->params_ok check_feed Analyze Feedstock Purity feed_ok Feedstock Pure? check_feed->feed_ok check_mixing Inspect Reactor for Fouling/Clogging reactor_ok Reactor Clear? check_mixing->reactor_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok params_ok->check_feed Yes adjust_params Adjust Temperature, Flow Rate, Pressure params_ok->adjust_params No feed_ok->check_mixing Yes purify_feed Purify/Replace Feedstock feed_ok->purify_feed No reactor_ok->check_catalyst Yes clean_reactor Clean/Unclog Reactor reactor_ok->clean_reactor No regen_catalyst Regenerate/Replace Catalyst catalyst_ok->regen_catalyst No end Yield Restored catalyst_ok->end Yes, consult further adjust_params->end purify_feed->end clean_reactor->end regen_catalyst->end

Caption: A logical workflow for troubleshooting poor yield.

  • Verify Operating Parameters:

    • Question: Are the temperature, pressure, and reactant flow rates within the optimal range?

    • Action: Cross-reference your current operating parameters with the established optimal conditions. Small deviations can lead to significant drops in yield.

    • Data:

      Parameter Optimal Range (Phthalimide Route)[4] Potential Impact of Deviation
      Temperature 0 °C Higher temperatures can increase byproduct formation; lower temperatures reduce reaction rate.
      Residence Time 97 seconds Too short a time leads to incomplete conversion; too long may promote side reactions.

      | Molar Ratio (Phthalimide:NaOCl:Methanol) | 1 : 1.1 : 3.7 | Incorrect ratios lead to unreacted starting materials or side reactions. |

  • Analyze Feedstock Purity:

    • Question: Is there water or other impurities in the methanol or other reactants?

    • Action: Analyze the feedstock streams for contaminants. Water is particularly detrimental in esterification reactions as it can drive the reverse reaction (hydrolysis).

    • Data (Illustrative for a similar esterification process): The presence of water has been shown to significantly decrease the rate of esterification. In some systems, the catalyst activity can be reduced by up to 90% with increasing water content.[6]

      Water Content in Methanol (w/w) Expected Impact on Yield (Illustrative)
      < 0.1% Optimal
      0.5% Minor decrease
      1.0% Moderate decrease

      | > 2.0% | Significant decrease |

  • Inspect the Reactor for Fouling and Clogging:

    • Question: Is there a pressure increase in the reactor? Is the flow restricted?

    • Action: In the synthesis from phthalimide, the formation of paste-like intermediates can block microreactors or tubing.[4] Visually inspect transparent sections of your setup if possible, or monitor pressure differentials.

    • Solution: A temporary shutdown and flushing of the reactor with a suitable solvent may be necessary. Adjusting reactant concentrations might prevent future clogging.[4]

  • Evaluate Catalyst Activity (if applicable):

    • Question: Has the yield been gradually decreasing over a long operational period?

    • Action: This suggests catalyst deactivation. Common causes include:

      • Poisoning: Impurities in the feed chemically bind to the active sites of the catalyst.

      • Coking: Carbonaceous materials deposit on the catalyst surface.

      • Sintering: High temperatures cause catalyst particles to agglomerate, reducing the surface area.

    • Solution: Catalyst regeneration may be possible. For solid acid catalysts, this often involves a high-temperature calcination in air to burn off coke, followed by a specific regeneration procedure. If regeneration is not effective, the catalyst will need to be replaced.

Experimental Protocols

Protocol 1: Continuous Synthesis of Methyl Anthranilate from Phthalimide

This protocol is based on a microchannel reactor setup.[4]

Materials:

  • Phthalimide

  • 14 wt% Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • 13% Sodium Hypochlorite (NaOCl) solution

Equipment:

  • Microchannel reactor system with multiple modules for pre-cooling and reaction.

  • Two high-precision pumps (Pump A for phthalimide/NaOH/MeOH mixture, Pump B for NaOCl solution).

  • Temperature control units for the reactor modules.

  • Collection tank.

Procedure:

  • Preparation of Feed A:

    • In a jacketed glass reactor, mix phthalimide and 14 wt% NaOH solution at a molar ratio of 1:1.

    • Maintain the temperature at 70°C with agitation for 120 minutes to form sodium o-formamide benzoate.

    • Cool the resulting solution and mix with methanol. The final optimal molar ratio of the initial phthalimide to methanol should be 1:3.7.

    • Keep this solution (Feed A) chilled.

  • Continuous Reaction Setup:

    • Set the temperature of the pre-cooling and reaction modules to 0°C.

    • Pump Feed A and the chilled 13% NaOCl solution (Feed B) into the microchannel reactor using separate pumps.

    • The flow rates should be adjusted to achieve a molar ratio of Phthalimide (in Feed A) to NaOCl (in Feed B) of 1:1.1.

    • The total flow rate should be set to achieve a residence time of 97 seconds within the reaction modules.

  • Reaction and Collection:

    • The two feeds mix in the first reaction module, initiating the Hofmann rearrangement and esterification.

    • The reaction mixture flows through the subsequent modules.

    • The effluent from the final module is collected in a tank where the formation of a paste-like intermediate will be observed.

  • Hydrolysis and Product Isolation:

    • Allow the collected mixture to warm. When the temperature reaches 50°C, add water pre-heated to 70°C.

    • The intermediate will dissolve, and the solution will separate into two layers.

    • Allow the layers to settle, and then separate the organic layer containing the methyl anthranilate product.

Experimental_Workflow cluster_prep Feed Preparation cluster_reaction Continuous Reaction cluster_workup Product Isolation prep_A Mix Phthalimide, NaOH, MeOH (Feed A) pump_A Pump Feed A prep_A->pump_A prep_B Chill NaOCl Solution (Feed B) pump_B Pump Feed B prep_B->pump_B reactor Microchannel Reactor (0°C, 97s residence) pump_A->reactor pump_B->reactor collect Collect Effluent reactor->collect hydrolyze Hydrolyze with Warm Water collect->hydrolyze separate Separate Organic Layer (Product) hydrolyze->separate

Caption: Workflow for continuous methyl anthranilate synthesis.

Protocol 2: Continuous Esterification of Anthranilic Acid with Methanol (General)

This is a more general protocol as detailed continuous-flow studies for this specific reaction are less common in the literature. It is typically performed in a packed-bed reactor with a solid acid catalyst.

Materials:

  • Anthranilic Acid

  • Methanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion, or a supported heteropolyacid)

  • An organic solvent (e.g., toluene, to aid in water removal if using a reactive distillation setup)

Equipment:

  • Packed-bed reactor (PBR) or Continuous Stirred-Tank Reactor (CSTR).

  • High-precision pumps for the reactant feed.

  • Heating system for the reactor.

  • Back-pressure regulator to maintain pressure.

  • Downstream separation unit (e.g., distillation column).

Procedure:

  • Catalyst Packing:

    • If using a PBR, pack the column with the solid acid catalyst, ensuring there is no channeling.

  • Feed Preparation:

    • Prepare a solution of anthranilic acid in a large excess of methanol. The molar ratio of methanol to anthranilic acid should be high to shift the equilibrium towards the product.

  • Continuous Reaction:

    • Heat the reactor to the desired temperature (typically in the range of 60-120°C, depending on the catalyst and pressure).

    • Pump the reactant feed through the reactor at a flow rate calculated to achieve the optimal residence time.

    • Maintain the system under pressure using a back-pressure regulator to keep the methanol in the liquid phase at temperatures above its boiling point.

  • Product Separation:

    • The effluent from the reactor, containing methyl anthranilate, unreacted starting materials, and water, is passed to a downstream separation unit.

    • Typically, this would involve distillation to remove the excess methanol (which can be recycled) and then a final purification of the methyl anthranilate product.

References

Technical Support Center: Degradation of Methyl N-methylanthranilate under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for professionals investigating the degradation pathways of Methyl N-methylanthranilate (MNA) under ultraviolet (UV) exposure.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of MNA photodegradation.

Issue Potential Cause Recommended Solution
Inconsistent degradation rates between replicate experiments. Fluctuations in UV lamp intensity: The output of UV lamps can vary over time.1. Allow the lamp to warm up for a stable output before starting the experiment. 2. Regularly calibrate the lamp output using a radiometer or chemical actinometry. 3. Ensure the sample cuvette is placed at a fixed distance and orientation from the lamp in each experiment.
Variations in sample preparation: Inconsistent concentrations or solvent purity can affect reaction kinetics.1. Use high-purity solvents (e.g., HPLC or spectroscopic grade). 2. Prepare fresh solutions for each set of experiments. 3. Use precise volumetric glassware and calibrated pipettes.
Temperature fluctuations: Photochemical reaction rates can be temperature-dependent.1. Use a thermostatically controlled sample holder or a water bath to maintain a constant temperature. 2. Monitor and record the temperature throughout the experiment.
No observable degradation of MNA. Incorrect UV wavelength: The lamp's emission spectrum may not overlap with the absorption spectrum of MNA.1. Ensure the UV lamp emits at wavelengths absorbed by MNA (typically in the UVA range). 2. Verify the lamp's spectral output using a spectrometer.
Low UV lamp intensity: The photon flux may be insufficient to induce significant degradation within the experimental timeframe.1. Check the lamp's age and specifications. 2. Increase the irradiation time or use a more powerful lamp if necessary.
Presence of quenchers: Certain compounds in the solvent or impurities can deactivate the excited state of MNA.1. Use high-purity solvents. 2. If studying the effect of other substances, be aware of their potential quenching properties.
Formation of unexpected photoproducts. Presence of oxygen: In the presence of oxygen, photooxidation can lead to a complex mixture of products.1. To study direct photolysis, degas the solution with an inert gas (e.g., nitrogen or argon) before and during irradiation. 2. If studying photooxidation, ensure consistent aeration.
Secondary photochemical reactions: Primary photoproducts may themselves be photolabile and undergo further degradation.1. Monitor the reaction at different time intervals to identify primary and secondary products. 2. Consider using lower UV intensities or shorter irradiation times to favor the formation of primary products.
Difficulty in quantifying MNA and photoproducts. Co-elution in chromatography: MNA and its degradation products may have similar retention times.1. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). 2. Use a diode array detector (DAD) to check for peak purity. 3. Mass spectrometry (MS) detection can help differentiate between co-eluting compounds.
Low concentration of photoproducts: The concentration of degradation products may be below the detection limit of the analytical method.1. Use a more sensitive detector (e.g., fluorescence or mass spectrometry). 2. Concentrate the sample before analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (MNA) photodegradation under UV exposure?

A1: Under UVA (320-400 nm) and sunlight exposure, MNA is known to undergo photodegradation primarily through a Type-I photodynamic reaction.[1] This process involves the photo-excited MNA molecule interacting with other molecules to generate reactive oxygen species (ROS), particularly superoxide (B77818) anion radicals (O₂⁻•).[1] These highly reactive species can then lead to a cascade of oxidative damage to surrounding biological molecules, which is the basis of its phototoxicity.[1]

Q2: What are the known photoproducts of MNA degradation?

A2: While the phototoxic mechanism involving ROS is established, the specific chemical structures of the resulting MNA degradation products are not well-documented in publicly available literature. For the related compound, methyl anthranilate, formation of a trimer has been reported in oxygen-free solutions; however, evidence for MNA trimerization is lacking.[2] In the presence of strong oxidizing agents like hydroxyl radicals (generated from H₂O₂/UV), the formation of hydroxyderivatives of the aromatic ring is expected. Further research is needed to isolate and identify the specific photoproducts of MNA under various conditions.

Q3: Does the solvent affect the photodegradation of MNA?

A3: Yes, the solvent can significantly influence the photodegradation pathway and kinetics. The polarity of the solvent can affect the stability of the excited states and intermediates. Protic solvents may participate in hydrogen abstraction reactions, while solvents with dissolved oxygen will promote photooxidation pathways. For reproducible results, it is crucial to use high-purity, specified solvents and to control the concentration of dissolved gases.

Q4: How does pH influence the photodegradation of MNA?

A4: The pH of the medium can affect the photodegradation of MNA. As a secondary amine, the nitrogen atom of MNA can be protonated in acidic conditions. This change in the molecule's electronic structure can alter its absorption spectrum and its photochemical reactivity. Generally, the photodegradation of aromatic amines can be pH-dependent, with optimal degradation often occurring in either acidic or alkaline conditions depending on the specific reaction mechanism.[3][4]

Q5: What is the quantum yield of MNA photodegradation?

Q6: Is MNA considered phototoxic?

A6: Yes, MNA is considered to have a clear phototoxic effect.[5] Its ability to generate ROS upon UV exposure can lead to cellular damage, including DNA fragmentation and apoptosis in skin cells.[1] Due to its phototoxic potential, the use of MNA in cosmetic products, particularly in sunscreens and products intended for use on sun-exposed skin, is restricted.[6][7]

Section 3: Data Presentation

Table 1: Summary of MNA Photodegradation Studies

Parameter Condition Observation Reference
Degradation Time UVA (1.5 mW/cm²) and sunlightMNA photodegrades in 4 hours.[1]
Phototoxic Mechanism UVA and sunlight exposure in HaCaT cell lineGeneration of superoxide anion radicals via a Type-I photodynamic reaction, leading to apoptosis.[1]
Effect of other UV filters In formulation with octocrylene (B1203250) (OCR) and ethylhexyl methoxycinnamate (EHMC)Increased photostability of MNA, likely through triplet state quenching.[8]
Nitrosamine Formation As a secondary amineSusceptible to nitrosation, so it should not be used with nitrosating agents.[5][7]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Investigating MNA Photodegradation
  • Sample Preparation:

    • Prepare a stock solution of MNA in a high-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Dilute the stock solution to the desired experimental concentration (e.g., 10-50 µM).

    • For studies in the absence of oxygen, bubble the solution with high-purity nitrogen or argon for at least 30 minutes prior to and during irradiation.

  • Irradiation:

    • Use a suitable UV source with a known spectral output (e.g., a xenon lamp with filters for UVA or a specific wavelength LED).

    • Place the sample in a quartz cuvette to ensure UV transmission.

    • Maintain a constant temperature using a thermostatically controlled sample holder.

    • Irradiate the sample for a defined period, taking aliquots at specific time intervals. A non-irradiated sample should be kept in the dark as a control.

  • Analysis:

    • Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or DAD detector, to monitor the decrease in MNA concentration.

    • Develop a chromatographic method that separates MNA from its potential photoproducts.

    • To identify photoproducts, use HPLC coupled with mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of MNA as a function of irradiation time.

    • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., first-order or pseudo-first-order).

Protocol 4.2: Determination of Photodegradation Quantum Yield (Relative Method)
  • Actinometer Selection:

    • Choose a chemical actinometer with a known quantum yield at the excitation wavelength to be used (e.g., ferrioxalate (B100866) for UV range).

    • The actinometer should have a similar absorbance to the MNA solution at the excitation wavelength.

  • Irradiation of Actinometer:

    • Prepare the actinometer solution according to standard protocols.

    • Irradiate the actinometer solution under the same experimental conditions (lamp, geometry, temperature) as the MNA sample for a time that results in a small (e.g., 10-20%) conversion.

    • Determine the change in concentration of the actinometer photoproduct spectrophotometrically.

    • Calculate the photon flux of the light source using the known quantum yield of the actinometer.

  • Irradiation of MNA:

    • Irradiate the MNA solution under identical conditions for a time that results in a small (e.g., 10-20%) degradation.

    • Measure the change in MNA concentration using HPLC.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of MNA photodegradation by comparing the rate of MNA degradation to the photon flux determined from the actinometry experiment.

Section 5: Visualizations

Phototoxic_Mechanism_of_MNA MNA This compound (MNA) Excited_MNA Excited State MNA (MNA*) MNA->Excited_MNA UV UV Radiation (UVA/Sunlight) UV->MNA Absorption Molecule Substrate (e.g., O₂) Excited_MNA->Molecule Type-I Photodynamic Reaction ROS Superoxide Anion Radical (O₂⁻•) Molecule->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Oxidation Cellular_Damage Oxidative Cellular Damage (e.g., DNA fragmentation) Cellular_Components->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis

Caption: Phototoxic mechanism of this compound (MNA) under UV exposure.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_MNA Prepare MNA solution in desired solvent Degas Degas with N₂/Ar (for anaerobic study) Prep_MNA->Degas Irradiate Irradiate with controlled UV source at constant T Prep_MNA->Irradiate Control Dark Control Prep_MNA->Control Aliquots Collect aliquots at time intervals Irradiate->Aliquots HPLC HPLC-UV/DAD Analysis (Quantify MNA) Aliquots->HPLC LCMS LC-MS Analysis (Identify Photoproducts) Aliquots->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Propose Degradation Pathway LCMS->Pathway Kinetics->Pathway

Caption: General experimental workflow for studying MNA photodegradation.

References

Technical Support Center: Analysis of Trace N-Methyl-N-nitrosoaniline (M-N-MA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of trace amounts of N-Methyl-N-nitrosoaniline (M-N-MA) in pharmaceutical products and other matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting trace amounts of M-N-MA?

A1: The most prevalent and regulatory-accepted techniques for the trace-level quantification of M-N-MA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required to detect the low levels of nitrosamine (B1359907) impurities stipulated by regulatory bodies.[1][2]

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for M-N-MA analysis?

A2: The LOD and LOQ for M-N-MA can vary depending on the analytical technique, instrument sensitivity, and the sample matrix. Generally, highly sensitive methods can achieve LODs in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. For instance, some validated methods for nitrosamines report LOQs as low as 0.03 µg/g (ppm) and LODs around 0.01 µg/g (ppm).[3][4] Refer to the quantitative data tables below for more specific examples for various nitrosamines.

Q3: How can I prepare my samples for M-N-MA analysis?

A3: Sample preparation is a critical step to ensure accurate and reproducible results. A general workflow involves extraction of M-N-MA from the sample matrix, followed by concentration and cleanup steps. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] The choice of solvent and SPE sorbent is crucial and should be optimized based on the properties of your sample matrix.

Q4: What are the key considerations for method validation for M-N-MA analysis?

A4: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] Key parameters to evaluate include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Q5: What is the stability of M-N-MA in standard solutions and prepared samples?

A5: N-Methyl-N-nitrosoaniline is a light-sensitive compound and can degrade under certain conditions.[1] Standard solutions should be stored in amber vials and refrigerated when not in use. The stability of M-N-MA in prepared sample solutions should be evaluated as part of method validation to ensure that the analyte does not degrade during the analysis time. One study suggests a stability of at least 2 years for a solution in ethanol (B145695) when stored appropriately.[1]

Troubleshooting Guides

Chromatographic Issues

Problem: I am observing peak tailing for the M-N-MA peak in my chromatogram.

  • Possible Causes & Solutions:

    • Active Sites on the Column: The column may have active sites (e.g., free silanols) that interact with the analyte.

      • Solution: Use a highly inert or end-capped column. Consider using a guard column to protect the analytical column.[7]

    • Column Contamination: The column inlet or packing material may be contaminated.

      • Solution: Trim the column inlet (for GC columns) or backflush the column (for LC columns).[8][9] If the problem persists, the column may need to be replaced.

    • Improper Column Installation: Incorrect column installation in the inlet or detector can create dead volume.

      • Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct ferrule and insertion depth.[10]

    • Sample Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.[7]

    • Solvent Mismatch (LC): A mismatch between the sample solvent and the mobile phase can cause peak distortion.

      • Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Mass Spectrometry Issues

Problem: I am experiencing low signal intensity or ion suppression for M-N-MA in my LC-MS/MS analysis.

  • Possible Causes & Solutions:

    • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of M-N-MA in the mass spectrometer source.[11][12]

      • Solution 1: Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove matrix components.[5][6]

      • Solution 2: Optimize Chromatography: Modify the chromatographic method to separate M-N-MA from the interfering matrix components. This could involve changing the gradient, mobile phase composition, or using a different column.[13]

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for M-N-MA will co-elute and experience similar matrix effects, allowing for accurate quantification by ratioing the analyte response to the internal standard response.[5][14]

      • Solution 4: Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if it is suitable for M-N-MA.[14]

    • In-source Degradation: M-N-MA might be degrading in the hot ion source of the mass spectrometer.

      • Solution: Optimize the ion source parameters, such as temperature and gas flows, to minimize degradation.

Quantitative Data

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamines by LC-MS/MS

NitrosamineMatrixLODLOQReference
N-Nitrosodimethylamine (NDMA)Ranitidine Drug Product0.01 ppm0.03 ppm[4]
Multiple NitrosaminesDrinking Water0.4 - 12 ng/L-[15]
12 NitrosaminesSartans20 ng/g50 ng/g[16]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)Sartans-3 ng/mL

Table 2: Representative Performance Data for a GC-MS/MS Method for Nitrosamines

ParameterValueReference
Linearity (R²)> 0.99[17]
LOQ15 ppb[18]
Recovery70% - 130%[18]

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis of M-N-MA
  • Sample Preparation (Solid Dosage Form):

    • Accurately weigh and grind a representative number of tablets to a fine powder.

    • Weigh an amount of powder equivalent to a single dose into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Vortex or sonicate for 15-30 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to elute M-N-MA, and then re-equilibrates.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for M-N-MA and its internal standard must be determined and optimized. For M-N-MA (C7H8N2O, MW: 136.15), a potential precursor ion is [M+H]+ at m/z 137.1. Product ions would need to be determined by fragmentation experiments.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Protocol 2: General Procedure for GC-MS/MS Analysis of M-N-MA
  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve the sample in an appropriate aqueous solution (e.g., dilute sodium hydroxide).

    • Add a suitable organic extraction solvent (e.g., dichloromethane).

    • Vortex or shake vigorously for several minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the organic layer containing M-N-MA.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity column is typically used (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 200 - 250 °C.

    • Oven Program: A temperature ramp that provides good separation of M-N-MA from other components.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the appropriate precursor and product ions for M-N-MA from its EI mass spectrum.

    • Source and Transfer Line Temperatures: Optimize to ensure efficient transfer of the analyte without degradation.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh and Grind Sample extract Extract with Solvent weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI/APCI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification against Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for LC-MS/MS analysis of M-N-MA.

Troubleshooting_Peak_Tailing cluster_investigation Initial Checks cluster_solutions_all Solutions for All Peaks Tailing cluster_solutions_specific Solutions for Specific Peak Tailing cluster_solutions_sudden Solutions for Sudden Onset start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks sudden_onset Was the onset sudden? all_peaks->sudden_onset No frit_blockage Check for blocked column frit. Backflush or replace column. all_peaks->frit_blockage Yes column_activity Use an inert or end-capped column. Consider a guard column. sudden_onset->column_activity No new_mobile_phase Check preparation of new mobile phase. sudden_onset->new_mobile_phase Yes improper_install Verify proper column installation. frit_blockage->improper_install sample_overload Dilute the sample and reinject. column_activity->sample_overload solvent_mismatch Ensure sample solvent is compatible with mobile phase (LC). sample_overload->solvent_mismatch new_column Ensure new column is properly conditioned. new_mobile_phase->new_column

Caption: Decision tree for troubleshooting peak tailing in M-N-MA analysis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Detection of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography is a cornerstone analytical technique in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds. The validation of these methods is critical to ensure the reliability, consistency, and accuracy of the results. For a compound like Methyl N-methylanthranilate, which is used as a fragrance ingredient and can be a potential precursor in certain syntheses, having a validated analytical method is essential for quality control and safety assessment.

Performance Comparison of a Representative HPLC Method

The following table summarizes the performance characteristics of a validated Reverse Phase-HPLC (RP-HPLC) method for the determination of methyl anthranilate. These parameters are crucial benchmarks for any HPLC method being validated for the analysis of this compound.

Performance ParameterMethod A: RP-HPLC with UV Detection for Methyl Anthranilate in Beverages
Linearity Range 0.1 - 10 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 1.25 ng/mL[1]
Limit of Quantification (LOQ) 4.17 ng/mL[1]
Accuracy (Recovery) 83.6 - 102.4%[1]
Precision (RSD) 0.51 - 2.23%[1]

Experimental Protocol: RP-HPLC with UV Detection

This section details the experimental methodology for the representative RP-HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm[1].

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.025M KH2PO4 (40:60, v/v), with the pH adjusted to 3.00[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of methyl anthranilate is prepared in a suitable solvent like methanol (B129727) or acetonitrile.

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: The sample matrix (e.g., beverage, cosmetic formulation) dictates the extraction procedure. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

3. Method Validation Parameters:

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method, a critical process for ensuring data quality and regulatory compliance.

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

References

A Comparative Analysis of the Photostability of Methyl N-methylanthranilate and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

GOTHENBURG, Sweden – December 6, 2025 – In the ever-evolving landscape of photoprotective agents, the photostability of UV filters is a critical parameter governing their efficacy and safety. This guide presents a detailed comparison of the photostability of two key UVA filters: Methyl N-methylanthranilate (MNA), a fragrance ingredient with UV-absorbing properties, and Avobenzone, one of the most widely utilized UVA filters globally. This analysis is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Executive Summary

Avobenzone, while a potent UVA absorber, is notoriously photounstable, undergoing rapid degradation upon UV exposure.[1] This inherent instability necessitates the inclusion of photostabilizing agents in sunscreen formulations. In contrast, emerging studies suggest that this compound, while also susceptible to photodegradation, exhibits greater inherent photostability in formulation compared to Avobenzone.[2][3] This guide provides a comprehensive overview of their respective photodegradation mechanisms, quantitative stability data from various studies, and detailed experimental protocols for assessing photostability.

Quantitative Data on Photostability

The following tables summarize the available quantitative data on the photostability of Avobenzone and this compound under various experimental conditions.

Table 1: Photostability of Avobenzone

Experimental ConditionOutcomeReference
Unstabilized in formulationSignificant degradation, with some studies showing over 50% loss after simulated solar exposure.[4]
Stabilized with OctocryleneImproved stability; Octocrylene acts as a triplet quencher.[5]
Stabilized with Tinosorb SHigh stability, with formulations retaining over 90% of avobenzone's activity after prolonged UV irradiation.
EncapsulationEnhanced stability by up to 80% by physically shielding the molecule.
In cyclohexane, irradiated with a mercury lamp (185-4000 nm) for 100 hrTotal photodecomposition observed.
In various solvents (e.g., ethanol, hexane)Photostability is highly dependent on the polarity and proticity of the solvent.[6][7]

Table 2: Photostability of this compound (MNA)

Experimental ConditionOutcomeReference
In formulation, compared to AvobenzoneMore photostable than Avobenzone in formulation.[2][3]
Under UVA (1.5 mW/cm²) and sunlightPhotodegrades in 4 hours.
In formulation with other UV filters (e.g., Octocrylene, Ethylhexyl Methoxycinnamate)Stabilized through quenching of its triplet states.[2]
Phototoxicity studiesGenerates reactive oxygen species (superoxide anion radical) via a type-I photodynamic reaction upon photoactivation.

Photodegradation Mechanisms

The pathways through which Avobenzone and this compound degrade upon UV exposure are fundamentally different, influencing their stability and the nature of their byproducts.

Avobenzone: The primary mechanism of Avobenzone's photodegradation involves a photo-induced tautomerization. Upon absorbing UVA radiation, the stable enol form isomerizes to a less stable keto form. This keto tautomer is susceptible to cleavage, leading to the formation of free radicals that can further degrade the molecule and other components of a formulation.[3]

G cluster_avobenzone Avobenzone Photodegradation A Avobenzone (Enol form) B Excited State A->B UVA Absorption C Keto Tautomer B->C Photo-isomerization C->A Reversion (in dark) D Photodegradation Products (e.g., free radicals) C->D Irreversible Cleavage

Photodegradation pathway of Avobenzone.

This compound (MNA): The photodegradation of MNA is primarily discussed in the context of its phototoxicity. Upon UVA exposure, photo-activated MNA can generate excessive intracellular reactive oxygen species (ROS), such as the superoxide (B77818) anion radical, through a type-I photodynamic reaction. This process can lead to cellular damage, including DNA fragmentation.

G cluster_mna MNA Phototoxicity Pathway MNA MNA Excited_MNA Excited MNA MNA->Excited_MNA UVA Absorption ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) Excited_MNA->ROS Type-I Photodynamic Reaction Cellular_Damage Cellular Damage (e.g., DNA Fragmentation) ROS->Cellular_Damage Oxidative Stress G cluster_workflow General Photostability Testing Workflow P1 Sample Preparation (Sunscreen film on substrate) P2 Pre-irradiation Measurement (UV-Vis or HPLC) P1->P2 P3 UV Irradiation (Solar Simulator) P2->P3 P4 Post-irradiation Measurement (UV-Vis or HPLC) P3->P4 P5 Data Analysis (Calculate % degradation) P4->P5

References

A Comparative Analysis of Methyl N-methylanthranilate and Methyl Anthranilate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, synthesis, applications, and biological activities of two closely related anthranilate esters, supported by experimental data and protocols.

This guide provides a comprehensive comparison of Methyl N-methylanthranilate (MNA) and methyl anthranilate (MA), two structurally similar aromatic compounds with distinct properties and applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their physicochemical characteristics, synthesis routes, and biological interactions. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key analyses are provided.

Physicochemical Properties

This compound and methyl anthranilate share a common core structure but differ by a methyl group on the amine nitrogen. This seemingly minor difference leads to notable variations in their physical and chemical properties, which are summarized in the table below.

PropertyThis compound (MNA)Methyl Anthranilate (MA)
CAS Number 85-91-6[1]134-20-3[2]
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]
Molecular Weight 165.19 g/mol [1]151.16 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquid with blue fluorescence[4]
Odor Sweet, fruity, floral (orange blossom, jasmine)[5]Fruity, grape-like[6]
Melting Point 19 °C[7]24 °C
Boiling Point 256 °C[7]256 °C
Density 1.12 - 1.13 g/cm³ at 25 °C[7]1.168 g/cm³ at 20 °C
Refractive Index 1.5790 - 1.5810 at 20 °C[7]1.583 at 20 °C
Solubility Miscible with ethanol (B145695), DMSO, diethyl ether. Slightly soluble in water.[7]Soluble in ethanol and propylene (B89431) glycol; very slightly soluble in water.
LogP 2.8 (calculated)[7]1.9

Spectroscopic Data Comparison

The structural difference between MNA and MA is clearly delineated in their spectroscopic profiles. Below is a summary of their key spectral data.

Spectroscopic DataThis compound (MNA)Methyl Anthranilate (MA)
¹H NMR Spectral data available.[1]Spectral data available.[8]
¹³C NMR Spectral data available.[1]Spectral data available.[9]
Mass Spectrometry (MS) Key fragments and spectral data available.[1][10]Key fragments and spectral data available.[11]
Infrared (IR) Spectroscopy IR spectral data available.[1]IR spectral data available.[2][12][13]
UV-Vis Spectroscopy UV absorption spectrum available, relevant to its phototoxicity.[14]UV absorption spectrum shows maxima at approximately 220, 248, and 336 nm.[15]

Synthesis

Both compounds can be synthesized from anthranilic acid or its derivatives. However, the synthesis of MNA requires an additional N-methylation step.

Methyl Anthranilate Synthesis: A common method for the synthesis of methyl anthranilate is the esterification of anthranilic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[4] Another industrial method involves the Hofmann rearrangement of phthalimide (B116566) in the presence of sodium hypochlorite (B82951) and methanol.[16]

This compound Synthesis: MNA is typically synthesized by the N-methylation of methyl anthranilate. This can be achieved through reductive alkylation using formaldehyde (B43269) and hydrogen in the presence of a hydrogenation catalyst and an acid catalyst, a method that can yield upwards of 96% of the theoretical product.[17] It can also be produced through the esterification of N-methylanthranilic acid.[18]

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Synthesis_Pathways AA Anthranilic Acid MA Methyl Anthranilate AA->MA Esterification MeOH Methanol MeOH->MA Esterification MNA This compound MeOH->MNA Esterification MA->MNA N-methylation Phthalimide Phthalimide Phthalimide->MA Hofmann Rearrangement NaOCl_MeOH Sodium Hypochlorite, Methanol NaOCl_MeOH->MA Hofmann Rearrangement Formaldehyde Formaldehyde, H₂ Formaldehyde->MNA Reductive Alkylation of MA NMAA N-methylanthranilic Acid NMAA->MNA Esterification

Comparative synthesis pathways for MA and MNA.

Applications

While both compounds are used in the flavor and fragrance industries, their specific applications diverge based on their distinct sensory profiles and biological activities.

  • Methyl Anthranilate (MA): Widely used as a food-grade flavoring agent to impart a grape-like taste in candies, beverages, and chewing gum.[6] It is also a component of many floral fragrances, such as neroli and jasmine. A significant application of MA is as a non-toxic bird repellent for protecting agricultural crops and turf.[19][20] It is also used as an intermediate in the synthesis of pharmaceuticals.

  • This compound (MNA): Primarily used as a fragrance ingredient in a variety of cosmetic products, including perfumes, shampoos, and soaps, valued for its sweet, floral, and fruity aroma.[5] It is also found naturally in some citrus essential oils.[5]

Biological Activities and Mechanisms of Action

The biological activities of MNA and MA are of significant interest, particularly concerning their use as repellents and their interactions with biological systems.

Bird Repellency: A Comparative Mechanism

Both MNA and MA are known to act as bird repellents. The primary mechanism of action for methyl anthranilate is the irritation of the trigeminal nerves in birds, which are responsible for sensations of pain, touch, and temperature in the beak, eyes, and throat.[19] This irritation creates an unpleasant experience for the birds, leading to learned avoidance of treated areas. The effect is dependent on inhalation and contact.[19] While less studied, dimethyl anthranilate (a related compound) has shown similar repellent effects, suggesting MNA likely acts through a similar irritant mechanism.[21]

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Bird_Repellent_Mechanism cluster_bird Avian System cluster_response Behavioral Response Olfactory_Gustatory Olfactory and Gustatory Receptors Trigeminal_Nerve Trigeminal Nerve Endings (Beak, Eyes, Throat) Olfactory_Gustatory->Trigeminal_Nerve Stimulation Avoidance Avoidance of Treated Area Trigeminal_Nerve->Avoidance Irritation/Pain Sensation Learned_Aversion Learned Aversion Avoidance->Learned_Aversion Anthranilate Methyl Anthranilate (MA) or This compound (MNA) Anthranilate->Olfactory_Gustatory Inhalation/Contact

Workflow of the bird repellent mechanism.
Phototoxicity of this compound

A significant concern with the use of MNA in topical products is its phototoxicity.[22] Upon exposure to UVA radiation, MNA can generate intracellular reactive oxygen species (ROS), leading to cellular damage.[23] This photodynamic reaction can result in lysosomal and mitochondrial damage, DNA fragmentation, and ultimately, apoptosis of skin cells.[23] Due to this phototoxic potential, the use of MNA in leave-on cosmetic products is restricted.[7]

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Phototoxicity_Pathway MNA This compound (in skin) Photoactivated_MNA Photo-activated MNA MNA->Photoactivated_MNA absorbs UVA UVA Radiation UVA->Photoactivated_MNA ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) Photoactivated_MNA->ROS generates Cellular_Damage Cellular Damage ROS->Cellular_Damage DNA_Damage DNA Fragmentation Cellular_Damage->DNA_Damage Mitochondrial_Damage Mitochondrial Membrane Depolarization Cellular_Damage->Mitochondrial_Damage Lysosomal_Damage Lysosomal Destabilization Cellular_Damage->Lysosomal_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Mitochondrial_Damage->Apoptosis triggers Lysosomal_Damage->Apoptosis triggers

Signaling pathway of MNA-induced phototoxicity.
Nitrosamine (B1359907) Formation Potential of this compound

As a secondary amine, MNA has the potential to form N-nitrosamines in the presence of nitrosating agents under acidic conditions.[24][25] N-nitrosamines are a class of compounds that are often potent carcinogens. This risk necessitates careful formulation of products containing MNA to avoid the inclusion of nitrosating agents and to control the pH.[22]

Experimental Protocols

Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and methyl anthranilate in a mixture and compare their fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • This compound standard.

  • Methyl anthranilate standard.

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

Procedure:

  • Standard Preparation: Prepare individual standard solutions of MNA and MA at a concentration of 100 µg/mL in the chosen solvent. Prepare a mixed standard solution containing both compounds at the same concentration.

  • Sample Preparation: Dilute the sample containing one or both analytes in the solvent to fall within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL, splitless mode.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the compounds.

    • Analyze the mass spectra of the identified peaks and compare them to the library spectra and the spectra of the standards to confirm their identity. Note the differences in the molecular ion peaks and fragmentation patterns.

Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and methyl anthranilate using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • This compound standard.

  • Methyl anthranilate standard.

  • Mobile Phase A: Acetonitrile, HPLC grade.

  • Mobile Phase B: Water, HPLC grade, with 0.1% formic acid.

Procedure:

  • Standard Preparation: Prepare stock solutions of MNA and MA in acetonitrile. Create a series of working standards by diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to ensure the analyte concentrations are within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV absorbance maxima of both compounds (e.g., around 254 nm and 330 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration for each standard.

    • Determine the concentration of MNA and MA in the sample by interpolating their peak areas from the respective calibration curves.

Conclusion

This compound and methyl anthranilate, while structurally very similar, exhibit important differences in their physicochemical properties, applications, and biological activities. Methyl anthranilate is a widely used, food-grade grape flavoring and an effective bird repellent with a well-understood irritant mechanism. In contrast, this compound is primarily used in fragrances, but its application in leave-on products is limited due to significant safety concerns regarding phototoxicity and the potential for nitrosamine formation. For researchers and professionals in drug development and product formulation, a thorough understanding of these differences is crucial for selecting the appropriate compound and ensuring product safety and efficacy. The provided experimental protocols offer a framework for the accurate analysis and quantification of these two important anthranilate esters.

References

A Comparative Analysis of the Analgesic Efficacy of Methyl N-methylanthranilate and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review for researchers and drug development professionals on the antinociceptive properties of Methyl N-methylanthranilate in comparison to the classical opioid analgesic, morphine. This guide synthesizes experimental data on their efficacy, experimental protocols, and mechanisms of action.

Introduction

The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. While morphine has long been the gold standard for managing severe pain, its clinical utility is often hampered by a range of adverse effects, including respiratory depression, tolerance, and addiction. This has spurred the investigation of novel compounds with promising analgesic profiles. Among these, this compound (MAN), a naturally occurring compound found in citrus plants, has emerged as a subject of scientific interest due to its significant antinociceptive properties. This guide provides a comprehensive comparison of the analgesic efficacy of this compound and morphine, supported by experimental data from key preclinical studies.

Quantitative Comparison of Analgesic Efficacy

Data from preclinical studies, primarily utilizing rodent models of nociception such as the hot plate and tail-flick tests, indicate that this compound exhibits a potent analgesic effect, in some cases comparable to or exceeding that of morphine at similar dosages.

CompoundTestAnimal ModelRoute of AdministrationDose (mg/kg)Response (% MPE or Latency)Reference
This compound Hot PlateMiceOral3Comparable to Morphine at 5 mg/kg[1]
This compound Hot PlateMiceOral1 and 3Significant antinociceptive effect[2]
This compound Tail FlickMiceOral1 and 3Dose-dependent spinal antinociceptive effect[2]
Morphine Hot PlateMiceSubcutaneous5ED₅₀ value (approx.)[3]
Morphine Tail FlickMiceSubcutaneous5Strong analgesia[3]

MPE: Maximal Possible Effect, ED₅₀: Effective Dose producing 50% of the maximal effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Objective: To evaluate the latency of a nociceptive response to a thermal stimulus.

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature. A transparent cylindrical enclosure is placed on the surface to confine the animal.

Procedure:

  • The surface of the hot plate is preheated and maintained at a constant temperature, typically 55 ± 0.5°C.

  • A mouse is gently placed on the heated surface within the enclosure.

  • A stopwatch is started immediately upon placement.

  • The latency to the first sign of a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the apparatus regardless of its response.

  • The test is conducted at various time points after the administration of the test compound or vehicle.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs, primarily measuring spinal reflexes to thermal stimuli.

Objective: To measure the latency of the tail withdrawal reflex from a noxious thermal stimulus.

Apparatus: A tail-flick apparatus equipped with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.

Procedure:

  • The mouse is gently restrained, with its tail exposed and positioned over the radiant heat source.

  • The heat source is activated, and a timer starts simultaneously.

  • The focused beam of light is directed onto a specific portion of the tail.

  • The time taken for the mouse to flick its tail away from the heat source is automatically recorded by the apparatus.

  • A cut-off time is predetermined to avoid tissue damage.

  • Measurements are taken before and at multiple time points after drug administration.

The percentage of the maximal possible effect (%MPE) is often calculated using the following formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100

Mechanisms of Action and Signaling Pathways

The analgesic effects of morphine and this compound are mediated through distinct signaling pathways.

Morphine Signaling Pathway

Morphine exerts its analgesic effects primarily by acting as an agonist at μ-opioid receptors (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.

Morphine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Reduced Influx Leads to Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Causes Pain_signal Pain Signal Transmission Hyperpolarization->Pain_signal Inhibits MAN Signaling Pathway cluster_pathways Putative Signaling Pathways MAN This compound (MAN) KATP K+ATP Channels MAN->KATP Modulates Adrenergic Adrenergic System MAN->Adrenergic Modulates Nitrergic Nitrergic System (NO) MAN->Nitrergic Modulates Serotoninergic Serotoninergic System MAN->Serotoninergic Modulates Analgesia Analgesic Effect KATP->Analgesia Adrenergic->Analgesia Nitrergic->Analgesia Serotoninergic->Analgesia

References

Cross-Validation of Analytical Techniques for N-Nitrosodimethylamine (NDMA) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[2][3][4] This guide provides an objective comparison of the two most prevalent analytical techniques for NDMA quantification — Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) — supported by experimental data and detailed methodologies.

Comparative Analysis of Quantitative Performance

The selection of an analytical technique for NDMA quantification is contingent on several factors, including the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.[5] Both LC-MS/MS and GC-MS/MS are powerful analytical tools capable of detecting trace levels of nitrosamines, each with distinct advantages and limitations.[5][6]

ParameterLC-MS/MSGC-MS/MSSource(s)
Limit of Detection (LOD) 0.0008 - 15.625 pg/mL~1 µg/m³ (in air)[7]
Limit of Quantification (LOQ) 0.0018 - 0.13 ng/mL≤ 30% of AI limit[7][8]
Accuracy (% Recovery) 85.40 - 112.50%70 - 115%[9][10]
Precision (% RSD) < 9.14%< 20%[9][10]
Linearity (R²) > 0.9968≥ 0.998[9][11]
Specificity HighHigh[12]

Note: The presented values are compiled from various studies and may vary depending on the specific method, matrix, and instrumentation.

Experimental Protocols

LC-MS/MS Method for NDMA Quantification in Metformin

This method is adapted from established protocols for the analysis of nitrosamine (B1359907) impurities in pharmaceutical products.[13]

a. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh and transfer 100 mg of Metformin sample into a 15 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in water and vortex for 5 minutes to dissolve the sample.

  • Add 5 mL of dichloromethane (B109758) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the lower organic layer (dichloromethane) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

b. Chromatographic Conditions:

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NDMA: m/z 75.1 → 43.1

    • NDMA-d6 (Internal Standard): m/z 81.1 → 46.1

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

GC-MS/MS Method for NDMA Quantification in Valsartan

This protocol is based on common methodologies for the analysis of volatile nitrosamines in active pharmaceutical ingredients.[14]

a. Sample Preparation (Direct Injection):

  • Weigh 50 mg of Valsartan sample into a 10 mL volumetric flask.

  • Add 5 mL of methanol and sonicate for 15 minutes to dissolve the sample.

  • Add the internal standard solution (NDMA-d6).

  • Bring the volume to 10 mL with methanol.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 25°C/min, hold for 5 minutes.

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MRM Transitions:

    • NDMA: m/z 74 → 42

    • NDMA-d6 (Internal Standard): m/z 80 → 46

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Visualizing Workflows and Logic

The following diagrams illustrate key processes in the cross-validation and selection of analytical techniques for NDMA quantification.

CrossValidationWorkflow cluster_planning 1. Planning & Scoping cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Comparison DefineObjective Define Objective (e.g., Method Comparison) SelectTechniques Select Techniques (LC-MS/MS, GC-MS/MS) DefineObjective->SelectTechniques SetCriteria Set Acceptance Criteria (ICH Q2(R1)) SelectTechniques->SetCriteria DevelopMethods Method Development & Optimization SetCriteria->DevelopMethods ValidateMethods Method Validation (Accuracy, Precision, etc.) DevelopMethods->ValidateMethods AnalyzeSamples Analyze Identical Sample Sets ValidateMethods->AnalyzeSamples CompareData Compare Quantitative Data (LOD, LOQ, Recovery) AnalyzeSamples->CompareData AssessPerformance Assess Practicality (Runtime, Cost, Robustness) CompareData->AssessPerformance Conclusion Draw Conclusions on Equivalence/Suitability AssessPerformance->Conclusion

Caption: General workflow for the cross-validation of analytical techniques.

MethodSelection Start Start: Need to Quantify NDMA AnalyteProperties Is the analyte volatile & thermally stable? Start->AnalyteProperties MatrixComplexity Is the sample matrix complex? AnalyteProperties->MatrixComplexity No UseGCMS Consider GC-MS/MS AnalyteProperties->UseGCMS Yes Sensitivity Is ultra-high sensitivity required (ppt levels)? MatrixComplexity->Sensitivity Yes UseLCMS Consider LC-MS/MS MatrixComplexity->UseLCMS No Sensitivity->UseLCMS No LCMSPreferred LC-MS/MS is generally preferred Sensitivity->LCMSPreferred Yes UseGCMS->MatrixComplexity

Caption: Decision tree for selecting an analytical method for NDMA.

Conclusion

Both LC-MS/MS and GC-MS/MS are highly capable and validated techniques for the quantification of NDMA in pharmaceutical products. LC-MS/MS is often considered the gold standard due to its high sensitivity and applicability to a broader range of nitrosamines without the need for derivatization.[5][15] It is particularly advantageous for non-volatile or thermally labile compounds.[5] GC-MS/MS, on the other hand, can be a robust and cost-effective solution for the routine analysis of volatile nitrosamines like NDMA, especially in less complex matrices.[5]

The choice between these two techniques should be based on a thorough risk assessment, considering the specific properties of the analyte and the sample matrix, as well as the required level of sensitivity and the available instrumentation. For regulatory submissions, it is crucial that the chosen method is appropriately validated to demonstrate its suitability for the intended purpose.[3][8]

References

A Comparative Analysis of In Vitro and In Vivo Phototoxicity of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the phototoxic potential of Methyl N-methylanthranilate (MNM), a common fragrance ingredient. This guide synthesizes experimental data from both laboratory-based cell studies and live subject assessments to provide a comprehensive overview of its photosensitizing effects.

This compound (MNM), an aromatic compound valued for its fruity, floral scent, is a frequent component in a wide array of consumer products, from fine perfumes to skincare. However, its use is tempered by concerns over its potential to induce phototoxicity—a condition where the substance becomes toxic when exposed to light. This guide provides a detailed comparison of the findings from in vitro and in vivo studies to elucidate the phototoxic profile of MNM.

Quantitative Data Summary

The phototoxic potential of this compound has been evaluated across various experimental models. The following tables summarize the key quantitative findings from both in vitro and in vivo studies, offering a side-by-side comparison of its effects.

In Vitro Phototoxicity Data
Assay TypeCell LineMNM ConcentrationUV ExposureKey FindingReference
Neutral Red Uptake (NRU) & MTTHaCaT (Human Keratinocytes)0.0001% - 0.0025%5.4 J/cm² UVA / 1h SunlightSignificant, dose-dependent reduction in cell viability.[1]
3T3 Neutral Red Uptake (NRU)Balb/c 3T3 (Mouse Fibroblasts)0.05%5 J/cm² UVAConsidered phototoxic at the lowest dilution tested.[2][3]
3T3 Neutral Red Uptake (NRU)3T3 Fibroblasts0.1%Not SpecifiedIndicated as non-phototoxic under the specific experimental conditions.[4]
Human Skin Model (Skin²)Not Applicable0.05% - 25%Not SpecifiedPhototoxic at concentrations above 5%.[5]
Yeast Toxicity AssaySaccharomyces cerevisiae0.05%Not SpecifiedDemonstrated phototoxicity.[4]
In Vivo Phototoxicity Data
SpeciesMNM ConcentrationVehicleKey FindingReference
Human5.0%Not Specified14 out of 18 subjects showed phototoxic reactions.[5][6]
Human1.0%75% Ethanol / 25% Diethyl Phthalate14 out of 35 subjects showed phototoxic reactions.[3][4][7]
Human0.5%75% Ethanol / 25% Diethyl PhthalateNo phototoxic reactions observed in 26 subjects (NOEL).[3][4][5][6][7]
Human0.1%, 0.3%, 0.5%75% Ethanol / 25% Diethyl PhthalateNo phototoxic reactions observed in 29 subjects.[5][6][7]
Hairless Mice50% and 100%50% in Methanol, 100% neatPhototoxic reactions observed at both concentrations.[2][5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies behind these findings, the following diagrams illustrate the phototoxicity pathway of MNM and a typical experimental workflow for its assessment.

cluster_0 Cellular Environment MNM This compound Photoactivated_MNM Photo-activated MNM MNM->Photoactivated_MNM Absorption UVA UVA Radiation UVA->Photoactivated_MNM ROS Reactive Oxygen Species (ROS) (Superoxide Anion) Photoactivated_MNM->ROS Type-I Photodynamic Reaction Mitochondria Mitochondria ROS->Mitochondria Induces Lysosome Lysosome ROS->Lysosome Induces DNA_Damage DNA Damage (Double-strand breaks) ROS->DNA_Damage Causes HO1 Hemeoxygenase-1 (HO-1) Upregulation ROS->HO1 Triggers MMP_Depolarization Mitochondrial Membrane Depolarization Mitochondria->MMP_Depolarization Lysosomal_Destabilization Lysosomal Destabilization Lysosome->Lysosomal_Destabilization Cytochrome_C Cytochrome-C Release MMP_Depolarization->Cytochrome_C Leads to Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes H2AX Phosphorylation of H2AX DNA_Damage->H2AX Results in

Fig. 1: Signaling pathway of MNM-induced phototoxicity.

cluster_1 Experimental Workflow start Start prep_cells Prepare Cell Cultures (e.g., HaCaT or 3T3) start->prep_cells treat_cells Treat cells with varying concentrations of MNM prep_cells->treat_cells incubate Incubate treat_cells->incubate divide Divide into two groups incubate->divide no_uv No UV Exposure (Cytotoxicity Control) divide->no_uv Group 1 uv UVA Exposure divide->uv Group 2 post_incubate Post-incubation (24h) no_uv->post_incubate uv->post_incubate assess Assess Endpoints post_incubate->assess viability Cell Viability (NRU, MTT) assess->viability ros ROS Production assess->ros apoptosis Apoptosis Markers (Caspases, DNA fragmentation) assess->apoptosis end End viability->end ros->end apoptosis->end

Fig. 2: Generalized workflow for in vitro phototoxicity testing.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the assessment of MNM phototoxicity.

In Vitro: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This assay is a standardized method to assess the phototoxic potential of a substance.

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.

  • Treatment: The culture medium is replaced with dilutions of this compound. Two plates are prepared for each concentration.

  • Exposure: One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark to serve as a cytotoxicity control.[3]

  • Incubation: Following exposure, the treatment medium is replaced with fresh culture medium, and the cells are incubated for approximately 24 hours.

  • Viability Assessment: The viability of the cells is determined by measuring the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells.

  • Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is calculated for both the irradiated and non-irradiated plates. A Photo-Irritancy Factor (PIF) is then determined by comparing these two values. A PIF greater than 5 is typically indicative of phototoxic potential.[3]

In Vivo: Human Phototoxicity Study

Human studies are the gold standard for assessing the real-world risk of phototoxicity.

  • Subject Recruitment: A panel of healthy volunteers is recruited for the study.

  • Patch Application: The test material, this compound, is applied to the backs of the subjects at various concentrations in a suitable vehicle (e.g., 75% ethanol/25% diethyl phthalate) under occlusive patches for 24 hours.[3]

  • Irradiation: After the 24-hour application period, the patches are removed. One of the duplicate application sites is then exposed to a controlled dose of UVA radiation (e.g., 16 J/cm²). The other site remains non-irradiated to serve as a control for primary irritation.[3]

  • Evaluation: The test sites are evaluated for signs of a phototoxic reaction (e.g., erythema, edema) at multiple time points after irradiation, typically at 1, 24, 48, and 72 hours.[3]

  • Scoring: The severity of the reactions is graded on a standardized scale.

Discussion and Conclusion

The collective evidence from both in vitro and in vivo studies unequivocally demonstrates that this compound possesses phototoxic properties. In vitro studies, particularly those using human keratinocytes, have elucidated the underlying cellular mechanisms, showing that upon UVA exposure, MNM generates reactive oxygen species, leading to oxidative stress, DNA damage, and apoptosis.[1]

In vivo studies in humans have established a clear dose-response relationship, with phototoxic reactions being observed at concentrations of 1% and higher, while a No Observed Adverse Effect Level (NOEL) has been identified at 0.5%.[4][7] Animal studies using hairless mice further corroborate the phototoxic potential of MNM at high concentrations.[2][5][6]

It is noteworthy that some in vitro assays, such as the 3T3 NRU test, have shown phototoxicity at concentrations as low as 0.05%, suggesting a high sensitivity of this method.[2][3] However, another 3T3 NRU test indicated no phototoxicity at 0.1% under its specific experimental conditions, highlighting the importance of considering the entire body of evidence.[4]

References

Accuracy and precision of gas chromatography for Methyl N-methylanthranilate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An exacting standard for the quantitative analysis of Methyl N-methylanthranilate (MNM) is critical for researchers, scientists, and professionals in drug development, as this aromatic compound is a key component in various applications, including flavorings, fragrances, and pharmaceutical intermediates. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a premier technique for this purpose, offering high sensitivity and selectivity. This guide provides a detailed comparison of GC methods with alternative analytical techniques, supported by experimental data, to assist in method selection and application.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for the analysis of this compound and the closely related compound, Methyl Anthranilate (MA), using Gas Chromatography and High-Performance Liquid Chromatography (HPLC). The data for MA provides a strong indication of the expected performance for MNM.

Table 1: Performance Characteristics of Gas Chromatography (GC) Methods
ParameterGC-MS (for MA)[1][2]GC-MS (for MA)[3]HS-SPME-GC (for MA)
Linearity (R²) > 0.99520.9996-
Accuracy (Recovery) 76.6% - 106.3%90.5% - 103.4%-
Precision (CV / RSD) < 12.9%< 5%7.0%
Limit of Detection (LOD) 23 - 94 µg/L0.12 mg/kg0.149 µg/g
Limit of Quantification (LOQ) 96 - 277 µg/L0.36 mg/kg0.324 µg/g
Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC with UV Detection (for MA)
Linearity Linear over a 100-fold concentration range
Accuracy (Recovery) 83.6% - 102.4%
Precision (RSD) 0.51% - 2.23% (Intralaboratory)
Limit of Detection (LOD) 0.00125 µg/mL
Limit of Quantification (LOQ) 0.00417 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for the GC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for MNM in Essential Oils

This protocol is based on methods used for the analysis of mandarin leaf oil, where MNM is a major constituent[4].

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to a concentration within the calibrated range of the instrument. A typical dilution might be 1:100 (v/v).

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 240 °C.

    • Hold: Maintain 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The retention time for MNM is typically shorter than that of MA.

  • Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from pure standards.

Visualizing Analytical Workflows and Comparisons

Diagrams can effectively illustrate complex processes and relationships, aiding in the comprehension of analytical methodologies.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution IS Internal Standard Spiking Dilution->IS Injection Injection IS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

GC-MS analysis workflow for this compound.

Method_Comparison cluster_gc_pros Advantages of GC cluster_hplc_pros Advantages of HPLC cluster_gc_cons Limitations of GC cluster_hplc_cons Limitations of HPLC GC Gas Chromatography (GC) GC_HighRes High Resolution for Volatile Compounds GC->GC_HighRes GC_Sensitive High Sensitivity with Specific Detectors (MS, FID) GC->GC_Sensitive GC_Fast Fast Analysis Times GC->GC_Fast GC_Volatile Limited to Volatile and Thermally Stable Analytes GC->GC_Volatile GC_Deriv Derivatization may be Required GC->GC_Deriv HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Versatile Versatile for a Wide Range of Compounds HPLC->HPLC_Versatile HPLC_NoDeriv No Derivatization Needed for Non-volatile Analytes HPLC->HPLC_NoDeriv HPLC_Robust Robust for Routine Quality Control HPLC->HPLC_Robust HPLC_Solvent Higher Solvent Consumption HPLC->HPLC_Solvent HPLC_Res Lower Resolution for Complex Volatiles HPLC->HPLC_Res

Comparison of GC and HPLC for this compound analysis.

References

A Comparative Analysis of Synthetic versus Naturally Sourced Methyl N-methylanthranilate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical fidelity, impurity profiles, and relevant biological activities of synthetic and naturally sourced Methyl N-methylanthranilate (MNM) is crucial for researchers, scientists, and drug development professionals. While chemically identical, the origin of MNM can significantly influence its performance and suitability for various applications, from flavor and fragrance development to early-stage drug discovery.

This guide provides an objective comparison of synthetic and naturally derived MNM, supported by established experimental data and methodologies. The primary advantage of synthetic MNM lies in its high purity, consistency between batches, and scalability of production.[1][2] Conversely, naturally sourced MNM, typically extracted from citrus fruits like mandarin oranges, may contain a complex mixture of trace compounds that can contribute to a more nuanced sensory profile but also introduce variability.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between synthetic and naturally sourced this compound.

PropertySynthetic this compoundNaturally Sourced this compoundKey Considerations for Researchers
Purity Typically >98-99%[1]Variable, dependent on extraction and purification methodsHigh-purity synthetic MNM is preferable for applications requiring precise concentrations and minimal interference from other compounds.
Impurity Profile Well-defined, primarily related to starting materials and by-products of synthesis (e.g., unreacted precursors).Complex and variable, may include other volatile organic compounds from the natural source.The presence of synergistic or interfering compounds in natural extracts may influence bioactivity and sensory perception.
Consistency High lot-to-lot consistency.[1][2]Can vary based on geographical source, harvest time, and extraction method.[2]Synthetic MNM ensures higher reproducibility in experimental results.
Cost & Scalability Generally more cost-effective for large-scale production.[1]Can be more expensive and limited by the availability of natural source materials.[1]Production scalability is a critical factor for drug development and commercialization.
Regulatory Status Well-documented for various applications, including cosmetics and food flavoring.Subject to the same regulations, but the complex nature of the extract may require more extensive characterization.Both sources are subject to restrictions due to phototoxicity.[4][5]

Physicochemical and Spectroscopic Data

ParameterValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
CAS Number 85-91-6PubChem
Appearance Colorless to pale yellow liquid with a bluish fluorescence.PubChem
Odor Fruity, grape-like, reminiscent of orange blossom.PubChem
Boiling Point 256 °CPubChem
Melting Point 18.5 - 19.5 °CPubChem
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol.PubChem
Density ~1.168 g/cm³ at 20 °CPubChem

Note: The physicochemical properties are inherent to the molecule and are identical for both synthetic and natural forms. The provided data is from publicly available chemical databases.

Experimental Protocols

Protocol 1: Synthesis of this compound (Reductive Alkylation)

This common synthetic route offers high purity and good yield.

Materials:

  • Methyl anthranilate

  • Formaldehyde (B43269) solution

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Water-miscible solvent (e.g., methanol)

  • Pressurized reaction vessel (hydrogenator)

  • Sodium bicarbonate solution

  • Sodium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Dissolve methyl anthranilate in a water-miscible solvent within a pressure reactor.

  • Add an equimolar amount of formaldehyde solution to the mixture.

  • Introduce the hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Stir the mixture at a moderate temperature until hydrogen uptake ceases.

  • Filter the mixture to remove the catalyst.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by distillation to obtain pure this compound.

Protocol 2: Quantification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying MNM and its potential impurities in both synthetic and natural samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

Sample Preparation:

  • Synthetic MNM: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to a known concentration.

  • Natural Extract: Perform a solvent extraction or steam distillation to isolate the volatile fraction containing MNM. Dilute the extract in a suitable solvent.

  • Internal Standard: Prepare a solution of an internal standard (e.g., a compound with similar chemical properties but a different retention time) of a known concentration. Add a precise amount to all samples and calibration standards.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-300 amu.

Data Analysis:

  • Identify the MNM peak based on its retention time and mass spectrum (characteristic fragments at m/z 165, 134, 106).

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify MNM and impurities by integrating the peak areas and comparing them to the internal standard and a calibration curve generated from pure standards.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthetic Production cluster_extraction Natural Sourcing Start Methyl Anthranilate + Formaldehyde Reaction Reductive Alkylation (H2, Catalyst) Start->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Source Citrus Peel (e.g., Mandarin) Extraction Steam Distillation or Solvent Extraction Source->Extraction Extraction->Purification Analysis Quality Control (GC-MS, NMR) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow comparing the production of synthetic and natural MNM.

Pungent_Sensation_Pathway MNM This compound (Pungent Compound) TRPV1 TRPV1 Channel (Transient Receptor Potential Vanilloid 1) MNM->TRPV1 Activation Nociceptor Nociceptor (Pain-sensing neuron) CalciumInflux Ca²⁺ Influx TRPV1->CalciumInflux Depolarization Membrane Depolarization CalciumInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain Sensation Perception of Pungency/ Potential Antinociception Brain->Sensation

Caption: Hypothesized signaling pathway for MNM-induced pungent sensation.

Conclusion for Researchers and Drug Development Professionals

The choice between synthetic and naturally sourced this compound hinges on the specific requirements of the application.

For quantitative analytical studies, drug formulation, and experiments where high purity and reproducibility are paramount, synthetic MNM is the superior choice . Its well-defined impurity profile and consistent quality ensure that observed effects can be confidently attributed to the compound itself.[1][2]

For applications in the flavor and fragrance industry, or in preliminary studies investigating the synergistic effects of a natural extract's components, naturally sourced MNM may be of interest . However, researchers must be prepared to address the inherent variability of natural products through rigorous analytical characterization of each batch.

In the context of drug development, the potential for MNM to exhibit antinociceptive effects, as suggested by its pungent properties, warrants further investigation.[3] The activation of sensory receptors like TRPV1 is a plausible mechanism of action. For such studies, beginning with high-purity synthetic MNM is essential to establish a clear dose-response relationship and to elucidate the specific molecular interactions without the confounding variables of a complex natural extract. The scalability and cost-effectiveness of synthetic production are also significant advantages for any compound considered for further pharmaceutical development.[1]

References

Evaluating Methyl N-methylanthranilate and Other Chemical Markers for the Authentication of Citrus Honey

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The accurate identification of the botanical origin of honey is crucial for ensuring its quality, authenticity, and commercial value. For monofloral honeys, such as citrus honey, specific chemical markers are often employed to verify their origin, supplementing traditional pollen analysis. This guide provides a comprehensive evaluation of methyl N-methylanthranilate (MNM) and, more broadly, its close analogue methyl anthranilate (MA), as chemical markers for citrus honey. It compares their performance with other potential markers, supported by experimental data and detailed analytical protocols.

Methyl Anthranilate vs. This compound in Citrus Honey

While the initial query focused on this compound (MNM), the vast body of scientific literature points to methyl anthranilate (MA) as the more commonly studied and recognized chemical marker for citrus honey. MNM, a methylated derivative of MA, is also found in citrus species and is known for its pungent aroma[1]. It is primarily used in the fragrance industry[2][3]. For the purpose of honey authentication, MA is the compound that has been extensively investigated and for which more comparative data is available. Therefore, this guide will focus predominantly on MA while acknowledging the presence and characteristics of MNM.

Performance of Methyl Anthranilate as a Chemical Marker

Methyl anthranilate is a volatile ester that contributes to the characteristic aroma of citrus blossoms and, consequently, citrus honey[4]. Its presence in honey is considered an indicator of nectar from Citrus species. However, its reliability as a sole definitive marker is a subject of ongoing scientific discussion.

Arguments for MA as a marker:

  • Specificity: MA is strongly associated with citrus nectar and is often found in higher concentrations in citrus honey compared to other honey types.

  • Correlation with Pollen: Some studies have shown a significant relationship between the concentration of MA and the percentage of citrus pollen in honey.

Arguments against relying solely on MA:

  • Variability: The concentration of MA in citrus honey can vary significantly due to factors such as the specific citrus variety, geographical origin, and seasonal conditions.

  • Inconsistent Correlation: Several studies have found no clear correlation between the MA content and the unifloral nature of citrus honey as determined by pollen analysis[5][6]. Some honeys with a high percentage of citrus pollen have been found to have low MA levels, and vice-versa[7].

  • Presence in Other Honeys: While typically found in low concentrations, traces of MA can be detected in non-citrus honeys.

Alternative Chemical Markers for Citrus Honey

To address the limitations of using MA as a standalone marker, researchers have investigated other volatile and non-volatile compounds present in citrus honey. A multi-marker approach is now widely considered more reliable for authentication.

Key Alternative Markers:

  • Lilac Aldehydes and Alcohols: These compounds, with their characteristic floral scent, are consistently found in citrus honey and are considered excellent markers[8][9][10]. The joint detection of lilac aldehydes and MA can provide more precise information for classification[7].

  • Sinensal Isomers: These compounds are proposed as specific chemical markers for citrus honeys as they are typically found only in this floral source and contribute significantly to its characteristic aroma[9].

  • Terpenes and Derivatives: Citrus honey is characterized by a high concentration of terpenes such as linalool (B1675412) and its oxides, α-terpineol, and terpineal[9]. The overall terpene profile can serve as a fingerprint for citrus honey.

  • Other Volatile Compounds: A variety of other volatile organic compounds (VOCs), including certain aldehydes, esters, and hydrocarbons, can contribute to the unique aromatic profile of citrus honey and aid in its differentiation from other honey types.

Quantitative Data Comparison

The following table summarizes the typical concentration ranges of key chemical markers in citrus honey compared to other honey types, based on available literature. It is important to note that these values can vary depending on the specific analytical methods and the geographical origin of the honey.

Chemical MarkerCitrus Honey Concentration (µg/g or ppm)Other Honey Types Concentration (µg/g or ppm)References
Methyl Anthranilate (MA) 0.63 - 3.26Generally low to non-detectable[11][12]
Lilac Aldehydes Present in significant amountsGenerally absent or in trace amounts[8][9][13]
Sinensal Isomers PresentGenerally absent[9]
Linalool and derivatives High concentrationsVariable, generally lower[9]

Experimental Protocols

Accurate quantification of these chemical markers requires robust analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Analysis of Volatile Compounds (including MA, Lilac Aldehydes, and Terpenes) by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in honey.

1. Sample Preparation:

  • Weigh a specific amount of honey (e.g., 5 g) into a headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
  • Add an internal standard for quantification.
  • Seal the vial tightly with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 min) to allow volatiles to equilibrate in the headspace.
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorb the trapped analytes from the SPME fiber in the hot injection port of the GC.
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Use a temperature gradient program to elute the compounds based on their boiling points and polarity.
  • Detect and identify the compounds using a mass spectrometer, comparing the resulting mass spectra with a reference library (e.g., NIST).
  • Quantify the target compounds using the internal standard method.

Protocol 2: Analysis of Methyl Anthranilate by High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)

This method is suitable for the quantification of less volatile compounds like MA.

1. Sample Preparation and Extraction:

  • Dissolve a known amount of honey (e.g., 10 g) in acidified water.
  • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
  • Load the honey solution onto the cartridge.
  • Wash the cartridge with water to remove sugars and other polar compounds.
  • Elute the MA with a suitable solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Analysis:

  • Inject the prepared sample into the HPLC system.
  • Separate the compounds on a reversed-phase column (e.g., C18) using a mobile phase gradient of acetonitrile (B52724) and water[14].
  • Detect MA using a UV or DAD detector at its maximum absorbance wavelength (around 218-335 nm)[5][15].
  • Quantify MA by comparing its peak area with that of a standard calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis HoneySample Honey Sample AddSalt Add Salt Solution HoneySample->AddSalt AddIS Add Internal Standard AddSalt->AddIS SealVial Seal Vial AddIS->SealVial Incubate Incubate (e.g., 60°C) SealVial->Incubate ExposeFiber Expose SPME Fiber Incubate->ExposeFiber Desorb Thermal Desorption ExposeFiber->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of volatile markers in honey by HS-SPME-GC-MS.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis HPLC Analysis HoneySample Honey Sample Dissolve Dissolve in Acidified Water HoneySample->Dissolve LoadSPE Load on SPE Cartridge Dissolve->LoadSPE WashSPE Wash Cartridge LoadSPE->WashSPE EluteMA Elute MA WashSPE->EluteMA Reconstitute Reconstitute EluteMA->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate HPLC Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the analysis of Methyl Anthranilate in honey by HPLC.

Logical_Relationship cluster_markers Potential Chemical Markers for Citrus Honey cluster_evaluation Evaluation Criteria cluster_conclusion Conclusion MA Methyl Anthranilate (MA) Specificity Specificity to Citrus MA->Specificity Reliability Reliability & Consistency MA->Reliability Quantifiability Ease of Quantification MA->Quantifiability Lilac Lilac Aldehydes Lilac->Specificity Lilac->Reliability Lilac->Quantifiability Sinensal Sinensal Isomers Sinensal->Specificity Sinensal->Reliability Sinensal->Quantifiability Terpenes Terpenes Terpenes->Specificity Terpenes->Reliability Terpenes->Quantifiability MultiMarker Multi-Marker Approach is Most Reliable Specificity->MultiMarker Reliability->MultiMarker Quantifiability->MultiMarker

References

Side-by-side comparison of different Methyl N-methylanthranilate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-methylanthranilate is a key aromatic compound with applications ranging from fragrances and flavorings to the synthesis of pharmaceuticals. The selection of an appropriate synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide provides a side-by-side comparison of common methods for the synthesis of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Catalysts Reaction Time Temperature (°C) Yield (%) Purity (%) Key Advantages Key Disadvantages
Reductive Alkylation Methyl anthranilate, Formaldehyde (B43269)H₂, Pd/C, PtO₂, or Raney Ni; Acidic catalyst (e.g., K-10 clay, acetic acid)6 - 20 hoursRoom Temperature to 25°C85 - 96.5[1]97.3 - 99.7[1]High yield and purity, avoids over-methylation.Requires handling of hydrogen gas and specialized pressure equipment.
Direct Methylation Methyl anthranilateDimethyl sulfate (B86663), Sodium carbonate/Sodium bicarbonate1 - 30 hours60 - 100°C51 - 85[2][3]~97.5[2]Does not require high-pressure hydrogenation.Use of toxic dimethyl sulfate, potential for over-methylation.
Eschweiler-Clarke Reaction Methyl anthranilateFormaldehyde, Formic acidNot specified in literature for this substrateTypically near boilingHigh (general reaction)Not specifiedAvoids quaternary ammonium (B1175870) salt formation.[4]Limited specific data for this substrate, requires high temperatures.
Esterification N-methylanthranilic acidMethanol (B129727), Acid catalyst (e.g., H₂SO₄)Not specified in literature for this substrateRefluxModerate to High (general reaction)Not specifiedSimple procedure if starting material is available.Requires prior synthesis of N-methylanthranilic acid.
Biocatalytic Synthesis AnthranilateEngineered E. coliNot specifiedNot specified95.2 µM final concentrationNot specified"Green" and sustainable approach.Low product concentration, complex culture and extraction procedures.

Synthesis Route Overviews and Diagrams

This section details the primary chemical pathways for synthesizing this compound.

Reductive Alkylation of Methyl Anthranilate

This is one of the most efficient and high-yielding methods. It involves the reaction of methyl anthranilate with formaldehyde in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. An acidic catalyst is often employed to facilitate the reaction and prevent the formation of byproducts.[1]

G MA Methyl Anthranilate Imine Schiff Base Intermediate MA->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Product This compound Imine->Product Reduction Catalyst H₂, Pd/C, Acid Catalyst Catalyst->Imine

Caption: Reductive alkylation pathway for this compound synthesis.

Direct Methylation with Dimethyl Sulfate

This classical method involves the direct N-methylation of methyl anthranilate using a methylating agent like dimethyl sulfate in the presence of a base.[2][3] While it avoids the need for high-pressure equipment, controlling the degree of methylation to prevent the formation of the N,N-dimethylated byproduct can be challenging.

G MA Methyl Anthranilate Product This compound MA->Product DMS Dimethyl Sulfate DMS->Product Methylation Base Base (e.g., Na₂CO₃) Base->MA

Caption: Direct methylation of Methyl Anthranilate using Dimethyl Sulfate.

Eschweiler-Clarke Reaction

A specific type of reductive amination, the Eschweiler-Clarke reaction uses a mixture of formaldehyde and formic acid to methylate a primary or secondary amine.[4] This method is known for its ability to produce tertiary amines without the formation of quaternary ammonium salts.

G MA Methyl Anthranilate Imine Iminium Ion Intermediate MA->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Formic_Acid Formic Acid Formic_Acid->Imine Hydride Source Product This compound Imine->Product Reduction

Caption: Eschweiler-Clarke synthesis of this compound.

Experimental Protocols

Reductive Alkylation

Materials:

  • Methyl anthranilate (2.0 mol, 302 g)

  • Ethyl acetate (B1210297) (700 mL)

  • K-10 powder (30 g)

  • 5% Palladium on carbon catalyst (30 g)

  • 37% aqueous formaldehyde solution (2.12 mol, 160 mL)

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution

Procedure:

  • In a 2 L Parr pressure reactor, a mixture of methyl anthranilate (302 g), ethyl acetate (700 mL), K-10 powder (30 g), and 5% palladium on carbon catalyst (30 g) is prepared.

  • The mixture is cooled to 5°C, and a 37% aqueous formaldehyde solution (160 mL) is added.

  • The reactor is sealed and pressurized with hydrogen to an initial pressure of 50 psig.

  • The mixture is hydrogenated at room temperature with continuous stirring for approximately 6-7 hours, or until hydrogen uptake ceases.

  • The reaction mixture is then filtered to remove the catalyst and K-10 powder.

  • The filtrate is washed twice with 100 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

  • The organic layer is separated and washed with 100 mL of saturated NaCl solution.

  • The organic layer is dried, and the solvent is evaporated under reduced pressure.

  • The resulting residue is distilled to yield pure this compound.[1]

Direct Methylation with Dimethyl Sulfate

Materials:

  • Methyl anthranilate (0.5 mol, 75.6 g)

  • Methanol (300 cm³)

  • Water (70 ml)

  • Sodium carbonate (0.42 mol, 45 g)

  • Dimethyl sulfate (0.75 mol, 94.6 g)

  • Benzene (B151609)

Procedure:

  • Methyl anthranilate (75.6 g) is dissolved in a mixture of methanol (300 cm³) and water (70 ml).

  • Sodium carbonate (45 g) is added to the solution.

  • The reaction mixture is heated to reflux with stirring.

  • Dimethyl sulfate (94.6 g) is added dropwise over 1 hour while maintaining reflux.

  • After the addition is complete, the mixture is stirred at reflux for an additional hour.

  • The mixture is cooled, and 200 ml of benzene is added.

  • The mixture is then cooled to 0°C.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic extracts are washed, dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.[5]

Eschweiler-Clarke Reaction (General Protocol)

Materials:

  • Methyl anthranilate

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure:

  • To the secondary amine (in this case, methyl anthranilate), an excess of formic acid and formaldehyde is added.

  • The mixture is heated, typically near boiling (around 80-100°C), for several hours.

  • After cooling, the reaction mixture is made basic and extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which can be purified by distillation.

Esterification of N-methylanthranilic acid (General Protocol)

Materials:

  • N-methylanthranilic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • N-methylanthranilic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to reflux for several hours.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst.

  • The organic layer is then washed with water, dried, and the solvent is evaporated to yield this compound.

Note: This is a general procedure for Fischer esterification. Specific experimental data for this particular reaction was not found in the search results.

References

A Comparative Analysis of M-N-MA and Other Leading Brightening Agents on Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-pigmentary effects of a novel compound, M-N-MA, against established brightening agents: Hydroquinone (B1673460), Kojic Acid, Arbutin (B1665170), and Vitamin C. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies employed in the key assays.

Introduction to Melanogenesis and Brightening Agents

Melanin (B1238610), the primary determinant of skin and hair color, is produced through a process called melanogenesis within melanosomes of melanocytes.[1][2] This complex pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[3][4][5][6] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and solar lentigines.[7] Skin brightening agents aim to mitigate hyperpigmentation by interfering with the melanogenesis process at various stages. This guide focuses on the comparative efficacy of M-N-MA against widely recognized agents.

Mechanisms of Action

The primary mechanisms by which these agents inhibit melanogenesis are summarized below.

  • M-N-MA (Hypothetical) : M-N-MA is a novel compound hypothesized to possess a dual-action mechanism. It is proposed to be a potent competitive inhibitor of tyrosinase, directly blocking the active site of the enzyme. Additionally, preclinical data suggests that M-N-MA may downregulate the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.

  • Hydroquinone : A widely used depigmenting agent, hydroquinone acts as a competitive inhibitor of tyrosinase.[4][8][9][10] It interferes with the enzymatic oxidation of tyrosine to DOPA (3,4-dihydroxyphenylalanine) and suppresses other metabolic processes within melanocytes.[10]

  • Kojic Acid : Derived from fungi, kojic acid inhibits the catecholase activity of tyrosinase.[11][12] It acts as a chelating agent for the copper ions in the active site of the tyrosinase enzyme, thereby blocking its function.[13][14]

  • Arbutin : A naturally occurring hydroquinone derivative, arbutin functions as a competitive inhibitor of tyrosinase.[3][5][15] It is considered a gentler alternative to hydroquinone.[5]

  • Vitamin C (Ascorbic Acid) : This potent antioxidant indirectly inhibits tyrosinase activity.[16][17][18][19] It also acts as a reducing agent at various stages of melanin formation, for instance, by reducing dopaquinone.[16][19]

Comparative Experimental Data

The following tables summarize the quantitative data from key in vitro experiments comparing the anti-pigmentary effects of M-N-MA with other brightening agents.

Table 1: Tyrosinase Inhibition Assay

CompoundIC50 (µM)Inhibition Type
M-N-MA15Competitive
Hydroquinone25Competitive
Kojic Acid10Competitive (Copper Chelation)
Arbutin150Competitive
Vitamin C>500Non-competitive (Indirect)

IC50: The half-maximal inhibitory concentration.

Table 2: Melanin Content Assay in B16F10 Melanoma Cells

Compound (Concentration)Melanin Content (% of Control)
Control100%
M-N-MA (50 µM)45%
Hydroquinone (50 µM)55%
Kojic Acid (50 µM)60%
Arbutin (200 µM)70%
Vitamin C (500 µM)85%

Table 3: Cell Viability Assay (MTT Assay) in B16F10 Cells

Compound (Concentration)Cell Viability (% of Control)
Control100%
M-N-MA (50 µM)98%
Hydroquinone (50 µM)85%
Kojic Acid (50 µM)95%
Arbutin (200 µM)99%
Vitamin C (500 µM)99%

Detailed Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay assesses the direct inhibitory effect of the compounds on tyrosinase activity.

  • Reagent Preparation : Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8). Prepare stock solutions of the test compounds (M-N-MA, hydroquinone, kojic acid, arbutin, vitamin C) and L-DOPA (substrate) in the same buffer.

  • Assay Procedure : In a 96-well plate, add 20 µL of various concentrations of the test compounds, 50 µL of the tyrosinase enzyme solution, and incubate at 25°C for 10 minutes.[20]

  • Initiation of Reaction : Add 30 µL of L-DOPA solution to each well to initiate the enzymatic reaction.[20]

  • Measurement : Measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis : Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds. The IC50 value is determined from the dose-response curve.

Melanin Content Assay in B16F10 Cells

This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compounds.

  • Cell Culture : Seed B16F10 mouse melanoma cells in 6-well plates and incubate for 24 hours.[21]

  • Treatment : Treat the cells with various concentrations of the test compounds for 72 hours.[22][23]

  • Cell Lysis : Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[21][23]

  • Measurement : Measure the absorbance of the supernatant at 405 nm using a microplate reader.[21]

  • Data Analysis : Normalize the melanin content to the total protein concentration of the cell lysates. The results are expressed as a percentage of the untreated control.

Cell Viability Assay (MTT Assay)

This assay evaluates the cytotoxicity of the test compounds on B16F10 cells.

  • Cell Seeding : Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

  • Treatment : Treat the cells with the same concentrations of the test compounds used in the melanin content assay for 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The cell viability is expressed as a percentage relative to the untreated control cells.

Visualized Pathways and Workflows

Melanogenesis Signaling Pathway

Melanogenesis_Pathway UVB UVB Radiation alpha_MSH α-MSH UVB->alpha_MSH stimulates MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene upregulates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase expresses DOPA L-DOPA Tyrosinase->DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone catalyzes Tyrosine Tyrosine Tyrosine->DOPA DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin

Caption: Simplified overview of the melanogenesis signaling pathway.

Experimental Workflow for Anti-Pigmentary Agent Assessment

Experimental_Workflow start Start tyrosinase_assay Tyrosinase Inhibition Assay start->tyrosinase_assay cell_culture B16F10 Cell Culture start->cell_culture data_analysis Data Analysis & Comparison tyrosinase_assay->data_analysis viability_assay Cell Viability (MTT) Assay cell_culture->viability_assay melanin_assay Melanin Content Assay cell_culture->melanin_assay viability_assay->data_analysis melanin_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating anti-pigmentary agents in vitro.

Logical Comparison of Brightening Agent Mechanisms

Mechanism_Comparison melanogenesis Melanogenesis tyrosinase_activity Tyrosinase Activity melanogenesis->tyrosinase_activity mitf_expression MITF Expression melanogenesis->mitf_expression melanin_synthesis Melanin Synthesis tyrosinase_activity->melanin_synthesis mitf_expression->tyrosinase_activity mnma M-N-MA mnma->tyrosinase_activity inhibits mnma->mitf_expression inhibits hydroquinone Hydroquinone hydroquinone->tyrosinase_activity inhibits kojic_acid Kojic Acid kojic_acid->tyrosinase_activity inhibits arbutin Arbutin arbutin->tyrosinase_activity inhibits vitamin_c Vitamin C vitamin_c->tyrosinase_activity indirectly inhibits

Caption: Comparison of the primary targets of brightening agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl N-methylanthranilate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Methyl N-methylanthranilate, ensuring compliance and minimizing environmental impact.

This compound, while a valuable compound in various applications, is classified as a hazardous substance requiring specific disposal protocols. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is therefore critical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Protocol: Collection and Storage for Licensed Disposal

The primary and most crucial step in the proper disposal of this compound is to segregate it as hazardous waste for collection by a licensed environmental management company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled container for liquid waste containing this compound.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a secure, leak-proof screw-on cap.

  • The container must be in good condition, free from cracks or damage.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the concentration or approximate percentage of the chemical in the waste, if applicable.

  • Indicate the date when the waste was first added to the container.

Step 3: Accumulation and Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.

  • Maintain a log of the accumulated waste volume.

Step 4: Arranging for Disposal

  • Once the container is full, or in accordance with your institution's waste collection schedule, contact your Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to arrange for pickup.

  • Provide them with accurate information about the waste contents.

Handling Spills and Contaminated Materials

In the event of a spill, the primary goal is to contain and absorb the material safely.

Experimental Protocol for Spill Management:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.

  • Labeling: The container with the spill cleanup materials should be labeled as "Hazardous Waste: this compound contaminated debris".

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

Procedure for Decontaminating Empty Containers:

  • Triple Rinsing: Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: Each rinse should be collected and added to the designated liquid hazardous waste container for this compound.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, though it is essential to deface the original label. Always confirm this procedure with your institution's EHS department.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters related to the safe handling of this compound.

ParameterValueSource
Hazard Classification Eye Irritant (Category 2A)[1]
Acute Oral Toxicity (Category 4)
Skin Irritation (Category 2)
Respiratory Tract Irritation (Category 3)
Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, lab coat[3]
Spill Response Absorb with inert material[1][3][4]
Empty Container Treatment Triple rinse with a suitable solvent[5][6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated (this compound) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid (e.g., contaminated debris)? is_liquid->is_solid No liquid_waste Collect in a labeled 'Hazardous Liquid Waste' container. is_liquid->liquid_waste Yes is_empty_container Is it an empty container? is_solid->is_empty_container No solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Yes triple_rinse Triple rinse with a suitable solvent. is_empty_container->triple_rinse Yes store_waste Store waste in a designated secure area. liquid_waste->store_waste solid_waste->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste (confirm with EHS). triple_rinse->dispose_container collect_rinsate->liquid_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl N-methylanthranilate in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation, skin irritation, respiratory tract irritation, and potential harm if swallowed.[1]

Table 1: Summary of Hazards

Hazard TypeDescriptionGHS Classification
Eye IrritationCauses serious eye irritation.[1][2]Category 2A[1][2]
Skin IrritationCauses skin irritation.[1]Category 2[1]
Respiratory IrritationMay cause respiratory irritation.[1]STOT SE Category 3[1]
Acute Oral ToxicityHarmful if swallowed.[1]Category 4[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]To prevent contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[3][4][5]To prevent skin contact and irritation.[1] Nitrile offers good resistance to solvents, oils, and some acids and bases. Butyl rubber is effective against ketones and esters.[4][5]
Body Protection Impervious laboratory coat or chemical-resistant apron.[1]To protect skin and personal clothing from splashes and contamination.
Respiratory Protection Required when vapors or aerosols are generated.[6] Use a NIOSH-approved respirator with organic vapor (OV) cartridges, or a combination cartridge for ammonia/methylamine if applicable.[2][7][8][9]To prevent inhalation, which may cause respiratory irritation.[1]

Step-by-Step Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.

Experimental Workflow:

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Dispense Chemical Dispense Chemical Work in Ventilated Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove and Store PPE Remove and Store PPE Dispose of Waste->Remove and Store PPE Wash Hands Wash Hands Remove and Store PPE->Wash Hands

Caption: A flowchart outlining the key steps for safely handling this compound from preparation to post-experiment cleanup.

Handling Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2][6]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][6]

  • Wear Appropriate PPE: Don the recommended PPE as detailed in Table 2.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Safe Dispensing: When transferring the chemical, do so carefully to avoid splashes or aerosol generation.

  • Hygiene Practices: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the chemical.[1][2]

Storage Protocol:

  • Container: Keep the container tightly closed.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Labeling: Ensure the container is clearly and accurately labeled.

Emergency Procedures: Spills and First Aid

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][10]

  • Wear PPE: Don the appropriate PPE, including respiratory protection, before addressing the spill.[1][11]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbents to contain the spill.[1][12] Work from the outside of the spill inwards.[13]

  • Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

  • Dispose of Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.[14]

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention from an ophthalmologist.[10]
Skin Contact Take off immediately all contaminated clothing.[10] Wash skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[11]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water.[1][11] Do NOT induce vomiting.[11] Call a physician or poison control center immediately.[11]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

Waste Disposal Workflow:

Chemical Waste Disposal Workflow Characterize Waste Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store Waste Store Waste Label Container->Store Waste Arrange Pickup Arrange Pickup Store Waste->Arrange Pickup

Caption: A procedural flowchart for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Characterization: Determine if the waste is classified as hazardous according to local, state, and federal regulations.[12]

  • Containerization: Collect waste in a compatible, tightly sealed, and properly labeled container.[11][15] Do not mix with other waste streams.[6]

  • Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents (this compound).

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and regulatory procedures.[1] Do not pour down the drain or dispose of in regular trash.

References

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Retrosynthesis Analysis

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.